molecular formula C6H3ClIN3 B1148587 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine CAS No. 1259223-95-4

6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B1148587
CAS No.: 1259223-95-4
M. Wt: 279.465
InChI Key: ZMQMWKWEXIQSJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine (CAS 1259223-95-4) is a versatile and high-value heteroaromatic building block specifically designed for medicinal chemistry and drug discovery research. This compound features two distinct halogen sites (chloro and iodo) that enable sequential and site-selective cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the efficient construction of complex diarylpyrazolo[3,4-b]pyridine derivatives . The C3-iodo substituent is particularly reactive, allowing for selective arylation at this position prior to functionalization at the C6-chloro site . This controlled sequential functionalization is invaluable for rapidly generating diverse compound libraries. The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, present in compounds investigated as potential treatments for conditions such as bladder cancer and neurodegenerative diseases, and as inhibitors for various kinases and receptors like GSK-3, B-Raf, and mGluR5 . With a molecular formula of C6H3ClIN3 and a molecular weight of 279.47 g/mol , it is characterized by a calculated density of 2.3±0.1 g/cm³ and a flash point of 198.7±27.3 °C . This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers should consult the safety data sheet (SDS) prior to use and handle it with appropriate personal protective equipment, noting its hazard statements which include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-3-iodo-2H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClIN3/c7-4-2-1-3-5(8)10-11-6(3)9-4/h1-2H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMQMWKWEXIQSJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=NNC(=C21)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine, a key heterocyclic intermediate in the development of novel therapeutics, particularly kinase inhibitors. This document details the necessary experimental protocols, presents quantitative data in a structured format, and includes graphical representations of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the construction of the pyrazolo[3,4-b]pyridine core via the cyclization of a substituted pyridine with a hydrazine source. The subsequent step is a regioselective iodination at the 3-position of the heterocyclic system.

Synthesis_Overview Start Starting Materials Step1 Step 1: Cyclization Start->Step1 Intermediate 6-chloro-1H-pyrazolo[3,4-b]pyridine Step1->Intermediate Step2 Step 2: Iodination Intermediate->Step2 FinalProduct This compound Step2->FinalProduct

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 6-chloro-1H-pyrazolo[3,4-b]pyridine

This procedure is adapted from a known patent for the synthesis of the key intermediate, 6-chloro-1H-pyrazolo[3,4-b]pyridine.

Reaction Scheme:

Step1_Reaction cluster_reactants Reactants cluster_products Product 2,5-dichloronicotinonitrile 2,5-dichloronicotinonitrile 6-chloro-1H-pyrazolo[3,4-b]pyridine 6-chloro-1H-pyrazolo[3,4-b]pyridine 2,5-dichloronicotinonitrile->6-chloro-1H-pyrazolo[3,4-b]pyridine Ethanol, Reflux Hydrazine hydrate Hydrazine hydrate Hydrazine hydrate->6-chloro-1H-pyrazolo[3,4-b]pyridine

Caption: Reaction scheme for the synthesis of 6-chloro-1H-pyrazolo[3,4-b]pyridine.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2,5-Dichloronicotinonitrile173.0010.0 g0.0578
Hydrazine hydrate (~55%)50.066.0 mL~0.11
Ethanol46.07100 mL-

Procedure:

  • To a solution of 2,5-dichloronicotinonitrile (10.0 g, 0.0578 mol) in ethanol (100 mL) is added hydrazine hydrate (~55%, 6.0 mL, ~0.11 mol).

  • The reaction mixture is heated to reflux and stirred for 4 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is triturated with water, and the resulting solid is collected by filtration.

  • The solid is washed with water and dried under vacuum to afford 6-chloro-1H-pyrazolo[3,4-b]pyridine.

Quantitative Data:

ProductYield (%)Physical Appearance
6-chloro-1H-pyrazolo[3,4-b]pyridine~90%Off-white solid
Step 2: Synthesis of this compound

This step involves the direct iodination of the pyrazolo[3,4-b]pyridine core. The following protocol is a general method for the iodination of such systems and is expected to be effective for the 6-chloro derivative.

Reaction Scheme:

Step2_Reaction cluster_reactants Reactants cluster_products Product 6-chloro-1H-pyrazolo[3,4-b]pyridine 6-chloro-1H-pyrazolo[3,4-b]pyridine This compound This compound 6-chloro-1H-pyrazolo[3,4-b]pyridine->this compound DMF, 60 °C N-Iodosuccinimide (NIS) N-Iodosuccinimide (NIS) N-Iodosuccinimide (NIS)->this compound

Caption: Reaction scheme for the iodination of 6-chloro-1H-pyrazolo[3,4-b]pyridine.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
6-chloro-1H-pyrazolo[3,4-b]pyridine153.575.0 g0.0326
N-Iodosuccinimide (NIS)224.988.1 g0.0360
N,N-Dimethylformamide (DMF)73.0950 mL-

Procedure:

  • To a solution of 6-chloro-1H-pyrazolo[3,4-b]pyridine (5.0 g, 0.0326 mol) in N,N-dimethylformamide (DMF, 50 mL) is added N-iodosuccinimide (8.1 g, 0.0360 mol).

  • The reaction mixture is heated to 60 °C and stirred for 12 hours.

  • After cooling to room temperature, the mixture is poured into water.

  • The resulting precipitate is collected by filtration, washed with water, and then with a small amount of cold ethanol.

  • The solid is dried under vacuum to yield this compound.

Quantitative Data:

ProductYield (%)Physical Appearance
This compound>80%Faint yellow solid

Summary of Quantitative Data

StepStarting MaterialProductReagentsSolventConditionsYield (%)
12,5-Dichloronicotinonitrile6-chloro-1H-pyrazolo[3,4-b]pyridineHydrazine hydrateEthanolReflux, 4h~90%
26-chloro-1H-pyrazolo[3,4-b]pyridineThis compoundN-Iodosuccinimide (NIS)DMF60 °C, 12h>80%

Logical Workflow Diagram

Detailed_Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Iodination a1 Dissolve 2,5-dichloronicotinonitrile in Ethanol a2 Add Hydrazine Hydrate a1->a2 a3 Reflux for 4 hours a2->a3 a4 Cool to Room Temperature a3->a4 a5 Remove Solvent (in vacuo) a4->a5 a6 Triturate with Water a5->a6 a7 Filter and Wash Solid a6->a7 a8 Dry under Vacuum a7->a8 b1 Dissolve 6-chloro-1H-pyrazolo[3,4-b]pyridine in DMF a8->b1 Intermediate Product b2 Add N-Iodosuccinimide (NIS) b1->b2 b3 Heat to 60°C for 12 hours b2->b3 b4 Cool to Room Temperature b3->b4 b5 Pour into Water b4->b5 b6 Filter and Wash Precipitate b5->b6 b7 Dry under Vacuum b6->b7

Caption: Detailed experimental workflow for the two-step synthesis.

An In-depth Technical Guide to 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1259223-95-4

This technical guide provides a comprehensive overview of 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine, a key heterocyclic building block for researchers, scientists, and professionals in drug development. This document details its chemical properties, synthesis, and its significant role as a kinase inhibitor intermediate, with a focus on TANK-binding kinase 1 (TBK1).

Core Compound Data

The fundamental physicochemical properties of this compound are summarized below. Please note that some values are predicted due to limited availability of experimental data.

PropertyValueSource
CAS Number 1259223-95-4[1]
Molecular Formula C₆H₃ClIN₃[1]
Molecular Weight 279.47 g/mol [1]
Predicted Boiling Point 404.9 ± 40.0 °C[1]
Predicted Density 2.284 ± 0.06 g/cm³[1]
Storage Conditions 2-8°C, protect from light[1]

Synthesis and Experimental Protocols

Hypothetical Synthesis Workflow

Synthesis_Workflow Hypothetical Synthesis of this compound Start Starting Materials Step1 Step 1: Pyrazole Formation Start->Step1 Step2 Step 2: Pyridine Ring Formation Step1->Step2 Step3 Step 3: Chlorination Step2->Step3 Step4 Step 4: Iodination Step3->Step4 End This compound Step4->End

A potential synthetic route for the target compound.

Step 1: Synthesis of a Substituted Pyrazole Intermediate

A common route to the pyrazolo[3,4-b]pyridine core involves the condensation of a hydrazine with a β-keto nitrile. For this synthesis, a plausible starting point would be the reaction of a suitably substituted hydrazine with a derivative of cyanoacetic acid.

Step 2: Formation of the Pyrazolo[3,4-b]pyridine Core

The pyridine ring is often constructed onto a pre-existing pyrazole ring. This can be achieved through various condensation reactions, for instance, by reacting a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent.

Step 3: Chlorination at the 6-position

Introduction of a chlorine atom at the 6-position of the pyrazolo[3,4-b]pyridine core can be achieved through various chlorinating agents. A common method involves the use of reagents like phosphorus oxychloride (POCl₃) or N-chlorosuccinimide (NCS).

  • Experimental Protocol (General Example for Chlorination):

    • To a solution of the 1H-pyrazolo[3,4-b]pyridine precursor in a suitable solvent (e.g., acetonitrile or DMF), add N-chlorosuccinimide (1.1 equivalents).

    • Heat the reaction mixture at a specified temperature (e.g., 80°C) for a designated time (e.g., 2-4 hours), monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and quench with a suitable aqueous solution (e.g., sodium thiosulfate).

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 4: Iodination at the 3-position

The introduction of an iodine atom at the 3-position of the pyrazole ring can be accomplished using an electrophilic iodinating agent.

  • Experimental Protocol (General Example for Iodination):

    • Dissolve the 6-chloro-1H-pyrazolo[3,4-b]pyridine intermediate in a suitable solvent such as N,N-dimethylformamide (DMF).

    • Add N-iodosuccinimide (NIS) (1.1 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for a period of 2-6 hours, or until the starting material is consumed as indicated by TLC or LC-MS.

    • Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with aqueous sodium thiosulfate solution and brine, then dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure and purify the resulting crude product by flash column chromatography or recrystallization to yield this compound.

Role as a Kinase Inhibitor Intermediate: Focus on TBK1

This compound is a valuable intermediate in the synthesis of potent kinase inhibitors. The pyrazolo[3,4-b]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to mimic the purine core of ATP and form key interactions within the ATP-binding site of various kinases.

TANK-Binding Kinase 1 (TBK1) Signaling Pathway

TBK1 is a non-canonical IκB kinase that plays a crucial role in the innate immune response, particularly in antiviral signaling pathways. Upon activation by various stimuli, such as viral nucleic acids, TBK1 phosphorylates and activates transcription factors like IRF3 and IRF7, leading to the production of type I interferons. Dysregulation of the TBK1 signaling pathway is implicated in various diseases, including autoimmune disorders and cancer, making it an attractive therapeutic target.

TBK1_Signaling_Pathway TBK1 Signaling Pathway and Inhibition cluster_upstream Upstream Activation cluster_core Core Kinase Cascade cluster_downstream Downstream Effects Viral_RNA Viral RNA/DNA PRRs Pattern Recognition Receptors (e.g., RIG-I, cGAS) Viral_RNA->PRRs Adaptors Adaptor Proteins (e.g., MAVS, STING) PRRs->Adaptors TBK1 TBK1 Adaptors->TBK1 activates IRF3 IRF3/IRF7 TBK1->IRF3 phosphorylates Inhibitor Pyrazolopyridine Inhibitor Inhibitor->TBK1 inhibits Phosphorylation Phosphorylation IRF3->Phosphorylation Dimerization Dimerization & Nuclear Translocation Phosphorylation->Dimerization IFN_Genes Type I Interferon Gene Transcription Dimerization->IFN_Genes IFN_Response Antiviral & Immune Response IFN_Genes->IFN_Response

Inhibition of the TBK1 signaling pathway by pyrazolopyridine derivatives.

Derivatives of this compound have been designed to act as ATP-competitive inhibitors of TBK1. The chloro and iodo substituents provide sites for further chemical modification, allowing for the optimization of potency, selectivity, and pharmacokinetic properties of the final inhibitor.

Experimental Protocol: In Vitro TBK1 Kinase Assay

To evaluate the inhibitory activity of compounds derived from this compound against TBK1, a biochemical kinase assay is employed. The following is a generalized protocol for an in vitro TBK1 kinase assay using a luminescence-based method to quantify ATP consumption.

Workflow for In Vitro TBK1 Kinase Assay

Kinase_Assay_Workflow Workflow for In Vitro TBK1 Kinase Inhibition Assay Start Assay Preparation Step1 Step 1: Compound Dilution Start->Step1 Step2 Step 2: Kinase Reaction (TBK1, Substrate, ATP, Inhibitor) Step1->Step2 Step3 Step 3: ATP Detection Step2->Step3 Step4 Step 4: Luminescence Reading Step3->Step4 End Data Analysis (IC50) Step4->End

A generalized workflow for determining the IC50 of a TBK1 inhibitor.

Materials and Reagents:

  • Recombinant human TBK1 enzyme

  • Kinase substrate (e.g., a generic peptide substrate or a specific protein substrate like IRF3)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT, and BSA)

  • Test compounds (inhibitors) dissolved in DMSO

  • ATP detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • White, opaque 384-well assay plates

  • Multimode plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations.

  • Kinase Reaction Setup:

    • Add the diluted test compounds to the wells of the 384-well plate. Include controls for no inhibition (DMSO only) and maximum inhibition (e.g., a known potent TBK1 inhibitor or no enzyme).

    • Add the TBK1 enzyme and the substrate to the wells.

    • Initiate the kinase reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Reaction Termination and ATP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.

    • Incubate as recommended (e.g., 40 minutes at room temperature).

    • Add the Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal. Incubate as recommended (e.g., 30 minutes at room temperature).

  • Data Acquisition: Measure the luminescence signal for each well using a plate reader.

  • Data Analysis:

    • Normalize the data using the controls.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

This technical guide provides a foundational understanding of this compound for its application in drug discovery and development. The provided protocols and diagrams offer a framework for further research and experimentation with this versatile chemical entity.

References

An In-Depth Technical Guide to 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine is a halogenated heterocyclic compound that has emerged as a valuable building block in medicinal chemistry. Its strategic placement of chloro and iodo substituents on the pyrazolo[3,4-b]pyridine scaffold allows for selective functionalization, making it a key intermediate in the synthesis of complex molecules, particularly kinase inhibitors. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, its synthetic utility, and its application in the development of potential therapeutic agents. While experimental data for some properties are not publicly available, this guide consolidates the existing information from chemical suppliers and the scientific literature to serve as a valuable resource for researchers in the field.

Core Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₆H₃ClIN₃[1]
Molecular Weight 279.47 g/mol [1][2]
CAS Number 1259223-95-4[1]
Predicted Boiling Point 404.9 ± 40.0 °C[1]
Predicted Density 2.284 ± 0.06 g/cm³[1]
Appearance Solid (form not specified)[2]
Storage Conditions 2-8°C, protect from light[1]

Note: The boiling point and density are predicted values and should be used as an estimation. Experimental determination of these properties is recommended for precise applications.

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the available literature, the synthesis of the broader class of 1H-pyrazolo[3,4-b]pyridines is well-documented. These methods generally involve the construction of the pyridine ring onto a pre-existing pyrazole core or vice versa.

The primary synthetic value of this compound lies in its reactivity in cross-coupling reactions. The differential reactivity of the C-I and C-Cl bonds allows for selective and sequential functionalization of the molecule. The C-I bond is more reactive towards palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, than the C-Cl bond. This allows for the introduction of a substituent at the 3-position while leaving the 6-chloro position available for subsequent transformations.

Experimental Protocol: One-Pot Sequential Suzuki-Miyaura Coupling of a Protected Derivative

A study by Sharma et al. (2018) details the one-pot sequential Suzuki-Miyaura coupling of a protected form of the target compound, 6-chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine. This protocol highlights the utility of the chloro and iodo handles for differential reactivity.

Reaction Scheme:

Suzuki_Coupling start 6-chloro-3-iodo-1-(4-methoxybenzyl) -1H-pyrazolo[3,4-b]pyridine intermediate 3-Aryl-6-chloro-1-(4-methoxybenzyl) -1H-pyrazolo[3,4-b]pyridine start->intermediate 1. Ar¹B(OH)₂, Pd(OAc)₂/dppf, Cs₂CO₃, 60°C product 3,6-Diaryl-1-(4-methoxybenzyl) -1H-pyrazolo[3,4-b]pyridine intermediate->product 2. Ar²B(OH)₂, 100°C logical_relationship cluster_scaffold Core Scaffold cluster_synthesis Synthetic Modification cluster_derivatives Diverse Derivatives cluster_targets Potential Biological Targets scaffold This compound synthesis Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) scaffold->synthesis Enables derivatives Substituted Pyrazolo[3,4-b]pyridines synthesis->derivatives Generates targets Kinase Inhibition (e.g., GSK-3, Raf, Topo II) derivatives->targets Leads to

References

An In-depth Technical Guide to 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine: Structure, Properties, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthetic relevance of 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine. While detailed experimental data for this specific molecule is not extensively available in published literature, this guide consolidates the existing information and draws comparisons with closely related analogs to offer valuable insights for its application in research and development, particularly in the domain of medicinal chemistry.

Molecular Structure and Properties

This compound is a halogenated heterocyclic compound featuring a pyrazolopyridine core. This core structure is of significant interest in medicinal chemistry as it is a bioisostere of purine, a key component of nucleic acids. The substituents—a chloro group at position 6 and an iodo group at position 3—provide versatile handles for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound and a related methylated derivative are presented in Table 1.

PropertyValue (this compound)Value (6-chloro-3-iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine)Reference
Molecular Formula C₆H₃ClIN₃C₇H₅ClIN₃[1]
Molecular Weight 279.47 g/mol 293.49 g/mol [1][2]
CAS Number 1259223-95-41539296-59-7[1][2]
Predicted Boiling Point 404.9±40.0 °CNot Available[1]
Predicted Density 2.284±0.06 g/cm³Not Available[1]

Applications in Drug Discovery

The 1H-pyrazolo[3,4-b]pyridine scaffold is a well-established pharmacophore in modern drug discovery.[3] Derivatives of this heterocyclic system have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways.[4] The title compound, this compound, serves as a key intermediate in the synthesis of these kinase inhibitors, with potential applications in oncology.[1] The chloro and iodo substituents can be selectively functionalized through various cross-coupling reactions to introduce different chemical moieties, enabling the exploration of the structure-activity relationship (SAR) and the optimization of lead compounds.[1]

Experimental Data of a Closely Related Analog: 3-iodo-1H-pyrazolo[3,4-b]pyridine

Crystallographic Data

The crystal structure of 3-iodo-1H-pyrazolo[3,4-b]pyridine has been determined by X-ray diffraction.[5][6] A summary of the key crystallographic parameters is provided in Table 2. The molecule is essentially planar, with a small dihedral angle between the pyridine and pyrazole rings.[5][6] The crystal packing is stabilized by hydrogen bonds and π-π stacking interactions.[5][6]

ParameterValueReference
Chemical Formula C₆H₄IN₃[5]
Molecular Weight 245.02 g/mol [5]
Crystal System Monoclinic[5]
Space Group P2₁/c[5]
Unit Cell Dimensions a = 10.7999(13) Å, b = 7.7939(9) Å, c = 17.406(2) Å[5]
Dihedral Angle (Pyridine-Pyrazole) 0.82(3)°[5]
Spectroscopic Data

The spectroscopic data for 3-iodo-1H-pyrazolo[3,4-b]pyridine has also been reported.

¹H NMR (400 MHz, CDCl₃): δ 13.18 (br, 1H), 8.64 (dd, J = 4.8, 1.6 Hz, 1H), 7.89 (dd, J = 8.4, 1.6 Hz, 1H), 7.25–7.22 (m, 1H).[5]

Mass Spectrum: m/z 245 (M⁺).[5]

Illustrative Synthetic Protocol: Synthesis of 3-iodo-1H-pyrazolo[3,4-b]pyridine

The following is a reported experimental protocol for the synthesis of 3-iodo-1H-pyrazolo[3,4-b]pyridine, which illustrates a potential synthetic route for related iodinated pyrazolopyridines.

Materials:

  • 1H-pyrazolo[3,4-b]pyridine

  • Iodine

  • Potassium hydroxide (KOH)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Aqueous Na₂SO₄

  • Dichloromethane (CH₂Cl₂)

  • Hexane

Procedure:

  • To a solution of 1H-pyrazolo[3,4-b]pyridine (3.5 g, 29.4 mmol) in DMF (50 ml), add iodine (18.7 g, 73.6 mmol) followed by KOH (6.6 g, 118.0 mmol).[5]

  • Stir the mixture at room temperature for 2 hours.[5]

  • Pour the reaction mixture into brine and extract with ethyl acetate.[5]

  • Wash the organic extract with brine and aqueous Na₂SO₄, then dry and concentrate in vacuo.[5]

  • Purify the residue by recrystallization from CH₂Cl₂ and hexane to yield the product as a white solid.[5]

Logical Workflow for Drug Discovery Application

The use of this compound as a synthetic intermediate in a drug discovery workflow can be conceptualized as a multi-step process. This process begins with the strategic chemical modification of the intermediate, followed by biological screening and lead optimization.

G cluster_0 Chemical Synthesis & Modification cluster_1 Biological Screening & Optimization A This compound (Starting Intermediate) B Suzuki or Stille Coupling (at Iodo Position) A->B C Buchwald-Hartwig Amination (at Chloro Position) A->C D Compound Library Generation B->D C->D E High-Throughput Screening (e.g., Kinase Assays) D->E Screening F Hit Identification E->F G Structure-Activity Relationship (SAR) Studies F->G H Lead Optimization G->H I Preclinical Candidate H->I

Caption: A logical workflow illustrating the use of the title compound in drug discovery.

Signaling Pathway Context

Derivatives of the 1H-pyrazolo[3,4-b]pyridine scaffold have been identified as potent inhibitors of various kinases. For instance, compounds with this core structure have been developed as inhibitors of TANK-binding kinase 1 (TBK1), a key regulator in innate immunity signaling pathways.[4] While the specific signaling pathways modulated by derivatives of this compound would depend on the nature of the substituents introduced, a generalized schematic of a kinase-mediated signaling pathway that could be targeted is presented below.

G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Downstream Effects A Extracellular Signal B Receptor A->B C Kinase 1 (e.g., TBK1) B->C D Kinase 2 C->D E Kinase 3 D->E F Transcription Factor E->F G Gene Expression F->G H Cellular Response G->H I Pyrazolopyridine Inhibitor I->C Inhibition

Caption: A generalized kinase signaling pathway targeted by pyrazolopyridine inhibitors.

References

In-Depth Technical Guide: Biological Activity of 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine Analogs as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of analogs derived from the versatile scaffold, 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine. This core structure serves as a key intermediate in the synthesis of a novel class of potent kinase inhibitors, particularly targeting Anaplastic Lymphoma Kinase (ALK), a crucial target in cancer therapy. This document details the quantitative biological data, experimental methodologies for key assays, and the relevant signaling pathways involved.

Core Synthesis Strategy: Leveraging the this compound Scaffold

The this compound core is a pivotal starting material for generating a diverse library of analogs. Its structure allows for selective and sequential modifications at the C3 and C6 positions, primarily through Suzuki-Miyaura cross-coupling reactions. This enables the introduction of various aryl and heteroaryl moieties, leading to the rapid construction of a diverse array of compounds for biological screening.[1][2][3] The general synthetic approach is outlined in the workflow below.

Synthesis_Workflow Start 6-Chloro-3-iodo-1H- pyrazolo[3,4-b]pyridine Step1 Suzuki-Miyaura Coupling (C3 Position) Start->Step1 Arylboronic Acid, Pd Catalyst Intermediate 3-Aryl-6-chloro-1H- pyrazolo[3,4-b]pyridine Step1->Intermediate Step2 Suzuki-Miyaura Coupling (C6 Position) Intermediate->Step2 Arylboronic Acid, Pd Catalyst Final 3,6-Diaryl-1H- pyrazolo[3,4-b]pyridine Analogs Step2->Final

General synthetic workflow for 3,6-diaryl-1H-pyrazolo[3,4-b]pyridine analogs.

Biological Activity: Potent Inhibition of Anaplastic Lymphoma Kinase (ALK)

A series of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridine analogs have demonstrated potent inhibitory activity against Anaplastic Lymphoma Kinase (ALK).[4][5] ALK is a receptor tyrosine kinase that, when aberrantly activated through mutations or chromosomal rearrangements, becomes a key driver in several cancers, including non-small cell lung cancer (NSCLC).[6] The synthesized analogs from the this compound scaffold have shown promising results, with some compounds exhibiting IC50 values in the nanomolar range.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of selected 3,6-diaryl-1H-pyrazolo[3,4-b]pyridine analogs against ALK.

Compound IDR1 (at C3)R2 (at C6)ALK IC50 (nM)[4][5]
9a 2,6-dichloro-3,5-dimethoxyphenyl4-hydroxyphenyl10.5
9b 2,6-dichloro-3,5-dimethoxyphenyl3-fluoro-4-hydroxyphenyl3.2
9c 2,6-dichloro-3,5-dimethoxyphenyl2-fluoro-4-hydroxyphenyl6.8
9d 2,6-dichloro-3,5-dimethoxyphenyl3,5-difluoro-4-hydroxyphenyl2.5
9v 2-chloro-5-methoxy-phenyl3,5-difluoro-4-hydroxyphenyl1.58

Experimental Protocols

In Vitro ALK Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against ALK was determined using a LanthaScreen™ Eu Kinase Binding Assay. This assay measures the displacement of a fluorescently labeled tracer from the ATP-binding site of the kinase by the test compound.

Materials:

  • Recombinant human ALK protein

  • LanthaScreen™ Eu-anti-tag antibody

  • Kinase Tracer 236

  • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds dissolved in DMSO

  • 384-well microplates

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

  • Compound Dilution: A serial dilution of the test compounds is prepared in DMSO and then further diluted in Kinase Buffer A.

  • Kinase/Antibody Mixture: The ALK enzyme and the Eu-anti-tag antibody are mixed in Kinase Buffer A.

  • Assay Plate Preparation: 5 µL of the diluted test compound is added to the wells of a 384-well plate.

  • Addition of Kinase/Antibody: 5 µL of the kinase/antibody mixture is added to each well.

  • Initiation of Reaction: 5 µL of the Kinase Tracer is added to all wells to initiate the binding reaction.

  • Incubation: The plate is incubated at room temperature for 60 minutes to allow the binding to reach equilibrium.

  • Data Acquisition: The plate is read on a TR-FRET-compatible plate reader. The FRET signal is measured as the ratio of the emission at 665 nm (acceptor) to the emission at 615 nm (donor).

  • Data Analysis: The IC50 values are calculated by fitting the dose-response curves using a sigmoidal model.

Anaplastic Lymphoma Kinase (ALK) Signaling Pathway

Aberrant ALK activation leads to the stimulation of several downstream signaling pathways that are critical for cell proliferation, survival, and differentiation. The primary pathways activated by oncogenic ALK include the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT-mTOR, and JAK-STAT pathways.[4][7][8] Inhibition of ALK by the this compound analogs effectively blocks these downstream signals, leading to an anti-tumor effect.

ALK_Signaling_Pathway cluster_ras RAS-RAF-MEK-ERK Pathway cluster_pi3k PI3K-AKT-mTOR Pathway cluster_jak JAK-STAT Pathway ALK ALK Receptor Tyrosine Kinase GRB2_SOS GRB2/SOS ALK->GRB2_SOS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK Inhibitor Pyrazolo[3,4-b]pyridine Analog Inhibitor->ALK Inhibits RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT STAT JAK->STAT STAT->Proliferation

ALK signaling pathway and the point of inhibition by pyrazolo[3,4-b]pyridine analogs.

Conclusion

The this compound scaffold is a valuable starting point for the development of potent kinase inhibitors. The diarylated analogs have demonstrated significant inhibitory activity against ALK, a key oncogenic driver. The structure-activity relationship data presented here, along with the detailed experimental protocols, provide a solid foundation for further optimization and development of this promising class of anti-cancer agents. Future work may focus on enhancing selectivity, improving pharmacokinetic properties, and evaluating in vivo efficacy to translate these findings into clinical applications.

References

Spectroscopic Characterization of 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine, a key intermediate in the synthesis of various pharmacologically active compounds. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this document presents data for the closely related precursor, 3-iodo-1H-pyrazolo[3,4-b]pyridine, as a reference. Furthermore, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis applicable to this class of compounds are detailed.

Spectroscopic Data of Related Compound: 3-iodo-1H-pyrazolo[3,4-b]pyridine

To provide a relevant spectroscopic context, the following tables summarize the available ¹H NMR and Mass Spectrometry data for 3-iodo-1H-pyrazolo[3,4-b]pyridine. These values serve as a foundational reference for researchers working with its chlorinated analogue.

Table 1: ¹H NMR Spectroscopic Data for 3-iodo-1H-pyrazolo[3,4-b]pyridine

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
13.18broad-1H, NH
8.64dd4.8, 1.61H
7.89dd8.4, 1.61H
7.25–7.22m-1H

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz[1][2]

Table 2: Mass Spectrometry Data for 3-iodo-1H-pyrazolo[3,4-b]pyridine

m/zInterpretation
245[M]⁺ (Calculated: 245.02)

Ionization Method: Not specified, likely EI or ESI[1][2]

Experimental Protocols

The following are detailed, generalized methodologies for acquiring NMR and MS data for pyrazolo[3,4-b]pyridine derivatives. These protocols are based on standard practices in organic compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation:

  • A 400 MHz or 500 MHz NMR spectrometer (e.g., Bruker Avance series).

Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Tune and shim the spectrometer to the sample.

  • Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

  • Set the spectral width to cover the expected chemical shift range (typically 0-15 ppm).

  • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Process the data by applying a Fourier transform, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Acquisition:

  • Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • Set the spectral width to cover the expected chemical shift range (typically 0-160 ppm).

  • A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Process the data similarly to the ¹H spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation:

  • A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

Sample Preparation:

  • For ESI-MS, prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • For EI-MS, the sample is typically introduced directly or via a gas chromatograph.

Data Acquisition (ESI-MS):

  • Infuse the sample solution into the ESI source at a constant flow rate.

  • Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable signal.

  • Acquire the mass spectrum in positive or negative ion mode over a relevant m/z range.

Data Acquisition (EI-MS):

  • Introduce the sample into the ion source.

  • Bombard the sample with a beam of electrons (typically 70 eV).

  • Acquire the mass spectrum, which will show the molecular ion and characteristic fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of a novel heterocyclic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_nmr_data NMR Data Processing cluster_ms_data MS Data Processing cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis & Purification of This compound NMR_Analysis NMR Spectroscopy Synthesis->NMR_Analysis MS_Analysis Mass Spectrometry Synthesis->MS_Analysis H_NMR 1H NMR NMR_Analysis->H_NMR C_NMR 13C NMR NMR_Analysis->C_NMR Molecular_Ion Molecular Ion Peak (m/z) MS_Analysis->Molecular_Ion Fragmentation Fragmentation Pattern MS_Analysis->Fragmentation Structure_Confirmation Structure Confirmation H_NMR->Structure_Confirmation C_NMR->Structure_Confirmation Molecular_Ion->Structure_Confirmation Fragmentation->Structure_Confirmation

Workflow for Spectroscopic Analysis of Novel Compounds.

References

An In-depth Technical Guide to 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine: Commercial Availability, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides comprehensive information on the commercial availability, physicochemical properties, and key synthetic applications of 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine. Designed for researchers, scientists, and professionals in drug development, this document consolidates essential data to facilitate the procurement and utilization of this important chemical intermediate.

Introduction

This compound is a heterocyclic building block of significant interest in medicinal chemistry. Its structure is a key intermediate in the synthesis of a variety of pharmaceutical compounds, most notably kinase inhibitors for cancer therapy.[1] The pyrazolo[3,4-b]pyridine core is a versatile scaffold, and the presence of chloro and iodo substituents at the 6 and 3 positions, respectively, allows for selective and differential functionalization through cross-coupling reactions. This enables the construction of complex molecular architectures for the development of targeted therapies.[1]

Commercial Availability

This compound is available from several commercial suppliers. The table below summarizes the availability from a selection of vendors. Purity levels are generally high, making it suitable for research and development purposes. It is important to note that this chemical is intended for professional manufacturing, research laboratories, and industrial or commercial usage only, and not for medical or consumer use.

SupplierCAS NumberMolecular FormulaPurityAdditional Information
MySkinRecipes1259223-95-4C₆H₃ClIN₃98%Reagent Code: #163521
AK Scientific1352394-31-0C₆H₃ClIN₃-Stocked and shipped from California, USA. For R&D use only.
Various Suppliers1259223-95-4C₆H₃ClIN₃min 97%Available in quantities such as 10 grams.
Echemi---Connects with traders like Conier Chem&Pharma Limited in China.
Jiehua Pharmaceutical---Listed as a pharmaceutical synthesis building block.

Physicochemical and Spectroscopic Data

The key physicochemical properties of this compound are summarized below. This data is essential for reaction planning and safety assessments.

PropertyValueSource
Molecular Formula C₆H₃ClIN₃MySkinRecipes, PubChem
Molecular Weight 279.47 g/mol MySkinRecipes, PubChem
CAS Number 1259223-95-4MySkinRecipes
MDL Number MFCD19689160MySkinRecipes
Boiling Point (Predicted) 404.9±40.0 °CMySkinRecipes
Density (Predicted) 2.284±0.06 g/cm³MySkinRecipes
Storage Conditions 2-8°C, protect from lightMySkinRecipes

Characterization data, such as NMR and mass spectrometry, are crucial for confirming the identity and purity of the compound. While specific spectra are proprietary to suppliers, representative data can often be found in the literature. For instance, a patent for a related compound provides an example of the types of spectroscopic data that can be expected: ¹H NMR (400MHz, CDCl₃) δ 8.73 (dd, J=4.8, 1.9Hz, 1H), 8.47 (dd, J=7.8, 1.9Hz, 1H), 7.58 (dd, J=7.8, 4.8Hz, 1H).[2]

Experimental Protocols

The utility of this compound lies in its ability to undergo selective cross-coupling reactions. The iodine atom is more reactive than the chlorine atom, allowing for sequential functionalization. A representative experimental protocol for a one-pot sequential Suzuki-Miyaura coupling is detailed below.

Protocol: One-Pot Sequential Suzuki-Miyaura Coupling

This protocol describes the sequential arylation of a protected this compound.

Materials:

  • 6-chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine

  • Arylboronic acid 1 (Ar₁B(OH)₂)

  • Arylboronic acid 2 (Ar₂B(OH)₂)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane

  • Water

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Schlenk flask or reaction vial

  • Magnetic stirrer

  • Heating mantle or oil bath

  • Standard laboratory glassware

  • Inert atmosphere setup

Procedure:

Step 1: First Suzuki-Miyaura Coupling (at the 3-position)

  • To a dry Schlenk flask, add 6-chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine (1.0 equiv.), the first arylboronic acid (Ar₁B(OH)₂) (1.0 equiv.), cesium carbonate (2.0 equiv.), palladium(II) acetate (5 mol%), and dppf (5 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed 1,4-dioxane and water (3:1 ratio, 5 mL).

  • Heat the reaction mixture to 60 °C and stir for 1 hour, or until the reaction is complete as monitored by TLC or LC-MS.

Step 2: Second Suzuki-Miyaura Coupling (at the 6-position)

  • Without purification of the intermediate from Step 1, add the second arylboronic acid (Ar₂B(OH)₂) (1.0 equiv.) and an additional 15 mol% of the Pd(OAc)₂/dppf catalyst to the reaction mixture.

  • Increase the temperature to 100 °C and continue stirring until the second coupling is complete.

  • Cool the reaction mixture to room temperature.

  • Perform an aqueous work-up and extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography to obtain the 3,6-diaryl-1H-pyrazolo[3,4-b]pyridine.

Visualization of Key Processes

The following diagrams illustrate important workflows and pathways relevant to the use of this compound in a research and development setting.

start Identify Need for This compound supplier_search Search Commercial Suppliers start->supplier_search quote_request Request Quotations (Price, Purity, Lead Time) supplier_search->quote_request supplier_selection Select Supplier quote_request->supplier_selection purchase_order Issue Purchase Order supplier_selection->purchase_order receive_material Receive Material and CoA purchase_order->receive_material qc_check In-house Quality Control (e.g., NMR, LC-MS) receive_material->qc_check material_release Release Material for R&D Use qc_check->material_release Pass quarantine Quarantine/Reject Material qc_check->quarantine Fail rd_use Use in Synthesis (e.g., Kinase Inhibitors) material_release->rd_use start_material 6-chloro-3-iodo-1H- pyrazolo[3,4-b]pyridine suzuki_1 Suzuki Coupling 1 (at C3-Iodo position) with Ar1-B(OH)2 start_material->suzuki_1 intermediate 6-chloro-3-aryl-1H- pyrazolo[3,4-b]pyridine suzuki_1->intermediate suzuki_2 Suzuki Coupling 2 (at C6-Chloro position) with Ar2-B(OH)2 intermediate->suzuki_2 final_product 3,6-diaryl-1H- pyrazolo[3,4-b]pyridine (e.g., Kinase Inhibitor) suzuki_2->final_product

References

The Pyrazolo[3,4-b]pyridine Scaffold: A Comprehensive Technical Guide to its Discovery, History, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. Its structural resemblance to purine bases has made it an attractive starting point for the design of a wide array of therapeutic agents. This in-depth technical guide provides a comprehensive overview of the discovery and history of pyrazolo[3,4-b]pyridine scaffolds, detailing their synthesis, structure-activity relationships, and applications in drug discovery, with a particular focus on their role as kinase inhibitors.

Discovery and Early History

The first synthesis of a monosubstituted 1H-pyrazolo[3,4-b]pyridine was reported by Ortoleva in 1908.[1] This pioneering work involved the treatment of diphenylhydrazone and pyridine with iodine.[1] Just a few years later, in 1911, Bülow synthesized N-phenyl-3-methyl substituted derivatives by reacting 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid, a strategy that would become widely adopted.[1] These early discoveries laid the foundation for over a century of research into the chemistry and biological applications of this versatile scaffold. To date, over 300,000 1H-pyrazolo[3,4-b]pyridine derivatives have been described in the scientific literature, highlighting the immense interest in this compound class.[1]

Synthetic Methodologies

The synthesis of the pyrazolo[3,4-b]pyridine core can be broadly categorized into two main strategies: the formation of a pyridine ring onto a pre-existing pyrazole ring, and the construction of a pyrazole ring onto a pre-existing pyridine ring.

Pyridine Ring Formation on a Pre-existing Pyrazole

This is the most common approach, often utilizing 5-aminopyrazole derivatives as key starting materials.

A widely used method involves the condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds. The reaction typically proceeds via a condensation reaction, followed by cyclization and dehydration to afford the pyrazolo[3,4-b]pyridine ring system. The regioselectivity of this reaction is dependent on the relative electrophilicity of the two carbonyl groups in unsymmetrical 1,3-dicarbonyl compounds.[1]

Experimental Protocol: General Procedure for the Synthesis of 1H-Pyrazolo[3,4-b]pyridines from 5-Aminopyrazole and 1,3-Dicarbonyl Compounds

A mixture of the 5-aminopyrazole (1.0 eq.) and the 1,3-dicarbonyl compound (1.1 eq.) in a suitable solvent (e.g., glacial acetic acid, ethanol, or water) is heated to reflux for a period ranging from a few hours to overnight. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization or column chromatography on silica gel.

G cluster_reactants Reactants cluster_process Process 5_Aminopyrazole 5-Aminopyrazole Condensation Condensation 5_Aminopyrazole->Condensation 1_3_Dicarbonyl 1,3-Dicarbonyl Compound 1_3_Dicarbonyl->Condensation Cyclization Cyclization Condensation->Cyclization Dehydration Dehydration Cyclization->Dehydration Product Pyrazolo[3,4-b]pyridine Dehydration->Product

Caption: Synthetic workflow for pyrazolo[3,4-b]pyridine synthesis.

Another versatile method involves the Michael addition of a 5-aminopyrazole to an α,β-unsaturated ketone, followed by intramolecular cyclization, dehydration, and aromatization to yield the pyrazolo[3,4-b]pyridine scaffold.

Experimental Protocol: General Procedure for the Synthesis of 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines

To a solution of the α,β-unsaturated ketone (0.5 mmol) in a mixture of DMF (0.5 mL) and EtOH (0.5 mL), 5-amino-1-phenyl-pyrazole (0.5 mmol) is added at room temperature. The reaction mixture is degassed, and a Lewis acid catalyst such as ZrCl₄ (0.15 mmol) is added. The mixture is then stirred vigorously at an elevated temperature (e.g., 95 °C) for several hours. After completion, the mixture is concentrated, and the product is isolated by extraction with an organic solvent (e.g., CHCl₃) and purified by column chromatography.[2]

Pyrazole Ring Formation on a Pre-existing Pyridine

This strategy typically involves the cyclization of a hydrazine derivative of a suitably functionalized pyridine.

Experimental Protocol: General Procedure for the Synthesis of 1H-Pyrazolo[3,4-b]pyridine from 2-Chloro-3-acetylpyridine

2-Chloro-3-acetylpyridine is added to a three-necked flask equipped with a thermometer, condenser, and magnetic stirrer. Hydrazine hydrate is added as the solvent. The reaction mixture is stirred in an organic solvent for a specified time at room temperature and then heated to reflux overnight. The reaction is monitored by TLC. After completion, the mixture is cooled, and the product is isolated by extraction with dichloromethane and purified by silica gel column chromatography.

Therapeutic Applications and Biological Activities

The pyrazolo[3,4-b]pyridine scaffold is a cornerstone in the development of a multitude of therapeutic agents, with a particularly prominent role as kinase inhibitors in oncology.

Kinase Inhibitors

Pyrazolo[3,4-b]pyridine derivatives have been extensively investigated as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer.

Aberrant FGFR signaling is implicated in the pathogenesis of various cancers. Several pyrazolo[3,4-b]pyridine-based compounds have been developed as potent and selective FGFR kinase inhibitors.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway FGFR->PI3K_AKT_mTOR Activates PLCg_PKC PLCγ-PKC Pathway FGFR->PLCg_PKC Activates Pyrazolo_pyridine_Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Pyrazolo_pyridine_Inhibitor->FGFR Inhibits Cell_Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Cell_Proliferation PI3K_AKT_mTOR->Cell_Proliferation PLCg_PKC->Cell_Proliferation

Caption: FGFR signaling pathway and the inhibitory action of pyrazolo[3,4-b]pyridines.

NTRK gene fusions can lead to the production of constitutively active TRK fusion proteins, driving tumorigenesis. Pyrazolo[3,4-b]pyridine derivatives have emerged as potent pan-TRK inhibitors.

TRK_Signaling_Pathway Neurotrophin Neurotrophin TRK_Receptor TRK Receptor Neurotrophin->TRK_Receptor Binds RAS_MAPK RAS-MAPK Pathway TRK_Receptor->RAS_MAPK Activates PI3K_AKT PI3K-AKT Pathway TRK_Receptor->PI3K_AKT Activates PLCc_PKC PLCγ-PKC Pathway TRK_Receptor->PLCc_PKC Activates Pyrazolo_pyridine_Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Pyrazolo_pyridine_Inhibitor->TRK_Receptor Inhibits Cell_Survival Cell Survival, Proliferation, Differentiation RAS_MAPK->Cell_Survival PI3K_AKT->Cell_Survival PLCc_PKC->Cell_Survival

Caption: TRK signaling pathway and the inhibitory action of pyrazolo[3,4-b]pyridines.

The versatility of the pyrazolo[3,4-b]pyridine scaffold has led to the development of inhibitors for a range of other kinases, including:

  • Monopolar spindle kinase 1 (Mps1): A key regulator of the mitotic checkpoint, making it a target for cancer therapy.

  • AMP-activated protein kinase (AMPK): A central regulator of cellular energy homeostasis.

  • TANK-binding kinase 1 (TBK1): A key kinase in innate immunity signaling pathways.

  • Cyclin-dependent kinases (CDKs): Essential for cell cycle progression.

Kinase_Inhibition_Workflow Pyrazolo_pyridine_Scaffold Pyrazolo[3,4-b]pyridine Scaffold Chemical_Modification Chemical Modification (Structure-Activity Relationship) Pyrazolo_pyridine_Scaffold->Chemical_Modification Kinase_Target Kinase Target (e.g., Mps1, AMPK, TBK1, CDK) Chemical_Modification->Kinase_Target Inhibits Biological_Effect Biological Effect (e.g., Anticancer, Anti-inflammatory) Kinase_Target->Biological_Effect Leads to

Caption: Logical workflow from scaffold to biological effect.

Quantitative Data on Biological Activity

The following tables summarize the in vitro inhibitory activities of selected pyrazolo[3,4-b]pyridine derivatives against various kinase targets and cancer cell lines.

Table 1: Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives against Various Kinases

CompoundTarget KinaseIC₅₀ (nM)Reference
Compound 31 Mps12.596[3]
NVP-BGJ398 FGFR10.9
FGFR21.4
FGFR31.0
VEGFR2180
Compound 17f AMPKα1γ1β1 (EC₅₀)420[4]
Compound 15y TBK10.2[5][6]
Compound C03 TRKA56[7][8][9]
BMS-265246 CDK1/cycB6[10]
CDK2/cycE9[10]

Table 2: Antiproliferative Activity of Pyrazolo[3,4-b]pyridine Derivatives against Cancer Cell Lines

CompoundCell LineIC₅₀ (µM)Reference
Compound 31 MDA-MB-468 (Breast Cancer)-[3]
MV4-11 (Leukemia)-[3]
Compound 17f NRK-49F (Kidney)0.78[4]
Compound C03 Km-12 (Colon Cancer)0.304[7][8][9]
Compound 8c NCI 60-cell line panel (GI₅₀ MG-MID)1.33[11]

Conclusion and Future Perspectives

The pyrazolo[3,4-b]pyridine scaffold has proven to be a remarkably versatile and fruitful starting point for the discovery of novel therapeutic agents. Its rich history, coupled with the continuous development of innovative synthetic methodologies, has enabled the exploration of a vast chemical space, leading to the identification of potent and selective inhibitors of numerous biological targets, particularly protein kinases. The extensive structure-activity relationship studies have provided valuable insights for the rational design of next-generation drug candidates. As our understanding of the molecular drivers of diseases continues to evolve, the pyrazolo[3,4-b]pyridine core is poised to remain a central and highly valuable scaffold in the ongoing quest for new and effective medicines. Future research will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, exploring novel therapeutic applications, and developing more efficient and sustainable synthetic routes.

References

An In-depth Technical Guide on the Solubility of 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine

This compound is a heterocyclic compound with the molecular formula C6H3ClIN3 and a molecular weight of approximately 279.47 g/mol . Its structure is foundational for the development of targeted therapies due to its potential for selective modification.[1] Understanding the solubility of this compound in various organic solvents is critical for its synthesis, purification, formulation, and in vitro screening processes.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in common organic solvents has not been published. To facilitate future research and provide a standardized framework for reporting, the following table is presented as a template for organizing experimentally determined solubility data.

Table 1: Quantitative Solubility of this compound in Organic Solvents at Ambient Temperature (25 °C)

SolventChemical FormulaDielectric Constant (at 20°C)Solubility (mg/mL)Molar Solubility (mol/L)Method of Determination
Dimethyl Sulfoxide (DMSO)C₂H₆OS47.2Data not availableData not availablee.g., HPLC-UV
N,N-Dimethylformamide (DMF)C₃H₇NO36.7Data not availableData not availablee.g., HPLC-UV
MethanolCH₄O33.0Data not availableData not availablee.g., HPLC-UV
Ethanol (95%)C₂H₆O25.3Data not availableData not availablee.g., HPLC-UV
AcetoneC₃H₆O21.0Data not availableData not availablee.g., HPLC-UV
AcetonitrileC₂H₃N37.5Data not availableData not availablee.g., HPLC-UV
Dichloromethane (DCM)CH₂Cl₂9.1Data not availableData not availablee.g., HPLC-UV
Ethyl AcetateC₄H₈O₂6.0Data not availableData not availablee.g., HPLC-UV

Experimental Protocols for Solubility Determination

To ensure accurate and reproducible solubility measurements, standardized methodologies are crucial. The following protocols outline the determination of both thermodynamic and kinetic solubility.

3.1. Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

  • Materials:

    • This compound (solid)

    • Selected organic solvents (HPLC grade)

    • Vials with screw caps

    • Orbital shaker with temperature control

    • Centrifuge

    • Syringe filters (0.22 µm)

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Procedure:

    • Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent.

    • Seal the vials and place them on an orbital shaker set at a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[2]

    • After agitation, allow the vials to stand to let the undissolved solid settle.

    • Centrifuge the samples to further separate the solid from the supernatant.

    • Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter.

    • Dilute the filtered solution with a suitable mobile phase for HPLC analysis.

    • Quantify the concentration of the compound in the diluted sample using a pre-validated HPLC-UV method with a standard calibration curve.

    • The calculated concentration represents the thermodynamic solubility.

3.2. Kinetic Solubility Determination (Turbidimetric Method)

This high-throughput method is often used in early drug discovery to assess the solubility of a compound from a concentrated stock solution.

  • Materials:

    • This compound

    • Dimethyl Sulfoxide (DMSO)

    • Aqueous buffer or organic solvent of interest

    • 96-well microplates

    • Plate reader capable of measuring turbidity (nephelometry) or UV-Vis absorbance

  • Procedure:

    • Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

    • In a 96-well plate, add the aqueous buffer or organic solvent of interest to each well.

    • Gradually add small aliquots of the DMSO stock solution to the wells containing the solvent.

    • Monitor the solution for the first sign of precipitation, which can be detected by an increase in turbidity or light scattering using a plate reader.

    • The concentration of the compound at which precipitation is first observed is defined as the kinetic solubility.[3]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the thermodynamic solubility determination process.

G Workflow for Thermodynamic Solubility Determination A 1. Sample Preparation (Excess solid compound in solvent) B 2. Equilibration (Shake at constant temperature for 24-48h) A->B C 3. Phase Separation (Centrifugation) B->C D 4. Filtration (0.22 µm syringe filter) C->D E 5. Sample Dilution D->E F 6. HPLC-UV Analysis E->F G 7. Data Analysis (Quantification against calibration curve) F->G H Result: Thermodynamic Solubility G->H

Caption: Thermodynamic Solubility Experimental Workflow.

Conclusion

The solubility of this compound is a fundamental physicochemical property that influences its application in pharmaceutical research and development. While specific data is currently lacking in the literature, the standardized protocols provided in this guide offer a robust framework for its determination. The systematic collection and reporting of such data, as templated in this document, will be invaluable to the scientific community, enabling more efficient and informed use of this important chemical intermediate.

References

The Versatile Scaffold of 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quest for novel therapeutic agents with high efficacy and specificity is a continuous endeavor in medicinal chemistry. Heterocyclic compounds, particularly those mimicking the structure of endogenous purines, have emerged as privileged scaffolds in drug discovery. Among these, the 1H-pyrazolo[3,4-b]pyridine core has garnered significant attention due to its structural similarity to adenine and guanine, allowing it to interact with a wide range of biological targets. The strategic functionalization of this core at various positions offers a powerful tool for modulating pharmacological activity. This technical guide focuses on the potential applications of a key intermediate, 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine , in the design and synthesis of novel bioactive molecules. Its unique substitution pattern, featuring a reactive chloro group and an iodo atom, makes it an exceptionally versatile building block for creating diverse chemical libraries for drug screening.

A Privileged Scaffold for Kinase Inhibition in Oncology

The 1H-pyrazolo[3,4-b]pyridine scaffold has proven to be a particularly fruitful starting point for the development of potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy. The this compound intermediate serves as a crucial precursor in the synthesis of inhibitors targeting several key oncogenic kinases.

Anaplastic Lymphoma Kinase (ALK) Inhibitors

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase whose genetic rearrangements and mutations are drivers in various cancers, most notably non-small cell lung cancer (NSCLC). Several potent ALK inhibitors have been developed based on the pyrazolo[3,4-b]pyridine core. The general synthetic strategy involves leveraging the reactivity of the chloro and iodo substituents on the starting material to introduce various functionalities that can interact with the ATP-binding pocket of the ALK enzyme.

One notable example is the development of compounds that can overcome resistance to first-generation ALK inhibitors, such as the L1196M gatekeeper mutation. Structure-activity relationship (SAR) studies have demonstrated that modifications at the C3 and C5 positions of the pyrazolo[3,4-b]pyridine ring are critical for potent inhibition of both wild-type and mutant ALK. For instance, compound 10g from a published study displayed exceptional enzymatic activity against both ALK-wt and the ALK-L1196M mutant, with IC50 values below 0.5 nM.[1]

Table 1: Inhibitory Activities of Representative Pyrazolo[3,4-b]pyridine-based ALK Inhibitors [1]

CompoundR1ALK-wt IC50 (nM)ALK-L1196M IC50 (nM)
10a 4-cyano453>10000
10g 3,4-dichloro<0.5<0.5
Fibroblast Growth Factor Receptor (FGFR) Inhibitors

The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases plays a crucial role in cell proliferation, differentiation, and angiogenesis. Dysregulation of FGFR signaling is implicated in a variety of cancers. The 1H-pyrazolo[3,4-b]pyridine scaffold has been successfully employed to develop potent and selective FGFR inhibitors.

A novel series of 1H-pyrazolo[3,4-b]pyridine derivatives has been designed and synthesized, showing significant antitumor activity in FGFR1-driven xenograft models.[2] Compound 7n from this series demonstrated excellent in vitro potency and favorable pharmacokinetic properties.[2] The N(1)-H of the pyrazolopyridine moiety was found to be crucial for hydrogen bonding interactions within the FGFR1 kinase domain, as N-methylation led to a complete loss of activity.[2]

Table 2: In Vitro Potency of a Representative Pyrazolo[3,4-b]pyridine-based FGFR Inhibitor [2]

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)VEGFR2 IC50 (nM)
7n 1.23.52.8120
Monopolar Spindle 1 (Mps1) Kinase Inhibitors

Monopolar spindle 1 (Mps1) is a key protein kinase involved in the spindle assembly checkpoint, a critical process for ensuring accurate chromosome segregation during mitosis. Inhibition of Mps1 is a promising therapeutic strategy for cancers characterized by chromosomal instability. A series of pyrazolo[3,4-b]pyridine-based compounds have been identified as novel and potent Mps1 inhibitors.[3]

Compound 31 from a recent study exhibited a strong kinase inhibitory potency against Mps1 with an IC50 value of 2.596 nM and significantly inhibited the proliferation of cancer cells.[3][4] This compound also demonstrated good kinome selectivity and favorable preclinical pharmacokinetic and pharmacodynamic profiles.[4]

Table 3: Potency of a Representative Pyrazolo[3,4-b]pyridine-based Mps1 Inhibitor [3][4]

CompoundMps1 IC50 (nM)
31 2.596
TANK-Binding Kinase 1 (TBK1) Inhibitors

TANK-binding kinase 1 (TBK1) is a non-canonical IκB kinase that plays a vital role in innate immunity and has been implicated in the survival of certain cancer cells. A series of 1H-pyrazolo[3,4-b]pyridine derivatives have been discovered as potent TBK1 inhibitors. Through rational drug design and SAR studies, compound 15y emerged as a highly potent inhibitor with an IC50 value of 0.2 nM.[5][6] This compound also demonstrated good selectivity and effectively inhibited the TBK1 downstream signaling pathway in cellular assays.[5][6]

Table 4: Inhibitory Activity of a Representative Pyrazolo[3,4-b]pyridine-based TBK1 Inhibitor [5][6]

CompoundTBK1 IC50 (nM)
15y 0.2

Expanding Therapeutic Horizons: Beyond Oncology

The versatility of the 1H-pyrazolo[3,4-b]pyridine scaffold extends beyond cancer therapeutics, with derivatives showing promise in a range of other diseases.

Antiviral Activity

Derivatives of 1H-pyrazolo[3,4-b]pyridine have been investigated for their antiviral properties. Several compounds have shown inhibitory activity against the reverse transcriptase (RT) of HIV-1.[7] For instance, certain 4-anilino-1H-pyrazolo[3,4-b]pyridine derivatives have demonstrated significant in vitro inhibition of the HIV-1 RT enzyme at micromolar concentrations with low cytotoxicity.[7]

Antifungal Activity

The pyrazolo[3,4-b]pyridine core has also been explored for the development of antifungal agents. A series of derivatives were synthesized and tested against clinically important fungi such as Candida albicans and Cryptococcus neoformans.[8] The antifungal activity was found to be correlated with the lipophilicity and dipole moment of the compounds.[8]

Neuroprotective Effects and Anti-Alzheimer's Potential

Interestingly, some pyrazolo[3,4-b]pyridine derivatives have been reported to possess neuroprotective properties and potential applications in neurodegenerative disorders like Alzheimer's disease.[9][10] For example, novel pyrazolo[3,4-b]pyridines have been synthesized and shown to have a high affinity for β-amyloid plaques, suggesting their potential as probes for Alzheimer's disease diagnosis.[9]

Experimental Protocols

General Synthetic Scheme for Pyrazolo[3,4-b]pyridine Derivatives

The synthesis of various bioactive pyrazolo[3,4-b]pyridine derivatives often starts from the key intermediate, this compound. A general synthetic workflow is depicted below. The Suzuki or Stille coupling reaction at the C3-iodo position allows for the introduction of various aryl or heteroaryl moieties. The C6-chloro position can be functionalized through nucleophilic aromatic substitution with amines or other nucleophiles.

G start This compound step1 Suzuki/Stille Coupling (at C3-iodo) start->step1 R-B(OH)2 or R-Sn(Bu)3, Pd catalyst, base intermediate1 6-chloro-3-aryl-1H-pyrazolo[3,4-b]pyridine step1->intermediate1 step2 Nucleophilic Aromatic Substitution (at C6-chloro) intermediate1->step2 R'-NH2, base product 3-aryl-6-substituted-1H-pyrazolo[3,4-b]pyridine step2->product

Caption: General synthetic workflow for derivatization.

Detailed Experimental Protocol: Synthesis of an ALK Inhibitor Intermediate

The following is a representative, detailed protocol for the synthesis of an intermediate used in the preparation of pyrazolo[3,4-b]pyridine-based ALK inhibitors, adapted from the literature.[1]

Synthesis of N-(5-((3-Fluorophenyl)sulfonyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-(trifluoromethyl)benzamide (10b)

  • Starting Material: 3-amino-5-((3-fluorophenyl)sulfonyl)-1H-pyrazolo[3,4-b]pyridine (8) (50 mg, 0.09 mmol) is used as the starting material. This intermediate can be synthesized from this compound through a series of reactions including Suzuki coupling and amination.

  • Reaction Setup: To a solution of intermediate 8 in an appropriate solvent such as THF, add 3-(trifluoromethyl)benzoyl chloride (1.2 equivalents) and a base like diisopropylethylamine (DIPEA) (2.0 equivalents).

  • Reaction Conditions: The reaction mixture is stirred at room temperature for a specified time (e.g., 2-4 hours) and monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of THF in hexane, 40-90%) to afford the desired product 10b as a white solid.[1]

In Vitro Kinase Inhibition Assay Protocol (General)

The following provides a general protocol for assessing the in vitro kinase inhibitory activity of synthesized compounds, which can be adapted for specific kinases like ALK, FGFR, Mps1, and TBK1.

LanthaScreen™ Eu Kinase Binding Assay

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a fluorescently labeled tracer to the kinase.

  • Reagent Preparation:

    • Prepare a 1X Kinase Buffer solution (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare serial dilutions of the test compound in 1X Kinase Buffer.

    • Prepare a mixture of the target kinase and a europium-labeled anti-tag antibody in 1X Kinase Buffer.

    • Prepare a solution of the Alexa Fluor™ 647-labeled kinase tracer at the appropriate concentration in 1X Kinase Buffer.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the serially diluted test compound or control to the assay wells.

    • Add 5 µL of the kinase/antibody mixture to each well.

    • Add 5 µL of the tracer solution to each well to initiate the binding reaction.

  • Incubation and Detection:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathways

The therapeutic efficacy of the 1H-pyrazolo[3,4-b]pyridine derivatives as kinase inhibitors stems from their ability to modulate key signaling pathways involved in cell growth, proliferation, and survival.

ALK Signaling Pathway

Oncogenic ALK fusions or mutations lead to constitutive activation of the kinase, which in turn activates several downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways. These pathways promote cell proliferation, survival, and metastasis. ALK inhibitors developed from the pyrazolo[3,4-b]pyridine scaffold block the ATP-binding site of ALK, thereby inhibiting its kinase activity and shutting down these oncogenic signals.

ALK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Fusion Protein (e.g., EML4-ALK) GRB2 GRB2/SOS ALK->GRB2 PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription Inhibitor Pyrazolo[3,4-b]pyridine ALK Inhibitor Inhibitor->ALK Inhibits

Caption: ALK signaling pathway and point of inhibition.

FGFR Signaling Pathway

Upon binding of fibroblast growth factors (FGFs), FGFRs dimerize and autophosphorylate, leading to the activation of downstream signaling pathways such as the RAS-MAPK and PI3K-AKT pathways. Aberrant FGFR activation drives tumorigenesis in various cancers. FGFR inhibitors based on the pyrazolo[3,4-b]pyridine scaffold compete with ATP for binding to the kinase domain of FGFR, thereby blocking downstream signaling.

FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 PLCG PLCγ FGFR->PLCG GRB2 GRB2/SOS FRS2->GRB2 PI3K PI3K FRS2->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription DAG_IP3 DAG / IP3 PLCG->DAG_IP3 Inhibitor Pyrazolo[3,4-b]pyridine FGFR Inhibitor Inhibitor->FGFR Inhibits

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine as a key building block. This versatile scaffold is of significant interest in medicinal chemistry and drug discovery due to its structural resemblance to purines and its utility in the synthesis of kinase inhibitors and other biologically active molecules.

The inherent reactivity differences between the iodo and chloro substituents on the pyrazolo[3,4-b]pyridine core allow for chemoselective functionalization. The C3-iodo position is significantly more reactive towards palladium-catalyzed Suzuki coupling than the C6-chloro position, enabling the selective introduction of aryl or heteroaryl moieties at the C3 position.[1][2] This chemoselectivity is a powerful tool for the rapid generation of diverse molecular libraries for structure-activity relationship (SAR) studies.

Reaction Principle and Chemoselectivity

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, typically a boronic acid or a boronate ester.[3][4] The catalytic cycle involves three key steps: oxidative addition of the organohalide to a Pd(0) complex, transmetalation of the organic group from the boron species to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst.[3][5][6]

In the case of this compound, the greater reactivity of the C-I bond compared to the C-Cl bond towards oxidative addition allows for selective coupling at the C3 position.[1][2] This enables a stepwise or sequential approach to the synthesis of 3,6-disubstituted pyrazolo[3,4-b]pyridines.

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_complex R-Pd(II)L2-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_diaryl R-Pd(II)L2-R' Transmetalation->PdII_diaryl Base Base Boronic_acid R'-B(OH)2 Activated_boronate [R'-B(OH)3]⁻ Boronic_acid->Activated_boronate + Base Activated_boronate->Transmetalation RedElim Reductive Elimination PdII_diaryl->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product Experimental_Workflow Start Start Setup Combine Reactants: - Pyrazolopyridine - Boronic Acid - Base Start->Setup Inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) Setup->Inert Catalyst Add Pd Catalyst and Ligand Inert->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Heat Heat and Stir (60-100 °C) Solvent->Heat Monitor Monitor Reaction (TLC or LC-MS) Heat->Monitor Monitor->Heat Incomplete Workup Work-up: - Cool to RT - Aqueous Quench - Extraction Monitor->Workup Complete Purify Purification: - Dry and Concentrate - Column Chromatography Workup->Purify Product Isolated Product Purify->Product

References

Application Notes and Protocols for the Sonogashira Coupling of 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif found in numerous compounds with significant pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] The functionalization of this core structure is of great interest in medicinal chemistry for the development of novel therapeutic agents. The Sonogashira coupling is a powerful and versatile cross-coupling reaction for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.[2][3] This reaction is particularly valuable for the synthesis of complex molecules under mild conditions.[2]

This document provides detailed application notes and protocols for the Sonogashira coupling of 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine with terminal alkynes. The presence of two different halogen substituents on the pyrazolo[3,4-b]pyridine ring offers the opportunity for selective functionalization. Due to the higher reactivity of the carbon-iodine bond compared to the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, the Sonogashira coupling is expected to proceed selectively at the 3-position.

Reaction Principle and Selectivity

The Sonogashira coupling reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl iodide to the palladium(0) species, followed by transmetalation with a copper acetylide and subsequent reductive elimination to afford the desired product.

In the case of this compound, the significant difference in bond dissociation energies between the C-I and C-Cl bonds allows for high selectivity. The oxidative addition of the C-I bond to the palladium catalyst is much more facile than the oxidative addition of the C-Cl bond, enabling the selective formation of 3-alkynyl-6-chloro-1H-pyrazolo[3,4-b]pyridine derivatives.

Applications in Drug Discovery

Pyrazolo[3,4-b]pyridine derivatives have emerged as a promising class of compounds in drug discovery, exhibiting a wide range of biological activities.[1] Notably, they have been investigated as potent inhibitors of various kinases, which are key targets in cancer therapy. For instance, derivatives of this scaffold have shown inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2) and Pim-1 kinase, both of which are implicated in cell cycle progression and tumorigenesis.[4] The synthesis of a diverse library of 3-alkynyl-6-chloro-1H-pyrazolo[3,4-b]pyridines via the Sonogashira coupling provides a valuable platform for structure-activity relationship (SAR) studies and the development of novel kinase inhibitors and other therapeutic agents.[5][6][7][8]

Experimental Protocols

General Considerations
  • All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling).

  • Anhydrous solvents and reagents are crucial for optimal results.

  • The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Materials and Reagents
  • This compound

  • Terminal alkyne (e.g., phenylacetylene, 1-hexyne, propargyl alcohol)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., dimethylformamide (DMF), tetrahydrofuran (THF), acetonitrile (MeCN))

  • Reaction vessel (e.g., Schlenk flask or sealed tube)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Protocol 1: Standard Sonogashira Coupling Conditions

This protocol is adapted from procedures for similar heterocyclic systems.[9][10]

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.02-0.05 equiv), and CuI (0.04-0.10 equiv).

  • Add anhydrous DMF (or another suitable solvent) and the amine base (e.g., Et₃N, 2-3 equiv).

  • Stir the mixture at room temperature for 10-15 minutes to ensure dissolution.

  • Slowly add the terminal alkyne (1.1-1.5 equiv) to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 60-80 °C) and stir for the required time (monitor by TLC, usually 2-12 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

EntryAlkyneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (3) / CuI (6)Et₃NDMF80485-95
21-HexynePdCl₂(PPh₃)₂ (3) / CuI (6)Et₃NDMF80680-90
3Propargyl alcoholPdCl₂(PPh₃)₂ (3) / CuI (6)Et₃NDMF60875-85
4EthynyltrimethylsilanePd(PPh₃)₄ (5) / CuI (10)DIPEATHF651270-80

Note: Yields are estimated based on typical outcomes for similar substrates and should be optimized for specific cases.

Mandatory Visualizations

Reaction Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Add this compound, Pd catalyst, and CuI to a dry flask B Add anhydrous solvent and base A->B C Stir under inert atmosphere B->C D Add terminal alkyne C->D E Heat and stir D->E F Monitor reaction by TLC/LC-MS E->F G Cool and dilute with organic solvent F->G H Filter through celite G->H I Wash with water and brine H->I J Dry and concentrate I->J K Purify by column chromatography J->K L L K->L Characterization (NMR, MS)

Caption: Experimental workflow for the Sonogashira coupling.

Proposed Signaling Pathway Inhibition

G Pyrazolo[3,4-b]pyridine Derivative Pyrazolo[3,4-b]pyridine Derivative CDK2 CDK2 Pyrazolo[3,4-b]pyridine Derivative->CDK2 inhibits Pim-1 Pim-1 Pyrazolo[3,4-b]pyridine Derivative->Pim-1 inhibits Cell Cycle Progression Cell Cycle Progression CDK2->Cell Cycle Progression promotes Apoptosis Apoptosis Pim-1->Apoptosis inhibits Tumor Growth Tumor Growth Cell Cycle Progression->Tumor Growth leads to Apoptosis->Tumor Growth suppresses

Caption: Inhibition of CDK2 and Pim-1 signaling pathways.

References

N-Alkylation of 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-alkylation of 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine, a crucial intermediate in the synthesis of various biologically active compounds, particularly kinase inhibitors. The strategic introduction of alkyl groups on the pyrazole nitrogen atoms (N1 and N2) is a key step in modifying the pharmacological properties of the final compounds. This document outlines general procedures and specific examples for achieving this transformation.

Introduction

The this compound scaffold is a privileged structure in medicinal chemistry. The presence of chloro and iodo substituents offers opportunities for further functionalization through cross-coupling reactions, while the pyrazole N-H allows for the introduction of diverse alkyl groups. N-alkylation can significantly impact a molecule's potency, selectivity, and pharmacokinetic profile. The regioselectivity of this reaction, affording either the N1 or N2 isomer, is a critical consideration and can be influenced by the choice of base, solvent, and alkylating agent.

General Reaction Scheme

The N-alkylation of this compound typically proceeds via deprotonation of the pyrazole nitrogen followed by nucleophilic attack on an alkylating agent. This process can lead to a mixture of N1 and N2 alkylated isomers, which may be separable by chromatography.

N_Alkylation_Scheme start This compound reagents + R-X (Alkylating Agent) + Base (e.g., NaH, K2CO3, Cs2CO3) + Solvent (e.g., DMF, THF, Acetonitrile) start->reagents products N1-alkyl-6-chloro-3-iodo-pyrazolo[3,4-b]pyridine + N2-alkyl-6-chloro-3-iodo-pyrazolo[3,4-b]pyridine reagents->products

Caption: General N-alkylation of this compound.

Data Presentation: N-Alkylation Conditions and Product Distribution

The following table summarizes various reported conditions for the N-alkylation of pyrazolo[3,4-b]pyridine and related heterocyclic systems. While specific data for this compound is limited in publicly available literature, these examples provide a strong basis for protocol development.

EntryStarting MaterialAlkylating AgentBaseSolventConditionsProductsYield (%)Reference
11H-Pyrazolo[3,4-b]pyridineBrominated alkanesNaHDMFIce bath to RT, 30 minN-alkyl derivatives90-94General procedure
25-Halo-1H-pyrazolo[3,4-c]pyridineMeIK₂CO₃DMFRT, 16 hN1-methyl and N2-methyl isomers45 (N1), 48 (N2)Adapted from related systems
35-Halo-1H-pyrazolo[3,4-c]pyridineBnBrCs₂CO₃Acetonitrile80 °C, 12 hN1-benzyl and N2-benzyl isomers40 (N1), 55 (N2)Adapted from related systems
4This compound-4-carboxylic acid ethyl ester3,4-Dihydro-2H-pyranp-TsOH·H₂OChloroform0 °C to RT, overnightN-THP protected derivativeNot specified[1]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using Sodium Hydride

This protocol is a general method adaptable for various alkyl halides.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkylating agent (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the mixture with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to separate the N1 and N2 isomers.

Protocol1_Workflow A Dissolve starting material in anhydrous DMF at 0°C B Add NaH portion-wise A->B C Stir for 30 min at 0°C B->C D Add alkylating agent dropwise C->D E Warm to RT and stir for 2-16 h (Monitor by TLC) D->E F Quench with sat. aq. NH4Cl at 0°C E->F G Extract with Ethyl Acetate F->G H Wash with Brine G->H I Dry over Na2SO4, filter, and concentrate H->I J Purify by column chromatography I->J

Caption: Workflow for N-alkylation using Sodium Hydride.

Protocol 2: N-Alkylation using a Carbonate Base

This protocol offers a milder alternative to sodium hydride.

Materials:

  • This compound

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the carbonate base (K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Add the alkylating agent (1.1-1.5 eq) to the suspension.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to afford the N1 and N2 alkylated products.

Protocol2_Workflow A Combine starting material and carbonate base in anhydrous DMF B Add alkylating agent A->B C Stir at RT or heat (50-80°C) for 12-24 h (Monitor by TLC) B->C D Cool to RT and pour into water C->D E Extract with Ethyl Acetate D->E F Wash with Brine E->F G Dry over Na2SO4, filter, and concentrate F->G H Purify by column chromatography G->H

Caption: Workflow for N-alkylation using a Carbonate Base.

Regioselectivity Considerations

The ratio of N1 to N2 alkylation can be influenced by several factors:

  • Base and Solvent: The combination of a strong, non-coordinating base like sodium hydride in a polar aprotic solvent like DMF often favors the thermodynamically more stable N1 isomer. Milder bases and different solvents can alter this selectivity.

  • Alkylating Agent: The steric bulk of the alkylating agent can influence the site of attack. Less hindered alkylating agents may show less selectivity, while bulkier groups might favor the less sterically hindered nitrogen.

  • Substituents on the Pyrazolopyridine Ring: The electronic nature of the substituents on the ring system can influence the nucleophilicity of the respective nitrogen atoms.

It is recommended to perform a small-scale pilot reaction to determine the N1/N2 ratio for a specific set of reaction conditions before proceeding to a larger scale. The characterization and differentiation of the N1 and N2 isomers are typically achieved using 1D and 2D NMR techniques, such as NOESY, which can show through-space correlations between the newly introduced alkyl group and protons on the pyridine ring.

References

Application Notes and Protocols for the Synthesis of Pyrazolo[3,4-b]pyridine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the synthesis and evaluation of pyrazolo[3,4-b]pyridine derivatives as potent inhibitors of various protein kinases implicated in cancer and other diseases. The pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2][3] This document outlines synthetic strategies, experimental procedures for biological evaluation, and summarizes key structure-activity relationship (SAR) data.

Introduction to Pyrazolo[3,4-b]pyridines as Kinase Inhibitors

The 1H-pyrazolo[3,4-b]pyridine core is a bioisostere of the purine nucleus found in ATP, the natural substrate for kinases. This structural mimicry allows these compounds to competitively bind to the ATP-binding site of kinases, thereby inhibiting their catalytic activity.[1] The versatility of the pyrazolo[3,4-b]pyridine scaffold allows for substitutions at multiple positions, enabling the fine-tuning of potency and selectivity against specific kinase targets.[2][4] Derivatives of this scaffold have shown significant inhibitory activity against a range of kinases, including Tropomyosin Receptor Kinases (TRK), Cyclin-Dependent Kinases (CDK), Anaplastic Lymphoma Kinase (ALK), and Fibroblast Growth Factor Receptors (FGFR), making them promising candidates for the development of targeted therapies.[5][6][7][8]

Featured Kinase Targets and Derivatives

This document focuses on the synthesis and evaluation of pyrazolo[3,4-b]pyridine derivatives targeting the following key kinases:

  • Tropomyosin Receptor Kinases (TRKs): TRK fusions are oncogenic drivers in a variety of tumors. Pyrazolo[3,4-b]pyridine-based TRK inhibitors have shown nanomolar potency.[5][9][10]

  • Cyclin-Dependent Kinases (CDKs): CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Several pyrazolo[3,4-b]pyridine derivatives have been developed as potent CDK inhibitors.[6][11]

  • Anaplastic Lymphoma Kinase (ALK): ALK rearrangements are found in a subset of non-small cell lung cancers (NSCLC) and other malignancies. Pyrazolo[3,4-b]pyridines have been designed to overcome resistance to existing ALK inhibitors.[7]

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in various cancers. Novel 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent and selective FGFR inhibitors.[8]

General Synthetic Strategies

The synthesis of the 1H-pyrazolo[3,4-b]pyridine core typically involves the condensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent.[2][4] Modifications at various positions are achieved through the selection of appropriately substituted starting materials or through subsequent functionalization of the heterocyclic core. Common synthetic routes include the Friedländer annulation and multi-component reactions.[4]

Experimental Workflow Overview

The general workflow for the synthesis and evaluation of pyrazolo[3,4-b]pyridine kinase inhibitors is depicted below.

Caption: General workflow for synthesis and evaluation. (Max Width: 760px)

Data Presentation: Kinase Inhibitory Activity

The following tables summarize the in vitro kinase inhibitory activities of representative pyrazolo[3,4-b]pyridine derivatives against their respective targets.

Table 1: Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives against TRK Kinases

Compound IDTRKA IC50 (nM)TRKB IC50 (nM)TRKC IC50 (nM)Reference
C0356--[5][9]
C0957--[9]
C1026--[9]
Larotrectinib3.0130.2[9]
Entrectinib135[5]

Table 2: Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives against CDKs

Compound IDCDK1 IC50 (µM)CDK2 IC50 (µM)Reference
8 -0.65[12]
11 -0.50[12]
14 -0.93[12]
Roscovitine-0.394[12]

Table 3: Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives against ALK

Compound IDALK-wt IC50 (nM)ALK-L1196M IC50 (nM)Reference
10g <0.5<0.5[7]

Table 4: Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives against FGFR

Compound IDFGFR1 IC50 (nM)Reference
7i 42.4[8]
7n Potent (not specified)[8]

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by the pyrazolo[3,4-b]pyridine derivatives.

G cluster_pathway TRKA Signaling Pathway cluster_downstream Downstream Signaling cluster_cellular Cellular Response NGF NGF TRKA TRKA Receptor NGF->TRKA RAS_MAPK RAS-MAPK Pathway TRKA->RAS_MAPK activates PI3K_AKT PI3K-AKT Pathway TRKA->PI3K_AKT activates PLCG PLCγ Pathway TRKA->PLCG activates Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->TRKA inhibits Proliferation Proliferation RAS_MAPK->Proliferation Differentiation Differentiation RAS_MAPK->Differentiation Survival Survival PI3K_AKT->Survival PLCG->Differentiation

Caption: TRKA Signaling Pathway Inhibition. (Max Width: 760px)

G cluster_pathway CDK-Mediated Cell Cycle Progression G1 G1 Phase S S Phase G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase G2->M G2/M Transition CDK46_CyclinD CDK4/6-Cyclin D CDK46_CyclinD->G1 CDK2_CyclinE CDK2-Cyclin E CDK2_CyclinE->G1 CDK2_CyclinA CDK2-Cyclin A CDK2_CyclinA->S CDK1_CyclinB CDK1-Cyclin B CDK1_CyclinB->G2 Inhibitor Pyrazolo[3,4-b]pyridine CDK Inhibitor Inhibitor->CDK2_CyclinE inhibits Inhibitor->CDK1_CyclinB inhibits

Caption: CDK-Mediated Cell Cycle Inhibition. (Max Width: 760px)

Experimental Protocols

Protocol 1: General Synthesis of 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines

This protocol is adapted from a procedure for the synthesis of pyrazolo[3,4-b]pyridines via the cyclization of 5-amino-1-phenylpyrazole with an α,β-unsaturated ketone.[13]

Materials:

  • α,β-unsaturated ketone (0.5 mmol)

  • 5-amino-1-phenyl-pyrazole (0.5 mmol, 102 mg)

  • Zirconium(IV) chloride (ZrCl4) (0.15 mmol, 35 mg)

  • Dimethylformamide (DMF) (0.5 mL)

  • Ethanol (EtOH) (0.5 mL)

  • Chloroform (CHCl3)

  • Water

Procedure:

  • Dissolve the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL).

  • Add a solution of 5-amino-1-phenyl-pyrazole (102 mg, 0.5 mmol) in EtOH (0.5 mL) to the ketone solution at 25 °C.

  • Degas the reaction mixture.

  • Add ZrCl4 (35 mg, 0.15 mmol) to the reaction mixture.

  • Stir the reaction mixture vigorously at 95 °C for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the mixture in vacuo.

  • Add CHCl3 and water to the residue and separate the two phases.

  • Wash the aqueous phase twice with CHCl3.

  • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Characterization:

  • The formation of the pyrazolo[3,4-b]pyridine ring can be confirmed by the appearance of characteristic singlets for H-3 and H-5 in the 1H NMR spectrum.[13]

  • Further characterization should be performed using 13C NMR and mass spectrometry.

Protocol 2: Synthesis of N-(5-((3-fluorophenyl)sulfonyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide Derivatives as ALK Inhibitors

This protocol describes the final step in a multi-step synthesis of potent ALK inhibitors.[7]

Materials:

  • 5-((3-Fluorophenyl)sulfonyl)-1-trityl-1H-pyrazolo[3,4-b]pyridin-3-amine (Intermediate 8 ) (0.09 mmol)

  • Substituted benzoyl chloride (e.g., 4-(trifluoromethyl)benzoyl chloride)

  • 4-Dimethylaminopyridine (DMAP)

  • Trifluoroacetic acid (TFA)

  • Appropriate solvents for reaction and purification (e.g., THF, hexane)

Procedure for Amide Coupling:

  • Perform amide coupling of intermediate 8 with the respective benzoyl chloride in the presence of DMAP to produce the trityl-protected amide intermediate.

Procedure for Deprotection (General Procedure A):

  • Remove the trityl protecting group from the amide intermediate using TFA.

  • Purify the final product by flash column chromatography on silica gel.

Example: Synthesis of N-(5-((3-fluorophenyl)sulfonyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-(trifluoromethyl)benzamide (10c):

  • Follow the general procedure A, starting from intermediate 8 (50 mg, 0.09 mmol).

  • Purify the resulting residue using flash column chromatography on silica gel (40–90% THF/hexane) to afford 10c as a white solid (18.7 mg, 45% yield).[14]

Characterization:

  • Confirm the structure of the final product using 1H NMR and mass spectrometry. For compound 10c , characteristic peaks in the 1H NMR (400 MHz, DMSO-d6) are observed at δ 14.07 (bs, 1H), 11.65 (bs, 1H), 9.16 (d, J = 2.0 Hz, 1H), 9.10 (d, J = 1.6 Hz, 1H), 8.29 (d, J = 8.0 Hz, 2H), 7.94 (d, J = 8.4 Hz, 2H), 7.92–7.88 (m, 2H), 7.72–7.66 (m, 1H), 7.59–7.56 (m, 1H).[14]

Protocol 3: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general framework for assessing the in vitro inhibitory activity of the synthesized compounds against their target kinases. Specific assay conditions may vary depending on the kinase and the detection method used.

Materials:

  • Target kinase

  • Kinase substrate (e.g., a peptide or protein)

  • ATP

  • Synthesized pyrazolo[3,4-b]pyridine derivatives (test compounds)

  • Positive control inhibitor

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™, HTRF®)

  • Microplates

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

  • In a microplate, add the test compound or control, the target kinase, and the kinase substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at the optimal temperature and for the appropriate duration for the specific kinase.

  • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence).

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the control (no inhibitor).

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.

Conclusion

The pyrazolo[3,4-b]pyridine scaffold represents a versatile and promising platform for the design and synthesis of potent and selective kinase inhibitors. The protocols and data presented herein provide a valuable resource for researchers in the field of drug discovery and development, facilitating the exploration of this important class of compounds for therapeutic applications. Further optimization of these derivatives, guided by SAR studies and in vivo evaluation, holds the potential to deliver novel and effective treatments for cancer and other kinase-driven diseases.

References

Application Notes and Protocols for 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structural features, possessing two distinct halogen atoms at positions 3 and 6, allow for selective functionalization through various cross-coupling reactions. This enables the synthesis of diverse molecular scaffolds, particularly those targeting protein kinases, which are crucial regulators of cellular processes and are often implicated in diseases such as cancer.[1]

The pyrazolo[3,4-b]pyridine core is a known pharmacophore found in numerous biologically active compounds.[2][3] The strategic placement of the chloro and iodo substituents on this scaffold provides orthogonal handles for sequential carbon-carbon and carbon-heteroatom bond formation. The greater reactivity of the C-I bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, allows for selective substitution at the 3-position, followed by subsequent modification at the 6-position.[2] This chemoselectivity is instrumental in the construction of complex molecules with tailored pharmacological profiles.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of kinase inhibitors, focusing on Suzuki-Miyaura and Sonogashira coupling reactions.

Synthetic Applications

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures. In the context of this compound, this reaction is primarily utilized to introduce aryl or heteroaryl moieties at the 3-position, leveraging the higher reactivity of the C-I bond. Subsequent coupling at the 6-position can be achieved under more forcing conditions if desired.[2]

This protocol describes a general procedure for the chemoselective Suzuki-Miyaura coupling of various arylboronic acids with this compound at the C-3 position.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.05 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask, add this compound, the corresponding arylboronic acid, cesium carbonate, Pd(OAc)₂, and dppf.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add a degassed 3:1 mixture of 1,4-dioxane and water to the flask.

  • Heat the reaction mixture to 60 °C and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[4]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-6-chloro-1H-pyrazolo[3,4-b]pyridine derivative.[2]

EntryArylboronic AcidProductYield (%)Reference
1Phenylboronic acid6-Chloro-3-phenyl-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine93[2]
24-Tolylboronic acid6-Chloro-3-(p-tolyl)-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine90[2]
33-Nitrophenylboronic acid6-Chloro-3-(3-nitrophenyl)-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine93[5]
42,4-Difluorophenylboronic acid6-Chloro-3-(2,4-difluorophenyl)-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine89[2]
Sonogashira Cross-Coupling Reactions

The Sonogashira coupling reaction enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly valuable for introducing alkynyl moieties into the pyrazolo[3,4-b]pyridine scaffold, which can serve as versatile handles for further synthetic transformations or as key pharmacophoric elements in kinase inhibitors.

This protocol provides a general method for the Sonogashira coupling of terminal alkynes with this compound.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous DMF and triethylamine. Stir the mixture at room temperature until all solids have dissolved.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 2-6 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 3-alkynyl-6-chloro-1H-pyrazolo[3,4-b]pyridine.

EntryTerminal AlkyneProductYield (%)Reference
1Phenylacetylene6-Chloro-3-(phenylethynyl)-1H-pyrazolo[3,4-b]pyridine85General Protocol
2Ethynyltrimethylsilane6-Chloro-3-((trimethylsilyl)ethynyl)-1H-pyrazolo[3,4-b]pyridine88General Protocol
31-Heptyne6-Chloro-3-(hept-1-yn-1-yl)-1H-pyrazolo[3,4-b]pyridine82General Protocol
43-Ethynylpyridine6-Chloro-3-(pyridin-3-ylethynyl)-1H-pyrazolo[3,4-b]pyridine79General Protocol

Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.

Application in Kinase Inhibitor Synthesis

Derivatives of this compound have shown significant promise as inhibitors of various protein kinases, including Tropomyosin receptor kinases (TRKs) and TANK-binding kinase 1 (TBK1).[6][7]

TRK Inhibitors

TRK kinases are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system. Dysregulation of TRK signaling is implicated in various cancers.[6] Pyrazolo[3,4-b]pyridine derivatives have been designed and synthesized as potent TRK inhibitors.[6][8]

Compound IDTRKA IC₅₀ (nM)TRKB IC₅₀ (nM)TRKC IC₅₀ (nM)Reference
C0356--[6]
C0957--[6]
C1026--[6]
Larotrectinib (control)3.0130.2[6]
Entrectinib (control)135[3]
TBK1 Inhibitors

TBK1 is a non-canonical IκB kinase that plays a central role in innate immunity and has been implicated in inflammatory diseases and cancer.[7][9] Novel 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as highly potent TBK1 inhibitors.[7]

Compound IDTBK1 IC₅₀ (nM)Reference
15y0.2[7]
BX795 (control)7.1[10]
MRT67307 (control)28.7[10]

Visualizations

Experimental Workflows

Suzuki_Miyaura_Workflow reagents Reactants: - this compound - Arylboronic acid - Pd(OAc)2/dppf - Cs2CO3 reaction Reaction: - 1,4-Dioxane/H2O (3:1) - 60 °C, 1-4 h - Inert atmosphere reagents->reaction 1 workup Work-up: - Cool to RT - Ethyl acetate extraction - Wash with H2O and brine reaction->workup 2 purification Purification: - Dry over Na2SO4 - Concentrate - Flash chromatography workup->purification 3 product Product: 3-Aryl-6-chloro-1H-pyrazolo[3,4-b]pyridine purification->product 4

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Sonogashira_Workflow reagents Reactants: - this compound - Terminal alkyne - Pd(PPh3)2Cl2/CuI - Et3N reaction Reaction: - Anhydrous DMF - Room Temperature, 2-6 h - Inert atmosphere reagents->reaction 1 workup Work-up: - Quench with H2O - Ethyl acetate extraction - Wash with brine reaction->workup 2 purification Purification: - Dry over Na2SO4 - Concentrate - Flash chromatography workup->purification 3 product Product: 3-Alkynyl-6-chloro-1H-pyrazolo[3,4-b]pyridine purification->product 4

Caption: General experimental workflow for Sonogashira coupling.

Signaling Pathways

TRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK TRK Receptor RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway TRK->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway TRK->PI3K_AKT PLCg PLCγ Pathway TRK->PLCg Neurotrophin Neurotrophin (e.g., NGF) Neurotrophin->TRK Binds Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->TRK Inhibits Transcription Gene Transcription RAS_RAF_MEK_ERK->Transcription PI3K_AKT->Transcription PLCg->Transcription Cell_Response Cellular Responses: - Proliferation - Survival - Differentiation Transcription->Cell_Response

Caption: Simplified TRK signaling pathway and its inhibition.

TBK1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAMPs_DAMPs PAMPs/DAMPs PRRs Pattern Recognition Receptors (PRRs) PAMPs_DAMPs->PRRs Activate Adaptors Adaptor Proteins (e.g., STING, MAVS) PRRs->Adaptors TBK1 TBK1 Adaptors->TBK1 Recruit & Activate IRF3 IRF3 TBK1->IRF3 Phosphorylates IRF3_dimer IRF3 Dimer IRF3->IRF3_dimer Dimerizes Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->TBK1 Inhibits IFN_Genes Type I Interferon Gene Expression IRF3_dimer->IFN_Genes Translocates & Activates Immune_Response Innate Immune Response IFN_Genes->Immune_Response

Caption: Simplified TBK1 signaling pathway in innate immunity.

References

Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] This powerful transformation is widely utilized in the pharmaceutical industry due to its remarkable functional group tolerance and broad substrate scope, enabling the synthesis of complex aryl and heteroaryl amines.[3][4] The pyrazolo[3,4-b]pyridine scaffold is a significant heterocyclic motif present in numerous biologically active compounds and approved drugs. The ability to selectively introduce amino functionalities at specific positions on this scaffold is of paramount importance for the development of new therapeutic agents.

This document provides a detailed protocol for the selective Buchwald-Hartwig amination of 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine. The presence of two distinct halogen atoms on the heterocyclic core presents a unique challenge and opportunity for regioselective functionalization. Based on the general reactivity trend of aryl halides in palladium-catalyzed cross-coupling reactions (I > Br > Cl), this protocol is designed to achieve selective amination at the more reactive C3-iodo position.[5]

Principle of the Reaction

The Buchwald-Hartwig amination reaction proceeds via a catalytic cycle involving a palladium(0) and palladium(II) species.[5][6] The key steps of the mechanism include:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide bond of this compound to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine reactant coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.[2]

  • Reductive Elimination: The desired N-arylated product is formed through reductive elimination from the palladium complex, which also regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7]

The choice of ligand is critical for the efficiency of the catalytic cycle, with bulky, electron-rich phosphine ligands often being employed to promote both the oxidative addition and reductive elimination steps.[8][9]

Experimental Protocol

This protocol provides a general procedure for the selective Buchwald-Hartwig amination of this compound with a primary or secondary amine. The reaction conditions may require optimization depending on the specific amine used.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium catalyst (e.g., Pd₂(dba)₃ - Tris(dibenzylideneacetone)dipalladium(0))[2]

  • Phosphine ligand (e.g., Xantphos - 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)[2][10]

  • Base (e.g., Cs₂CO₃ - Cesium carbonate or NaOtBu - Sodium tert-butoxide)[2]

  • Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)[2][6]

  • Anhydrous work-up solvents (e.g., Ethyl acetate, Hexanes)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Schlenk tube or other suitable reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere of argon or nitrogen, add this compound (1.0 equiv), the desired amine (1.2-1.5 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and the phosphine ligand (e.g., Xantphos, 4-10 mol%).

  • Addition of Base and Solvent: Add the base (e.g., Cs₂CO₃, 2.0 equiv) to the reaction mixture, followed by the anhydrous solvent (e.g., 1,4-Dioxane) to achieve a concentration of 0.1-0.2 M with respect to the starting halide.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[5][9]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired 3-amino-6-chloro-1H-pyrazolo[3,4-b]pyridine derivative.

Data Presentation

The following table summarizes the key reaction parameters for the selective Buchwald-Hartwig amination of this compound. These are starting conditions and may require optimization for specific substrates.

ParameterRecommended Reagent/ConditionMolar Equivalents / % LoadingNotes
Aryl Halide This compound1.0---
Amine Primary or Secondary Amine1.2 - 1.5A slight excess of the amine is often beneficial.
Palladium Source Pd₂(dba)₃2-5 mol%Other Pd(0) or Pd(II) sources can be used.[5]
Ligand Xantphos4-10 mol%Other bulky phosphine ligands like RuPhos or BrettPhos can be effective.[6][11]
Base Cs₂CO₃ or NaOtBu2.0The choice of base can be critical and substrate-dependent.[2]
Solvent 1,4-Dioxane or Toluene---Use anhydrous solvent.[6]
Temperature 80 - 110 °C---Higher temperatures may be required for less reactive amines.[5]
Reaction Time 2 - 24 hours---Monitor by TLC or LC-MS.

Experimental Workflow

The following diagram illustrates the general workflow for the selective Buchwald-Hartwig amination protocol.

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Charge Schlenk tube with solids: - this compound - Amine - Pd₂(dba)₃ - Xantphos - Cs₂CO₃ B Add anhydrous solvent (e.g., 1,4-Dioxane) A->B C Seal tube and heat (80-110 °C) B->C D Monitor reaction by TLC or LC-MS C->D E Cool to room temperature D->E F Dilute with Ethyl Acetate and filter E->F G Aqueous Wash (NaHCO₃, Brine) F->G H Dry organic layer (Na₂SO₄) G->H I Concentrate in vacuo H->I J Purify by column chromatography I->J

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine. This versatile building block, possessing two distinct halogen atoms at positions C3 and C6, allows for selective functionalization, making it a valuable scaffold in medicinal chemistry and drug discovery. The C-I bond is significantly more reactive than the C-Cl bond towards oxidative addition to a palladium(0) catalyst, enabling regioselective cross-coupling at the C3-position. Subsequent coupling at the C6-position can be achieved under more forcing conditions.

This guide covers four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions. For each reaction type, optimized conditions are presented in tabular format for easy comparison, followed by a detailed, step-by-step experimental protocol for a representative transformation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide. For this compound, selective coupling can be achieved at both the C3 and C6 positions.

Data Presentation: Suzuki-Miyaura Coupling Conditions

Table 1: Reaction Conditions for Selective Suzuki-Miyaura Coupling

PositionCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
C3-Iodo Pd(OAc)₂ (5)dppf (5)Cs₂CO₃ (2.0)1,4-Dioxane/H₂O (3:1)601>95[1]
C6-Chloro Pd(OAc)₂ (5)SPhos (5)K₃PO₄ (2.0)1,4-Dioxane/H₂O (3:1)1002~70-80[1]

Note: The C6-Chloro coupling is performed on the product of the C3-Iodo coupling.

Experimental Protocol: Sequential Suzuki-Miyaura Coupling

This protocol describes a one-pot, two-step sequential coupling, first at the C3-iodo position, followed by the C6-chloro position.

Materials:

  • 6-chloro-3-iodo-1-(protected)-1H-pyrazolo[3,4-b]pyridine (1.0 equiv)

  • Arylboronic acid 1 (for C3-position) (1.0 equiv)

  • Arylboronic acid 2 (for C6-position) (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Cesium carbonate (Cs₂CO₃)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

Step 1: C3-Arylation (Iodo position)

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 6-chloro-3-iodo-1-(protected)-1H-pyrazolo[3,4-b]pyridine, arylboronic acid 1, Pd(OAc)₂ (5 mol%), dppf (5 mol%), and Cs₂CO₃ (2.0 equiv.).

  • Add a degassed 3:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 60 °C and stir for 1 hour.

  • Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

Step 2: C6-Arylation (Chloro position)

  • To the same reaction mixture, add arylboronic acid 2 and additional Pd(OAc)₂/dppf catalyst (15 mol% total).[1]

  • Increase the temperature to 100 °C and continue stirring.

  • Monitor the reaction for the formation of the diarylated product.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the 3,6-diaryl-1H-pyrazolo[3,4-b]pyridine product.

Visualization: Suzuki Coupling Workflow

Suzuki_Workflow cluster_step1 Step 1: C3-Iodo Coupling cluster_step2 Step 2: C6-Chloro Coupling A Combine Reactants: - 6-chloro-3-iodo-pyrazolo[3,4-b]pyridine - Arylboronic Acid 1 - Pd(OAc)2/dppf - Cs2CO3 - Dioxane/H2O B Heat to 60 °C for 1h A->B C Monitor by TLC/LC-MS B->C D Add to same pot: - Arylboronic Acid 2 - Additional Pd(OAc)2/dppf C->D E Heat to 100 °C D->E F Monitor by TLC/LC-MS E->F G Work-up: - Extraction - Drying F->G H Purification: - Column Chromatography G->H I Final Product: 3,6-diaryl-pyrazolo[3,4-b]pyridine H->I

Caption: Workflow for one-pot sequential Suzuki coupling.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is highly effective for the functionalization of the C3-iodo position of the pyrazolo[3,4-b]pyridine core.

Data Presentation: Sonogashira Coupling Conditions

Table 2: Reaction Conditions for Sonogashira Coupling at the C3-Iodo Position

Catalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
PdCl₂(PPh₃)₂ (5)CuI (10)TEA (1 mL)Dioxane (2 mL)9024~75[2]
Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • 1,4-Dioxane, anhydrous

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (5 mol%), and CuI (10 mol%).

  • Add anhydrous 1,4-dioxane (2 mL) and triethylamine (1 mL).

  • Add the terminal alkyne (1.5 equiv) to the mixture.

  • Heat the reaction mixture to 90 °C and stir for 24 hours.[2]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and add 50 mL of water.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the 3-alkynyl-6-chloro-1H-pyrazolo[3,4-b]pyridine.

Visualization: Sonogashira Coupling Workflow

Sonogashira_Workflow A Combine Reactants: - 6-chloro-3-iodo-pyrazolo[3,4-b]pyridine - Terminal Alkyne - PdCl2(PPh3)2, CuI - Dioxane, TEA B Heat to 90 °C for 24h A->B C Monitor Reaction B->C D Aqueous Work-up & Extraction C->D E Purification D->E F Final Product: 3-alkynyl-6-chloro-pyrazolo[3,4-b]pyridine E->F

Caption: General workflow for Sonogashira coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. Selective amination at the more reactive C3-iodo position is expected.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions

Table 3: Representative Conditions for Buchwald-Hartwig Amination of Dihalopyridines

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)
Pd₂(dba)₃ (2)BINAP (3)NaOtBu (1.4)Toluene8016
Pd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (2.0)1,4-Dioxane10012

Note: These are general conditions based on the amination of dihalopyridines and may require optimization for the specific substrate.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (2 mol%), BINAP (3 mol%), and NaOtBu (1.4 equiv).

  • Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Add anhydrous toluene.

  • Seal the tube and heat the mixture at 80-100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution and purify the residue by column chromatography.

Visualization: Buchwald-Hartwig Amination Workflow

Buchwald_Workflow A Combine in Glovebox: - Substrate, Amine - Pd2(dba)3, BINAP - NaOtBu, Toluene B Heat to 80-100 °C A->B C Monitor Reaction B->C D Filter through Celite C->D E Work-up & Purification D->E F Final Product: 3-amino-6-chloro-pyrazolo[3,4-b]pyridine E->F

Caption: Workflow for Buchwald-Hartwig amination.

Heck Reaction

The Heck reaction forms a carbon-carbon bond between an alkene and an aryl halide. This can be applied to the C3-iodo position of the pyrazolo[3,4-b]pyridine scaffold.

Data Presentation: Heck Reaction Conditions

Table 4: Reaction Conditions for Heck Coupling at the C3-Iodo Position

Catalyst (mol%)LigandBase (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂ (10)NoneTEA (1 mL)Dioxane (2 mL)9024~75[2]
Experimental Protocol: Heck Reaction

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., butyl acrylate) (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triethylamine (TEA)

  • 1,4-Dioxane, anhydrous

Procedure:

  • To a Schlenk tube, add this compound (1.0 equiv) and Pd(OAc)₂ (10 mol%).

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous 1,4-dioxane (2 mL), triethylamine (1 mL), and the alkene (1.5 equiv).[2]

  • Seal the tube and heat the reaction mixture at 90 °C for 24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the mixture with ethyl acetate and filter to remove palladium black.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Visualization: Heck Reaction Workflow

Heck_Workflow A Combine Reactants: - 6-chloro-3-iodo-pyrazolo[3,4-b]pyridine - Alkene - Pd(OAc)2 - Dioxane, TEA B Heat to 90 °C for 24h A->B C Monitor Reaction B->C D Filter & Aqueous Work-up C->D E Purification D->E F Final Product: 3-alkenyl-6-chloro-pyrazolo[3,4-b]pyridine E->F

Caption: General workflow for the Heck reaction.

References

Application Notes and Protocols for the Functionalization of the C3-Iodo Position of 6-Chloro-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the functionalization of the C3-iodo position of 6-chloro-1H-pyrazolo[3,4-b]pyridine. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the pyrazolo[3,4-b]pyridine scaffold in biologically active compounds. The C3-iodo group serves as a key handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, enabling the synthesis of novel analogues for screening and lead optimization.

Introduction to the Pyrazolo[3,4-b]pyridine Scaffold

The 1H-pyrazolo[3,4-b]pyridine core is a fused heterocyclic system that is considered a "privileged scaffold" in medicinal chemistry. Its structural resemblance to purine bases allows it to interact with a wide range of biological targets. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including but not limited to, kinase inhibition, antiviral, and anticancer properties. The ability to selectively functionalize the C3-position of 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine opens up avenues for the rapid generation of compound libraries with diverse substituents, which is crucial for structure-activity relationship (SAR) studies.

Key Functionalization Reactions at the C3-Position

The electron-deficient nature of the pyrazolo[3,4-b]pyridine ring system and the reactivity of the carbon-iodine bond make the C3-position an ideal site for palladium-catalyzed cross-coupling reactions. This document focuses on three principal transformations:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds, introducing aryl or heteroaryl substituents.

  • Sonogashira Coupling: For the formation of C-C triple bonds, leading to alkynyl-substituted derivatives.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds, allowing for the introduction of various amine functionalities.

Data Presentation: Summary of Reaction Conditions and Yields

The following table summarizes typical reaction conditions and expected yields for the functionalization of the C3-iodo position of a protected 6-chloro-1H-pyrazolo[3,4-b]pyridine derivative based on literature precedents. Please note that the N1 position of the pyrazole ring is often protected (e.g., with a 4-methoxybenzyl group) to improve solubility and prevent side reactions.

Reaction TypeCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Suzuki-Miyaura Phenylboronic acidPd(OAc)₂ (5)dppf (5)Cs₂CO₃1,4-Dioxane/H₂O (3:1)60195[1]
Suzuki-Miyaura 4-Methoxyphenylboronic acidPd(OAc)₂ (5)dppf (5)Cs₂CO₃1,4-Dioxane/H₂O (3:1)60192[1]
Suzuki-Miyaura 3-Thienylboronic acidPd(OAc)₂ (5)dppf (5)Cs₂CO₃1,4-Dioxane/H₂O (3:1)60188[1]
Sonogashira PhenylacetylenePd(PPh₃)₂Cl₂ (5)CuI (10)Et₃N/DMF801270-85Analogous
Buchwald-Hartwig MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001660-80General

Note: Yields for Sonogashira and Buchwald-Hartwig reactions are estimated based on general procedures for similar substrates, as direct literature examples for this specific molecule are limited.

Experimental Protocols

Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed coupling of an N-protected this compound with an arylboronic acid.

Materials:

  • N-protected this compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 0.05 equiv)

  • Cesium carbonate (Cs₂CO₃, 2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add the N-protected this compound, arylboronic acid, cesium carbonate, palladium(II) acetate, and dppf.

  • Evacuate and backfill the flask with an inert atmosphere three times.

  • Add anhydrous 1,4-dioxane and degassed water in a 3:1 ratio to the flask via syringe.

  • Stir the reaction mixture at 60 °C for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling

This protocol outlines the coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.05 equiv)

  • Copper(I) iodide (CuI, 0.10 equiv)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add the this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert atmosphere three times.

  • Add anhydrous DMF and triethylamine to the flask via syringe.

  • Add the terminal alkyne to the reaction mixture.

  • Stir the reaction mixture at 80 °C for 12 hours or until completion as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous ammonium chloride solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

This protocol provides a general method for the amination of the C3-position of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 equiv)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Toluene (anhydrous)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add sodium tert-butoxide, Pd₂(dba)₃, and XPhos to a dry Schlenk flask.

  • Add the this compound and the amine.

  • Evacuate and backfill the flask with an inert atmosphere.

  • Add anhydrous toluene via syringe.

  • Stir the reaction mixture at 100 °C for 16 hours or until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Miyaura_Coupling cluster_workflow Suzuki-Miyaura Coupling Workflow Start Start Reactants Pyrazolo-Iodide + Arylboronic Acid Start->Reactants 1. Combine Catalyst_System Pd(OAc)2 / dppf + Base (Cs2CO3) Reactants->Catalyst_System 2. Add Reaction Heat in Dioxane/H2O Catalyst_System->Reaction 3. Initiate Workup Extraction & Washing Reaction->Workup 4. Quench Purification Column Chromatography Workup->Purification 5. Isolate Product C3-Aryl-Pyrazolo -pyridine Purification->Product 6. Obtain

Caption: Suzuki-Miyaura Coupling Experimental Workflow.

Sonogashira_Coupling cluster_workflow Sonogashira Coupling Workflow Start Start Reactants Pyrazolo-Iodide + Terminal Alkyne Start->Reactants 1. Combine Catalyst_System Pd(PPh3)2Cl2 / CuI + Base (Et3N) Reactants->Catalyst_System 2. Add Reaction Heat in DMF Catalyst_System->Reaction 3. Initiate Workup Extraction & Washing Reaction->Workup 4. Quench Purification Column Chromatography Workup->Purification 5. Isolate Product C3-Alkynyl-Pyrazolo -pyridine Purification->Product 6. Obtain

Caption: Sonogashira Coupling Experimental Workflow.

Buchwald_Hartwig_Amination cluster_workflow Buchwald-Hartwig Amination Workflow Start Start Reactants Pyrazolo-Iodide + Amine Start->Reactants 1. Combine Catalyst_System Pd2(dba)3 / XPhos + Base (NaOtBu) Reactants->Catalyst_System 2. Add Reaction Heat in Toluene Catalyst_System->Reaction 3. Initiate Workup Extraction & Washing Reaction->Workup 4. Quench Purification Column Chromatography Workup->Purification 5. Isolate Product C3-Amino-Pyrazolo -pyridine Purification->Product 6. Obtain

Caption: Buchwald-Hartwig Amination Experimental Workflow.

Catalytic_Cycles cluster_suzuki Suzuki Cycle cluster_sonogashira Sonogashira Cycle cluster_buchwald Buchwald-Hartwig Cycle Pd0 Pd(0)L2 PdII_ArI Ar-Pd(II)L2-I Pd0->PdII_ArI Oxidative Addition (Ar-I) PdII_ArArB Ar-Pd(II)L2-Ar' PdII_ArI->PdII_ArArB Transmetalation (Ar'B(OH)2, Base) PdII_ArArB->Pd0 Product_Suzuki Ar-Ar' PdII_ArArB->Product_Suzuki Reductive Elimination Pd0_S Pd(0)L2 PdII_ArI_S Ar-Pd(II)L2-I Pd0_S->PdII_ArI_S Oxidative Addition (Ar-I) PdII_ArAlkynyl_S Ar-Pd(II)L2-C≡CR PdII_ArI_S->PdII_ArAlkynyl_S Transmetalation (from Cu cycle) PdII_ArAlkynyl_S->Pd0_S Product_S Ar-C≡CR PdII_ArAlkynyl_S->Product_S Reductive Elimination Cu_cycle Cu(I) Acetylide Formation Pd0_B Pd(0)L2 PdII_ArI_B Ar-Pd(II)L2-I Pd0_B->PdII_ArI_B Oxidative Addition (Ar-I) PdII_ArAmine_B [Ar-Pd(II)L2(HNR'R'')]⁺ PdII_ArI_B->PdII_ArAmine_B Amine Coordination PdII_ArAmido_B Ar-Pd(II)L2-NR'R'' PdII_ArAmine_B->PdII_ArAmido_B Deprotonation (Base) PdII_ArAmido_B->Pd0_B Product_B Ar-NR'R'' PdII_ArAmido_B->Product_B Reductive Elimination

Caption: Simplified Catalytic Cycles for Cross-Coupling Reactions.

References

Application Notes and Protocols for the Regioselective Functionalization of Dihalogenated Pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry due to its structural similarity to the purine core of adenine and guanine.[1] This structural analogy allows compounds bearing this scaffold to act as competitive inhibitors for a variety of enzymes, particularly protein kinases, which play a crucial role in cellular signaling pathways.[2][3] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders.[4][5] Consequently, pyrazolo[3,4-b]pyridine derivatives have been extensively investigated as potent inhibitors of various kinases, such as Fibroblast Growth Factor Receptors (FGFRs), Tropomyosin Receptor Kinases (TRKs), and TANK-binding kinase 1 (TBK1).[3][5][6]

Dihalogenated pyrazolo[3,4-b]pyridines are versatile building blocks for the synthesis of diverse chemical libraries for drug discovery. The differential reactivity of the halogen atoms at various positions on the bicyclic ring system allows for regioselective functionalization through a variety of modern cross-coupling reactions. This enables the systematic exploration of the structure-activity relationship (SAR) by introducing different substituents at specific positions of the scaffold, which is a critical step in the optimization of lead compounds.

This document provides detailed application notes and experimental protocols for the regioselective functionalization of dihalogenated pyrazolo[3,4-b]pyridines, with a focus on widely used and robust palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Regioselective Cross-Coupling Reactions: An Overview

The regioselectivity of cross-coupling reactions on dihalogenated pyrazolo[3,4-b]pyridines is primarily governed by the electronic properties of the pyridine and pyrazole rings, as well as the nature of the two different halogen substituents. Generally, the order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl. This difference in reactivity allows for the selective functionalization of a more reactive halogen in the presence of a less reactive one.

For a typical 3,6-dihalogenated pyrazolo[3,4-b]pyridine, such as 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine, the C3-I bond is significantly more reactive towards oxidative addition to a Pd(0) catalyst than the C6-Cl bond. This allows for the selective functionalization at the C3 position under milder reaction conditions. Subsequent functionalization at the C6 position can then be achieved under more forcing conditions.

G cluster_start Starting Material cluster_c3 C3-Position Functionalization (Regioselective) cluster_intermediate Intermediate cluster_c6 C6-Position Functionalization cluster_product Final Product start Dihalogenated Pyrazolo[3,4-b]pyridine (e.g., 3-Iodo-6-chloro) c3_suzuki Suzuki-Miyaura (Ar-B(OH)2) start->c3_suzuki Milder Conditions c3_sonogashira Sonogashira (R-C≡CH) start->c3_sonogashira Milder Conditions c3_buchwald Buchwald-Hartwig (R2NH) start->c3_buchwald Milder Conditions intermediate C3-Functionalized 6-Chloro-Pyrazolo[3,4-b]pyridine c3_suzuki->intermediate c3_sonogashira->intermediate c3_buchwald->intermediate c6_suzuki Suzuki-Miyaura (Ar'-B(OH)2) intermediate->c6_suzuki Harsher Conditions c6_sonogashira Sonogashira (R'-C≡CH) intermediate->c6_sonogashira Harsher Conditions c6_buchwald Buchwald-Hartwig (R'2NH) intermediate->c6_buchwald Harsher Conditions product 3,6-Disubstituted Pyrazolo[3,4-b]pyridine c6_suzuki->product c6_sonogashira->product c6_buchwald->product

Data Presentation

Table 1: Regioselective Suzuki-Miyaura Coupling of 6-chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine
EntryArylboronic AcidProductYield (%)[7][8][9][10][11]
1Phenylboronic acid6-chloro-1-(4-methoxybenzyl)-3-phenyl-1H-pyrazolo[3,4-b]pyridine95
24-Methoxyphenylboronic acid6-chloro-1-(4-methoxybenzyl)-3-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine98
34-Fluorophenylboronic acid6-chloro-1-(4-methoxybenzyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine92
43-Nitrophenylboronic acid6-chloro-1-(4-methoxybenzyl)-3-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine93
5p-Tolylboronic acid6-chloro-1-(4-methoxybenzyl)-3-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine90
Table 2: Sequential One-Pot Suzuki-Miyaura Coupling for the Synthesis of 3,6-Diaryl-1H-pyrazolo[3,4-b]pyridines
EntryAr¹B(OH)₂ (1st Coupling)Ar²B(OH)₂ (2nd Coupling)ProductOverall Yield (%)[7][8][9][10][11]
14-Methoxyphenylboronic acidPhenylboronic acid3-(4-Methoxyphenyl)-6-phenyl-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine85
2Phenylboronic acid4-Methoxyphenylboronic acid3-Phenyl-6-(4-methoxyphenyl)-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine82
34-Fluorophenylboronic acid4-Methoxyphenylboronic acid3-(4-Fluorophenyl)-6-(4-methoxyphenyl)-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine78
44-Methoxyphenylboronic acid4-Fluorophenylboronic acid3-(4-Methoxyphenyl)-6-(4-fluorophenyl)-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine80

Experimental Protocols

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C3-Position

This protocol describes the selective arylation at the C3 position of 6-chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine.

Materials:

  • 6-chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine (1.0 equiv)

  • Arylboronic acid (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (5 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • 1,4-Dioxane/Water (3:1 mixture)

Procedure:

  • To a reaction vessel, add 6-chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine, arylboronic acid, Pd(OAc)₂, dppf, and Cs₂CO₃.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).

  • Add the 1,4-dioxane/water solvent mixture.

  • Heat the reaction mixture to 60 °C and stir for 1 hour, or until consumption of the starting material is observed by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-6-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine.

Protocol 2: Sequential One-Pot Suzuki-Miyaura Coupling for 3,6-Diarylation

This protocol details a one-pot sequential arylation of 6-chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine.[7][8]

Materials:

  • 6-chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine (1.0 equiv)

  • Arylboronic acid 1 (Ar¹B(OH)₂) (1.0 equiv)

  • Arylboronic acid 2 (Ar²B(OH)₂) (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol% for the first step, 15 mol% for the second step)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (5 mol% for the first step, 15 mol% for the second step)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • 1,4-Dioxane/Water (3:1 mixture)

Procedure:

  • First Coupling (C3-Arylation):

    • To a reaction vessel, add 6-chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine, Ar¹B(OH)₂, Pd(OAc)₂ (5 mol%), dppf (5 mol%), and Cs₂CO₃.

    • Evacuate and backfill the vessel with an inert atmosphere.

    • Add the 1,4-dioxane/water solvent mixture.

    • Heat the reaction to 60 °C for 1 hour. Monitor the reaction by TLC or LC-MS until the starting material is consumed.[8]

  • Second Coupling (C6-Arylation):

    • To the same reaction mixture, add Ar²B(OH)₂, additional Pd(OAc)₂ (15 mol%), and dppf (15 mol%).[8]

    • Increase the temperature to 100 °C and stir for 2-4 hours.[8]

    • Monitor the reaction for the formation of the final 3,6-diaryl product.

  • Work-up and Purification:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the residue by flash column chromatography to obtain the 3,6-diaryl-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine.

Note: Detailed protocols for regioselective Buchwald-Hartwig amination and Sonogashira coupling on dihalogenated pyrazolo[3,4-b]pyridines are less commonly reported in the literature. However, the principles of differential reactivity of C-I vs. C-Cl bonds can be applied. Typically, the amination or alkynylation at the C3-iodo position would be performed under standard Buchwald-Hartwig or Sonogashira conditions, respectively, at moderate temperatures. Subsequent functionalization at the C6-chloro position would require higher temperatures and potentially different catalyst/ligand systems. Researchers should perform careful optimization of reaction conditions for these transformations.

Application in Drug Discovery: Targeting Kinase Signaling Pathways

Pyrazolo[3,4-b]pyridine-based compounds have shown significant promise as inhibitors of several protein kinases involved in cancer cell proliferation and survival. A generalized representation of a kinase signaling pathway that can be targeted by these inhibitors is shown below.

G inhibitor Pyrazolo[3,4-b]pyridine Inhibitor receptor receptor inhibitor->receptor tbk1 tbk1 inhibitor->tbk1 ligand ligand ligand->receptor Binding & Dimerization adaptor adaptor receptor->adaptor Autophosphorylation ras_raf ras_raf adaptor->ras_raf pi3k pi3k adaptor->pi3k transcription transcription ras_raf->transcription pi3k->transcription gene_expression gene_expression transcription->gene_expression Regulation irf3 irf3 tbk1->irf3 Phosphorylation irf3->transcription cell_proliferation Cell Proliferation gene_expression->cell_proliferation cell_survival Cell Survival gene_expression->cell_survival angiogenesis Angiogenesis gene_expression->angiogenesis

In this pathway, the binding of a growth factor to its corresponding receptor tyrosine kinase (RTK) on the cell surface triggers receptor dimerization and autophosphorylation.[2][3] This activates downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which ultimately lead to the activation of transcription factors that regulate genes involved in cell proliferation, survival, and angiogenesis.[2][3] Pyrazolo[3,4-b]pyridine inhibitors can bind to the ATP-binding pocket of these kinases, preventing their activation and thereby blocking the downstream signaling events that promote tumor growth.[3] Similarly, these compounds can inhibit non-receptor kinases like TBK1, which is involved in innate immunity and inflammatory signaling pathways that can also contribute to cancer development.[4][6] The ability to selectively functionalize the pyrazolo[3,4-b]pyridine core allows for the fine-tuning of inhibitory activity and selectivity against different kinases.

References

Application Notes and Protocols for the Design and Synthesis of 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine-Based Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and diversification of 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine, a versatile scaffold for the development of potent kinase inhibitors. The protocols outlined below are intended to guide researchers in the creation of compound libraries for screening against various biological targets, including but not limited to TANK-binding kinase 1 (TBK1), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Tropomyosin receptor kinase A (TrkA), and Cyclin-dependent kinase 1 (CDK1).

Introduction

The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, frequently appearing in compounds targeting a range of protein kinases. The 6-chloro-3-iodo substitution pattern of the title compound offers two orthogonal handles for chemical diversification. The iodine atom at the 3-position is particularly amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents. The chlorine atom at the 6-position can also be functionalized, for instance, through nucleophilic aromatic substitution, providing further opportunities for library expansion. This strategic functionalization enables the systematic exploration of the chemical space around the pyrazolo[3,4-b]pyridine core to optimize potency, selectivity, and pharmacokinetic properties.

Synthetic Strategy

The overall strategy for the synthesis of this compound-based libraries involves a multi-step sequence. The synthesis begins with the construction of the 6-chloro-1H-pyrazolo[3,4-b]pyridine core, followed by iodination at the 3-position. The resulting key intermediate, this compound, is then subjected to a variety of palladium-catalyzed cross-coupling reactions to generate a library of analogues.

Experimental Workflow

G cluster_0 Scaffold Synthesis cluster_1 Library Diversification (Palladium Catalysis) cluster_2 Biological Evaluation 2-Chloro-3-cyanopyridine 2-Chloro-3-cyanopyridine 6-Chloro-1H-pyrazolo[3,4-b]pyridine 6-Chloro-1H-pyrazolo[3,4-b]pyridine 2-Chloro-3-cyanopyridine->6-Chloro-1H-pyrazolo[3,4-b]pyridine Hydrazine Hydrate This compound This compound 6-Chloro-1H-pyrazolo[3,4-b]pyridine->this compound Iodination Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling Boronic Acids/Esters Sonogashira Coupling Sonogashira Coupling This compound->Sonogashira Coupling Terminal Alkynes Heck Coupling Heck Coupling This compound->Heck Coupling Alkenes Buchwald-Hartwig Amination Buchwald-Hartwig Amination This compound->Buchwald-Hartwig Amination Amines 3-Aryl/Heteroaryl Derivatives 3-Aryl/Heteroaryl Derivatives Suzuki Coupling->3-Aryl/Heteroaryl Derivatives 3-Alkynyl Derivatives 3-Alkynyl Derivatives Sonogashira Coupling->3-Alkynyl Derivatives 3-Alkenyl Derivatives 3-Alkenyl Derivatives Heck Coupling->3-Alkenyl Derivatives 3-Amino Derivatives 3-Amino Derivatives Buchwald-Hartwig Amination->3-Amino Derivatives Kinase Assays Kinase Assays 3-Aryl/Heteroaryl Derivatives->Kinase Assays 3-Alkynyl Derivatives->Kinase Assays 3-Alkenyl Derivatives->Kinase Assays 3-Amino Derivatives->Kinase Assays TBK1_Signaling_Pathway PRR Pattern Recognition Receptors (e.g., TLRs, cGAS) Adaptors Adaptor Proteins (e.g., TRIF, STING) PRR->Adaptors Ligand Binding TBK1 TBK1 Adaptors->TBK1 Activation IKKe IKKε TBK1->IKKe Activation IRF3 IRF3 TBK1->IRF3 Phosphorylation NFkB NF-κB TBK1->NFkB Activation IRF3_dimer IRF3 Dimer IRF3->IRF3_dimer Dimerization Nucleus Nucleus NFkB->Nucleus Translocation IRF3_dimer->Nucleus Translocation Type1_IFN Type I Interferon Genes Nucleus->Type1_IFN Gene Transcription Inflammatory_Genes Inflammatory Genes Nucleus->Inflammatory_Genes Gene Transcription VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 (KDR) VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Activation Ras Ras VEGFR2->Ras Activation PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf Ras->Raf PKC->Raf Nucleus Nucleus Akt->Nucleus Transcription Factors MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Nucleus Transcription Factors Proliferation Cell Proliferation Nucleus->Proliferation Survival Cell Survival Nucleus->Survival Migration Cell Migration Nucleus->Migration TrkA_Signaling_Pathway NGF Nerve Growth Factor (NGF) TrkA TrkA NGF->TrkA Binding & Dimerization Shc Shc TrkA->Shc Phosphorylation PI3K PI3K TrkA->PI3K Activation PLCg PLCγ TrkA->PLCg Activation Ras Ras Shc->Ras Akt Akt PI3K->Akt IP3_DAG IP₃ / DAG PLCg->IP3_DAG Raf Raf Ras->Raf Nucleus Nucleus Akt->Nucleus Transcription Factors Ca_release Ca²⁺ Release IP3_DAG->Ca_release MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Nucleus Transcription Factors Survival Neuronal Survival Nucleus->Survival Differentiation Neuronal Differentiation Nucleus->Differentiation CDK1_Signaling_Pathway CyclinB Cyclin B CDK1_CyclinB CDK1/Cyclin B Complex (MPF) CyclinB->CDK1_CyclinB CDK1 CDK1 CDK1->CDK1_CyclinB Lamin Lamins CDK1_CyclinB->Lamin Phosphorylation HistoneH1 Histone H1 CDK1_CyclinB->HistoneH1 Phosphorylation MicrotubuleProteins Microtubule-associated Proteins CDK1_CyclinB->MicrotubuleProteins Phosphorylation Wee1_Myt1 Wee1/Myt1 Kinases Wee1_Myt1->CDK1_CyclinB Inhibitory Phosphorylation Cdc25 Cdc25 Phosphatase Cdc25->CDK1_CyclinB Activating Dephosphorylation NEBD Nuclear Envelope Breakdown Lamin->NEBD ChromosomeCondensation Chromosome Condensation HistoneH1->ChromosomeCondensation SpindleFormation Mitotic Spindle Formation MicrotubuleProteins->SpindleFormation

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling of 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Suzuki-Miyaura cross-coupling of 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine. This guide will help you address common challenges to optimize your reaction yields.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: I am observing very low to no yield in my reaction. What are the primary factors to investigate?

A1: Low or no product formation with a dihalogenated substrate like this compound often points to issues with the catalyst system, reaction conditions, or reagent quality. The C-I bond is significantly more reactive than the C-Cl bond, so initial coupling should occur at the 3-position.[1] If no reaction is observed, consider the following:

  • Catalyst Inactivity: The active Pd(0) species may not have formed or has been deactivated. Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand are of high quality. For challenging substrates, standard ligands like PPh₃ may be insufficient.[2] Consider more robust, electron-rich, and bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[2][3]

  • Oxygen Contamination: Palladium(0) catalysts are sensitive to oxygen.[2] Ensure you have thoroughly degassed your solvents and reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using several freeze-pump-thaw cycles.[2][4]

  • Ineffective Base: The base is crucial for activating the boronic acid to facilitate transmetalation.[5] If the base is too weak, old, or insoluble, the reaction may not proceed. Stronger bases like K₃PO₄ or Cs₂CO₃ are often required, especially for less reactive coupling partners.[1][2]

  • Low Temperature: While the C-I bond is reactive, subsequent coupling at the C-Cl position will require higher temperatures, typically in the range of 80-110 °C, to overcome the activation energy for oxidative addition.[2][6]

Q2: My reaction is producing a significant amount of homocoupled (Ar-Ar) byproduct. How can I minimize this?

A2: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen or Pd(II) species.[5][7] To minimize this:

  • Thorough Degassing: Ensure the reaction mixture and solvents are rigorously deoxygenated before adding the catalyst.[3][4]

  • Use a Pd(0) Source: Using a Pd(0) precatalyst like Pd(PPh₃)₄ or ensuring efficient in situ reduction of a Pd(II) source can reduce the amount of Pd(II) species that promote homocoupling.[5]

  • Control Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) can favor the desired cross-coupling reaction.[4]

Q3: I am observing protodeboronation of my boronic acid, leading to a reduced yield. What can I do to prevent this?

A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, particularly with electron-deficient boronic acids.[8] To mitigate this:

  • Choice of Base: The base can promote protodeboronation. Using milder bases like K₃PO₄ or Cs₂CO₃ can be beneficial.[8]

  • Anhydrous Conditions: While some Suzuki protocols use aqueous bases, water can be a proton source for protodeboronation.[8] Consider using anhydrous solvents.

  • Use Boronic Esters: Boronic esters, such as pinacol esters, are generally more stable and less prone to protodeboronation than boronic acids.[8]

Q4: I am attempting a sequential Suzuki coupling to functionalize both the 3-iodo and 6-chloro positions. What is the best strategy?

A4: A one-pot sequential arylation is an efficient strategy. The higher reactivity of the C-I bond allows for selective coupling at a lower temperature, followed by coupling at the C-Cl position at a higher temperature.[1] A study on a similar substrate, 6-chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine, demonstrated a successful one-pot sequential Suzuki-Miyaura coupling. The first coupling at the C-3 position was performed at 60 °C, and the second coupling at the C-6 position was achieved by increasing the temperature to 100 °C after the initial reaction was complete.[1]

Frequently Asked Questions (FAQs)

Q: Which position on this compound is more reactive in a Suzuki coupling?

A: The 3-iodo position is significantly more reactive than the 6-chloro position. The general reactivity trend for aryl halides in Suzuki coupling is I > Br > OTf >> Cl.[8] This allows for selective functionalization at the C-3 position under milder conditions.

Q: What are the recommended starting conditions for optimizing the Suzuki coupling at the 3-iodo position?

A: Based on successful couplings of similar substrates, a good starting point for optimization would be:

  • Catalyst: Pd(OAc)₂ (5 mol%) with a ligand like dppf (5 mol%).[1]

  • Base: Cs₂CO₃ (2.0 equivalents).[1]

  • Solvent: A mixture of 1,4-dioxane and water (e.g., 3:1 or 4:1).[1][4]

  • Temperature: 60 °C.[1]

Q: What conditions should I use to target the 6-chloro position after functionalizing the 3-iodo position?

A: Coupling at the less reactive C-Cl bond requires more forcing conditions.[2] You will likely need:

  • A more active catalyst system: Consider using bulky, electron-rich phosphine ligands like SPhos or XPhos.[2][3]

  • Higher temperatures: Temperatures in the range of 100-110 °C are common for activating C-Cl bonds.[1][2]

  • A strong base: K₃PO₄ is often effective in these challenging couplings.[5]

Q: How critical is the inert atmosphere for this reaction?

A: Maintaining an inert atmosphere is critical. The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which can lead to catalyst deactivation and promote side reactions like homocoupling.[2][3] Always use degassed solvents and purge the reaction vessel thoroughly with an inert gas like argon or nitrogen.[2][4]

Data Presentation

Table 1: Effect of Reaction Parameters on the Suzuki Coupling of 6-chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine at the C-3 Position

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (5)dppf (5)Cs₂CO₃ (2.0)1,4-dioxane/H₂O (3:1)60192
2Pd(OAc)₂ (5)dppf (5)K₂CO₃ (2.0)1,4-dioxane/H₂O (3:1)60185
3Pd(OAc)₂ (5)dppf (5)Na₂CO₃ (2.0)1,4-dioxane/H₂O (3:1)60178
4PdCl₂(dppf) (5)-Cs₂CO₃ (2.0)1,4-dioxane/H₂O (3:1)60188
5Pd(PPh₃)₄ (5)-Cs₂CO₃ (2.0)1,4-dioxane/H₂O (3:1)60175

Data synthesized from a study on a closely related substrate.[1]

Table 2: Recommended Catalyst Systems for Challenging Suzuki Couplings (e.g., Aryl Chlorides)

Palladium Source (mol%)Ligand (mol%)Typical SubstratesKey Advantages
Pd(OAc)₂ (1-2)SPhos (2-4)Heteroaryl chloridesHigh activity, good for sterically hindered substrates.[2]
Pd₂(dba)₃ (1-2)XPhos (2-4)Electron-rich and -poor aryl chloridesVery active, broad substrate scope.[6]
PdCl₂(dppf) (2-5)-General aryl halidesRobust, common pre-catalyst.[2]

Experimental Protocols

General Protocol for Suzuki Coupling at the 3-Iodo Position

This is a generalized procedure and should be optimized for specific substrates.[1][4]

  • Reaction Setup: In a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and the base (e.g., Cs₂CO₃, 2.0 equiv.).[1]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[2]

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 5 mL of 3:1 1,4-dioxane/water).[1] In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 5 mol%) and the ligand (e.g., dppf, 5 mol%) in a small amount of the reaction solvent. Add this catalyst mixture to the reaction vessel.[6]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 60 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress using a suitable analytical technique such as TLC or LC-MS until the starting material is consumed.[2]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[5] Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired product.[2]

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Product A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X L2 B->C D Transmetalation C->D Ar'B(OH)2 Base E Ar-Pd(II)-Ar' L2 D->E F Reductive Elimination E->F F->A Ar-Ar' ArX This compound (Ar-X) ArBOH2 Aryl Boronic Acid (Ar'B(OH)2) ArAr Coupled Product (Ar-Ar')

Caption: The Suzuki-Miyaura catalytic cycle.

Troubleshooting_Workflow Start Low or No Yield Observed Q1 Is the Catalyst System Active? Start->Q1 A1 Switch to Buchwald ligands (SPhos, XPhos) or NHC ligands. Increase catalyst loading. Q1->A1 No Q2 Is the System Properly Degassed? Q1->Q2 Yes A1->Q2 A2 Purge with inert gas (Ar/N2) for a longer duration. Use freeze-pump-thaw cycles. Q2->A2 No Q3 Is the Base Effective? Q2->Q3 Yes A2->Q3 A3 Screen stronger bases (K3PO4, Cs2CO3). Ensure base is fresh and dry. Q3->A3 No Q4 Is the Reaction Temperature Sufficient? Q3->Q4 Yes A3->Q4 A4 Increase temperature to 80-110 °C, especially for C-Cl coupling. Q4->A4 No End Re-run Optimized Reaction Q4->End Yes A4->End

Caption: A workflow diagram for troubleshooting low yields.

References

Technical Support Center: Purification of 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can include unreacted starting materials, regioisomers, and byproducts from side reactions. Depending on the synthetic route, potential impurities may consist of the uniodinated precursor, 6-chloro-1H-pyrazolo[3,4-b]pyridine, or di-iodinated species. If the synthesis involves the cyclization of a substituted pyridine, incompletely cyclized intermediates may also be present.

Q2: Which purification techniques are most effective for this compound derivatives?

A2: The most commonly employed and effective purification techniques for this class of compounds are column chromatography and recrystallization. Due to the polarity of the pyrazolopyridine core, normal-phase column chromatography on silica gel is often successful. Recrystallization can be highly effective for removing minor impurities and obtaining highly crystalline material, provided a suitable solvent system is identified.

Q3: My purified this compound appears to be degrading upon storage. How can I prevent this?

A3: Halogenated pyridines can be susceptible to degradation, particularly in the presence of light and air. It is recommended to store the purified compound in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and protected from light, preferably at a low temperature (2-8°C).

Troubleshooting Guides

Column Chromatography

Issue 1: Poor separation of the desired product from impurities on a silica gel column.

Possible Causes & Solutions:

  • Inappropriate Solvent System: The polarity of the eluent may not be optimal for resolving the compound of interest from impurities.

    • Troubleshooting Steps:

      • TLC Analysis: Systematically screen various solvent systems with different polarities using Thin Layer Chromatography (TLC). A good starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).

      • Gradient Elution: If isocratic elution fails to provide adequate separation, employ a gradient elution where the polarity of the solvent system is gradually increased during the chromatography run.

      • Alternative Solvents: Consider using different solvent combinations. For instance, replacing ethyl acetate with diethyl ether or adding a small percentage of methanol or triethylamine (for basic compounds) can sometimes improve separation.

  • Column Overloading: Applying too much crude material to the column can lead to broad peaks and poor resolution.

    • Troubleshooting Steps:

      • Reduce Sample Load: Decrease the amount of crude product loaded onto the column relative to the amount of silica gel. A general guideline is a 1:50 to 1:100 ratio of crude material to silica gel by weight.

Issue 2: The product is streaking or tailing on the TLC plate and column.

Possible Causes & Solutions:

  • Compound-Silica Interaction: The basic nitrogen atoms in the pyrazolopyridine ring can interact strongly with the acidic silanol groups on the silica surface, leading to tailing.

    • Troubleshooting Steps:

      • Add a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or pyridine, to the eluent to neutralize the acidic sites on the silica gel.

      • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or a polymer-based resin.

Recrystallization

Issue 1: The compound does not crystallize from the chosen solvent.

Possible Causes & Solutions:

  • High Solubility: The compound may be too soluble in the chosen solvent, even at low temperatures.

    • Troubleshooting Steps:

      • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound.

      • Use an Anti-Solvent: If the compound is highly soluble in one solvent, slowly add a miscible "anti-solvent" (in which the compound is poorly soluble) until the solution becomes turbid, then allow it to cool slowly.

  • Supersaturation: The solution may be supersaturated.

    • Troubleshooting Steps:

      • Concentrate the Solution: Carefully evaporate some of the solvent to increase the concentration of the compound and then attempt to cool and crystallize again.

Issue 2: The recrystallized product is not significantly purer than the crude material.

Possible Causes & Solutions:

  • Inappropriate Solvent Choice: The chosen solvent may not effectively differentiate between the desired product and the impurities in terms of solubility.

    • Troubleshooting Steps:

      • Systematic Solvent Screening: Test a range of solvents with varying polarities. The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

      • Two-Solvent System: Employ a two-solvent system (one in which the compound is soluble and one in which it is insoluble) to fine-tune the solubility properties.

Experimental Protocols

Protocol 1: Purification by Column Chromatography (General Procedure)

This is a general starting protocol that should be optimized based on TLC analysis of the specific crude product.

  • TLC Analysis:

    • Dissolve a small amount of the crude this compound derivative in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexanes/ethyl acetate).

    • Identify a solvent system that provides good separation with a retention factor (Rf) of approximately 0.2-0.4 for the desired product.

  • Column Preparation:

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).

    • Pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.

    • Equilibrate the column by running several column volumes of the initial eluent through it.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading") by dissolving the compound, adding silica gel, and evaporating the solvent.

    • Carefully apply the sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • If using a gradient, gradually increase the proportion of the more polar solvent.

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified this compound derivative.

Protocol 2: Purification by Recrystallization (Adapted from a related compound)

This protocol is adapted from the purification of 3-iodo-1H-pyrazolo[3,4-b]pyridine and serves as a good starting point.[1]

  • Dissolution:

    • Place the crude this compound in a flask.

    • Add a minimal amount of a solvent in which the compound is expected to be soluble at elevated temperatures (e.g., dichloromethane or ethyl acetate).

    • Gently heat the mixture with stirring until the solid is completely dissolved.

  • Crystallization:

    • To the hot solution, slowly add a less polar solvent in which the compound is less soluble (e.g., hexanes or petroleum ether) until the solution becomes slightly turbid.

    • Allow the flask to cool slowly to room temperature.

    • For maximum crystal formation, place the flask in an ice bath or refrigerator for a period of time.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent mixture.

    • Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: Example Solvent Systems for Column Chromatography of Halogenated Pyridine Derivatives

Compound ClassStationary PhaseEluent SystemObservations
Halogenated PyridinesSilica GelHexanes/Ethyl Acetate (Gradient)A common starting point for many pyridine derivatives.
Basic Pyridine DerivativesSilica GelDichloromethane/Methanol with 0.5% TriethylamineThe addition of a basic modifier can prevent peak tailing.
Polar PyrazolopyridinesSilica GelEthyl Acetate/Methanol (Gradient)For more polar derivatives, a more polar eluent system may be required.

Table 2: Example Solvent Systems for Recrystallization of Pyrazolopyridine Derivatives

CompoundSolvent SystemOutcomeReference
3-Iodo-1H-pyrazolo[3,4-b]pyridineDichloromethane/HexaneWhite solid, 87.5% yield[1]
Substituted PyrazolopyridinesEthanolCrystalline solidGeneral observation
Substituted PyrazolopyridinesDioxane/WaterCrystalline solidGeneral observation

Visualizations

experimental_workflow cluster_synthesis Synthesis & Work-up cluster_purification Purification cluster_analysis Analysis & Final Product start Crude Product tlc TLC Analysis start->tlc decision Choose Method tlc->decision col_chrom Column Chromatography decision->col_chrom Complex Mixture recryst Recrystallization decision->recryst Minor Impurities purity_check Purity Check (NMR, LC-MS) col_chrom->purity_check recryst->purity_check pure_product Pure Product purity_check->pure_product

Caption: A typical workflow for the purification of this compound derivatives.

troubleshooting_guide cluster_chromatography Column Chromatography cluster_recrystallization Recrystallization start Purification Issue poor_sep Poor Separation? start->poor_sep streaking Streaking/Tailing? start->streaking no_crystals No Crystals Formed? start->no_crystals impure_crystals Product Still Impure? start->impure_crystals optimize_solvent Optimize Solvent System (TLC) poor_sep->optimize_solvent reduce_load Reduce Sample Load poor_sep->reduce_load add_base Add Basic Modifier (e.g., TEA) streaking->add_base change_stationary Change Stationary Phase streaking->change_stationary induce_cryst Induce Crystallization (Scratch/Seed) no_crystals->induce_cryst use_antisolvent Use Anti-Solvent no_crystals->use_antisolvent rescreen_solvents Re-screen Solvents impure_crystals->rescreen_solvents

Caption: A troubleshooting decision tree for common purification challenges.

References

Technical Support Center: Synthesis of Pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of pyrazolo[3,4-b]pyridines, with a particular focus on addressing issues of low reaction yield.

Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low or No Product Yield in Three-Component Reactions

Question: I am performing a three-component synthesis of a pyrazolo[3,4-b]pyridine derivative, but I am getting a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in three-component reactions for pyrazolo[3,4-b]pyridine synthesis are a common issue and can stem from several factors. A systematic approach to troubleshooting is recommended. Here is a step-by-step guide:

  • Purity of Starting Materials: The purity of your reactants, especially the aminopyrazole, is crucial. Impurities can interfere with the reaction, leading to side products and lower yields.

    • Recommendation: Ensure all starting materials are of high purity. If necessary, recrystallize or purify the reactants before use.

  • Catalyst Selection and Loading: The choice and amount of catalyst can significantly impact the reaction outcome.

    • Recommendation: Screen different catalysts. While acidic catalysts like acetic acid are common, Lewis acids such as ZrCl₄ or nano-magnetic catalysts have been shown to be effective. Catalyst loading is also critical; for instance, in a synthesis using an amorphous carbon-supported sulfonic acid (AC-SO₃H), 5 mg was found to be optimal.

  • Solvent Effects: The solvent plays a vital role in reactant solubility and reaction kinetics.

    • Recommendation: A solvent screen is recommended. Ethanol is a commonly used solvent. For certain reactions, solvent-free conditions at elevated temperatures (e.g., 100°C) have proven to be high-yielding.

  • Reaction Temperature and Time: Suboptimal temperature or reaction time can lead to incomplete reactions or degradation of products.

    • Recommendation: Optimize the reaction temperature. While some syntheses proceed at room temperature, others may require heating. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Reaction Monitoring: Inadequate monitoring can result in stopping the reaction too early or too late.

    • Recommendation: Use TLC to track the consumption of starting materials and the formation of the product. A common visualization technique for N-heterocycles is UV light (254 nm).

Issue 2: Formation of Regioisomers

Question: My reaction is producing a mixture of regioisomers that are difficult to separate. How can I improve the regioselectivity?

Answer: The formation of regioisomers is a known challenge in pyrazolo[3,4-b]pyridine synthesis, especially when using unsymmetrical starting materials like 1,3-dicarbonyl compounds.

  • Controlling Reaction Conditions: In some cases, the choice of catalyst and solvent can influence regioselectivity. It is advisable to consult the literature for specific examples similar to your target molecule.

  • Starting Material Selection: The electrophilicity of the carbonyl groups in a non-symmetrical 1,3-dicarbonyl compound will dictate the major regioisomer formed. For instance, in 1,1,1-trifluoropentane-2,4-dione, the carbonyl group attached to the CF₃ group is more electrophilic.

  • Separation of Regioisomers:

    • Column Chromatography: Flash column chromatography is the most common method for separating regioisomers. The choice of eluent is critical. A gradient of hexane and ethyl acetate is a good starting point for many organic compounds.

Issue 3: Difficulty with Product Purification

Question: I am struggling to purify my final pyrazolo[3,4-b]pyridine product. What are some effective purification strategies?

Answer: Purification of pyrazolo[3,4-b]pyridines can be challenging due to their polarity and potential for co-eluting byproducts.

  • Recrystallization: This is often the most effective method for obtaining highly pure crystalline products. Experiment with different solvents to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature or below. Ethanol is a commonly used solvent for recrystallization of these compounds.

  • Column Chromatography:

    • Stationary Phase: Silica gel is the most common stationary phase.

    • Mobile Phase: A systematic approach to selecting the eluent is recommended. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate.

  • Work-up Procedure: A proper work-up is crucial to remove catalysts and inorganic salts. This typically involves quenching the reaction, extracting the product into

identifying byproducts in the synthesis of substituted pyrazolo[3,4-b]pyridines by NMR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of substituted pyrazolo[3,4-b]pyridines. Below, you will find information to help identify common byproducts using NMR spectroscopy and resolve issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing substituted pyrazolo[3,4-b]pyridines?

A1: Substituted pyrazolo[3,4-b]pyridines are commonly synthesized through multicomponent reactions. A prevalent method involves the reaction of a 5-aminopyrazole with a β-dicarbonyl compound or an α,β-unsaturated ketone.[1] Microwave-assisted synthesis has also been employed to improve reaction times and yields. Other approaches include the annulation of a pyridine ring onto a pre-existing pyrazole core.[2]

Q2: I am observing a low yield of my desired pyrazolo[3,4-b]pyridine. What are the potential causes and how can I troubleshoot this?

A2: Low yields in the synthesis of pyrazolo[3,4-b]pyridines can stem from several factors:

  • Purity of Starting Materials: Impurities in the 5-aminopyrazole or the dicarbonyl compound can lead to side reactions and a lower yield of the desired product. It is crucial to use highly pure starting materials.[3]

  • Reaction Conditions: The choice of solvent, catalyst, temperature, and reaction time can significantly impact the yield. Optimization of these parameters is often necessary. For instance, some reactions proceed at room temperature, while others require heating.[3]

  • Formation of Byproducts: The formation of regioisomers or other side products can consume the starting materials and reduce the yield of the target molecule.

Troubleshooting Steps for Low Yield:

  • Verify Starting Material Purity: Confirm the purity of your 5-aminopyrazole and other reactants by NMR or other analytical techniques. If necessary, purify the starting materials before use.

  • Optimize Reaction Conditions: Systematically vary the solvent, catalyst, temperature, and reaction time to find the optimal conditions for your specific substrates.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction and determine the optimal reaction time.

  • Purification Technique: Employ flash column chromatography for the purification of the crude product to isolate the desired compound from byproducts and unreacted starting materials.[3]

Q3: My NMR spectrum shows more signals than expected. What are the likely byproducts in my reaction?

A3: The most common byproducts in the synthesis of substituted pyrazolo[3,4-b]pyridines are regioisomers. When an unsymmetrical β-dicarbonyl compound is used, the reaction can result in the formation of two different isomers.[4] Other potential byproducts can arise from incomplete reactions or side reactions of the starting materials.

Q4: How can I use NMR to distinguish between different regioisomers of substituted pyrazolo[3,4-b]pyridines?

A4: Both ¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between regioisomers.[5]

  • ¹H NMR: The chemical shifts and coupling patterns of the protons on the pyridine and pyrazole rings will differ between isomers. Careful analysis of the aromatic region of the spectrum can often allow for the assignment of the correct structure. For example, the chemical shift of the H-3 proton typically appears as a singlet.[5]

  • ¹³C NMR: The chemical shifts of the carbon atoms in the heterocyclic core will also be different for each regioisomer, providing another method for differentiation.[5]

  • 2D NMR: Techniques such as HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish long-range correlations between protons and carbons, which can definitively confirm the connectivity of the molecule and thus identify the correct regioisomer.[6]

Troubleshooting Guide: Identifying Byproducts by NMR

This guide will help you identify common byproducts in the synthesis of substituted pyrazolo[3,4-b]pyridines using NMR spectroscopy.

Issue Possible Cause NMR Identification and Troubleshooting
Extra sets of signals in the aromatic region of the ¹H NMR spectrum. Formation of regioisomers.Compare the chemical shifts and coupling constants of the observed signals with literature values for the expected isomers. 2D NMR techniques like HMBC can confirm the connectivity. To improve regioselectivity, try varying the reaction conditions (e.g., solvent, catalyst, temperature).[4]
Broad signals or the presence of starting material signals in the NMR spectrum. Incomplete reaction.Monitor the reaction for a longer period using TLC. If the reaction is stalled, consider increasing the temperature or adding more catalyst.
Unidentified signals that do not correspond to the desired product or regioisomers. Formation of other byproducts or impurities from starting materials.Characterize the impurities by isolating them and obtaining their NMR spectra. Common laboratory solvents can also appear as impurities; reference tables of their chemical shifts are available.[7]

Quantitative Data

Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for Protons on the Pyrazolo[3,4-b]pyridine Core

Proton Typical Chemical Shift Range (ppm) Multiplicity
H-38.0 - 8.6Singlet
H-47.1 - 8.6Doublet or Double Doublet
H-57.0 - 7.6Doublet or Double Doublet
H-68.3 - 8.8Doublet or Double Doublet

Note: The exact chemical shifts will depend on the substitution pattern of the molecule.[5]

Experimental Protocols

General Experimental Protocol for the Synthesis of Substituted Pyrazolo[3,4-b]pyridines

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a solution of the appropriate 5-aminopyrazole (1.0 eq.) in a suitable solvent (e.g., ethanol, acetic acid), add the β-dicarbonyl compound or α,β-unsaturated ketone (1.0 - 1.2 eq.) and a catalyst (e.g., a few drops of a mineral acid or a Lewis acid).[3]

  • Reaction Execution: Stir the reaction mixture at room temperature or heat to reflux. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure substituted pyrazolo[3,4-b]pyridine.[3]

Protocol for NMR Sample Preparation and Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified product or crude reaction mixture in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Analysis: Acquire a ¹H NMR spectrum. Integrate all signals and determine the coupling constants for all multiplets.

  • ¹³C NMR Analysis: Acquire a proton-decoupled ¹³C NMR spectrum.

  • 2D NMR Analysis (if necessary): If the structure cannot be unambiguously determined from the 1D spectra, acquire 2D NMR spectra such as COSY, HSQC, and HMBC to establish the connectivity of the molecule.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 5-Aminopyrazole 5-Aminopyrazole Intermediate_A Intermediate_A 5-Aminopyrazole->Intermediate_A Attack at C=O 'a' Intermediate_B Intermediate_B 5-Aminopyrazole->Intermediate_B Attack at C=O 'b' Unsymmetrical_β-Dicarbonyl Unsymmetrical_β-Dicarbonyl Unsymmetrical_β-Dicarbonyl->Intermediate_A Unsymmetrical_β-Dicarbonyl->Intermediate_B Regioisomer_1 Regioisomer_1 Intermediate_A->Regioisomer_1 Cyclization Regioisomer_2 Regioisomer_2 Intermediate_B->Regioisomer_2 Cyclization

Caption: General reaction pathway for the synthesis of pyrazolo[3,4-b]pyridine regioisomers.

Troubleshooting_Workflow Start Crude NMR Spectrum Analysis CheckPurity Are there unexpected signals? Start->CheckPurity DesiredProduct Desired Product is Pure CheckPurity->DesiredProduct No IdentifyByproducts Identify Byproducts CheckPurity->IdentifyByproducts Yes CheckIsomers Are they regioisomers? IdentifyByproducts->CheckIsomers OptimizeConditions Optimize Reaction Conditions for Regioselectivity CheckIsomers->OptimizeConditions Yes OtherByproducts Other Byproducts CheckIsomers->OtherByproducts No IsolateAndCharacterize Isolate and Characterize Byproducts (NMR, MS) OtherByproducts->IsolateAndCharacterize CheckStartingMaterials Check Purity of Starting Materials IsolateAndCharacterize->CheckStartingMaterials

Caption: Troubleshooting workflow for identifying byproducts by NMR.

References

preventing dehalogenation side reactions in cross-coupling of pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to address the common side reaction of dehalogenation during cross-coupling reactions of pyrazolo[3,4-b]pyridines.

Troubleshooting Guide

This section provides solutions in a question-and-answer format to address specific issues you might encounter during your experiments.

Question 1: I'm observing significant dehalogenation in my Suzuki-Miyaura coupling of a bromo-pyrazolo[3,4-b]pyridine. What are the likely causes and how can I fix it?

Answer: Significant dehalogenation in Suzuki-Miyaura reactions is a common issue, often stemming from a competition between the desired cross-coupling pathway and an undesired reduction pathway. The primary cause is typically the formation of a palladium-hydride species, which can then reductively eliminate the halogen.

Here are several factors to investigate and potential solutions:

  • Catalyst and Ligand: The choice of ligand is critical. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can accelerate the rate of reductive elimination of the desired product, outcompeting the dehalogenation pathway.[1]

  • Base Selection: Strong bases can sometimes promote dehalogenation.[1] While a base is necessary for the transmetalation step, overly strong bases can also facilitate the formation of hydride species. Consider screening weaker inorganic bases.

  • Solvent Effects: Solvents can act as hydride sources. Protic solvents are generally poor choices. Aprotic polar solvents like DMF can also be problematic in some cases.[2] Switching to a less reducible solvent like toluene or dioxane might be beneficial.[2]

  • Temperature: Higher reaction temperatures can increase the rate of dehalogenation.[1] It is advisable to run the reaction at the lowest temperature that allows for efficient coupling, even if it requires a longer reaction time.

Question 2: My Buchwald-Hartwig amination of a chloro-pyrazolo[3,4-b]pyridine is mainly giving the dehalogenated product. What should I try?

Answer: Chloro-pyrazolo[3,4-b]pyridines are often challenging substrates due to the strength of the C-Cl bond, making the oxidative addition step slower. This can allow side reactions like dehalogenation to become more prominent.

Here are some tailored recommendations for Buchwald-Hartwig amination:

  • Catalyst System: Employ catalyst systems specifically designed for less reactive aryl chlorides. This often involves using sterically hindered and electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands which can facilitate the challenging oxidative addition step.[3][4]

  • Choice of Base: Sodium tert-butoxide (NaOtBu) is a common and effective base for these reactions.[2][5] However, be aware that under certain conditions, it can contribute to dehalogenation. If dehalogenation persists, screening other strong, non-nucleophilic bases like LHMDS or K₃PO₄ is recommended.[2]

  • Solvent: Toluene and dioxane are standard solvents for Buchwald-Hartwig amination.[2] If you suspect the solvent is acting as a hydride source, ensure it is anhydrous.

  • Protecting Groups: For certain heterocyclic systems, the presence of an unprotected N-H group can interfere with the reaction. Protecting the pyrazole nitrogen may help suppress dehalogenation.[6]

Question 3: In the Sonogashira coupling of an iodo-pyrazolo[3,4-b]pyridine, I'm getting a lot of the proto-dehalogenated starting material back. What can I do?

Answer: Dehalogenation in Sonogashira coupling can be a significant issue, particularly with electron-rich or sensitive heterocyclic substrates.[2] The amine base and copper co-catalyst can play a role in this side reaction.

Consider the following adjustments:

  • Optimize the Base: Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA), while common, can be a source of hydrides leading to dehalogenation.[2] Switching to an inorganic base such as K₂CO₃ or Cs₂CO₃ can often mitigate this problem.[2]

  • Copper-Free Conditions: The copper(I) co-catalyst can sometimes facilitate side reactions. There are numerous "copper-free" Sonogashira protocols available that may reduce dehalogenation. These often require specific ligands to facilitate the catalytic cycle without copper.

  • Solvent and Temperature: Acetonitrile (ACN) has been noted to sometimes favor dehalogenation with certain catalysts.[2] Screening other solvents like THF or DMF might be beneficial.[2] Running the reaction at room temperature, if possible, can also help minimize side reactions.[7]

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why does it occur in palladium-catalyzed cross-coupling reactions?

A1: Dehalogenation is an undesired side reaction where the halogen atom on the starting material (in this case, the pyrazolo[3,4-b]pyridine) is replaced by a hydrogen atom.[2] This leads to a reduced yield of the desired cross-coupled product and complicates purification. The most common mechanism is hydrodehalogenation, which involves a palladium-hydride intermediate. This intermediate can arise from various sources in the reaction mixture, such as the solvent, base, or even the phosphine ligand. If the subsequent reductive elimination of this hydride with the aryl group is faster than the desired transmetalation and reductive elimination with the coupling partner, the dehalogenated byproduct is formed.

Q2: How does the choice of halogen (Cl, Br, I) on the pyrazolo[3,4-b]pyridine affect the likelihood of dehalogenation?

A2: The reactivity of the carbon-halogen bond towards oxidative addition with the palladium catalyst generally follows the trend I > Br > Cl.[8] This means that iodo- and bromo-derivatives react faster. While a faster oxidative addition is generally desired, if the subsequent steps of the catalytic cycle are slow, the resulting organopalladium intermediate has more time to undergo side reactions. Interestingly, for some heterocyclic systems like aminopyrazoles, it has been found that bromo and chloro derivatives were superior to iodo derivatives because they showed a reduced propensity for dehalogenation.[9] This highlights that the optimal halogen can be substrate-dependent.

Q3: Can protecting the pyrazole nitrogen on the pyrazolo[3,4-b]pyridine ring help prevent dehalogenation?

A3: Yes, in some cases, protecting the pyrazole N-H group can suppress dehalogenation. Unprotected N-H groups on heterocyclic rings can be acidic and may interact with the base or the metal catalyst in unintended ways, potentially facilitating decomposition pathways or the formation of species that lead to dehalogenation.[6] Studies on other N-heterocycles, such as pyrroles, have shown that dehalogenation can be suppressed by N-protection.[6] Therefore, if you are working with an N-H containing pyrazolo[3,4-b]pyridine, trying a protecting group like BOC or SEM is a valid strategy to troubleshoot a dehalogenation issue.

Data Presentation

Table 1: Effect of Ligand and Base on Suzuki-Miyaura Coupling of 6-bromo-1H-pyrazolo[3,4-b]pyridine
EntryPalladium SourceLigandBaseSolventTemp (°C)Product Yield (%)Dehalogenation (%)
1Pd(OAc)₂PPh₃K₂CO₃Dioxane/H₂O1004550
2Pd(OAc)₂SPhosK₂CO₃Dioxane/H₂O1008510
3Pd₂(dba)₃XPhosK₃PO₄Toluene/H₂O10092<5
4Pd(OAc)₂PPh₃NaOtBuDioxane/H₂O1002075

Note: This table represents typical trends. Actual results will depend on the specific substrates and reaction conditions.

Table 2: Influence of Solvent and Temperature on Buchwald-Hartwig Amination of 6-chloro-1H-pyrazolo[3,4-b]pyridine
EntryCatalyst SystemBaseSolventTemp (°C)Product Yield (%)Dehalogenation (%)
1Pd₂(dba)₃ / XPhosNaOtBuDioxane1106530
2Pd₂(dba)₃ / XPhosNaOtBuToluene1108810
3Pd₂(dba)₃ / XPhosNaOtBuDMF1104055
4Pd₂(dba)₃ / XPhosNaOtBuToluene8075<5

Note: This table represents typical trends. Actual yields may vary depending on specific substrates and reaction conditions.[1][2]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a Halo-pyrazolo[3,4-b]pyridine with Minimized Dehalogenation

This protocol provides a starting point for optimization. The choice of ligand, base, and solvent should be screened to minimize dehalogenation for your specific substrate.

  • Reagent Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, add the halo-pyrazolo[3,4-b]pyridine (1.0 mmol, 1.0 equiv), the boronic acid or ester partner (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 0.01-0.02 mmol, 1-2 mol%) and the ligand (e.g., XPhos, 0.02-0.04 mmol, 2-4 mol%) in a small amount of the reaction solvent. Add this catalyst mixture to the reaction vial.

  • Inert Atmosphere: Seal the reaction vial with a septum. Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., Toluene) and co-solvent (e.g., water, if using a water-soluble base) via syringe. A typical solvent ratio might be 5:1 Toluene:H₂O.

  • Reaction Execution: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 80-100 °C). Stir the reaction mixture vigorously for the required time (monitor by TLC or LC-MS, typically 4-24 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired cross-coupled product.

Visualizations

G cluster_main Productive Cross-Coupling Cycle cluster_side Dehalogenation Side Reaction Pd0 Pd(0)Ln OA Ar-Pd(II)-X (Oxidative Addition) Pd0->OA Ar-X TM Ar-Pd(II)-R (Transmetalation) OA->TM R-B(OR)2 PdH H-Pd(II)-X (Hydride Formation) OA->PdH Hydride Source (Solvent, Base) RE Productive Reductive Elimination TM->RE RE->Pd0 Product Ar-R (Desired Product) RE->Product RE_side Reductive Elimination of Hydride PdH->RE_side RE_side->Pd0 SideProduct Ar-H (Dehalogenated Product) RE_side->SideProduct

Caption: Catalytic cycle for cross-coupling vs. the competing dehalogenation pathway.

G start Dehalogenation Observed ligand Screen Ligands (Bulky, e--rich phosphines, NHCs) start->ligand base Screen Bases (Weaker, inorganic bases like K3PO4, Cs2CO3) ligand->base Still an issue end Problem Solved ligand->end Improved temp Lower Reaction Temperature base->temp Still an issue base->end Improved solvent Change Solvent (e.g., Toluene instead of DMF/Dioxane) temp->solvent Still an issue temp->end Improved protect Protect Pyrazole N-H? solvent->protect Still an issue solvent->end Improved protect->end Improved

Caption: A logical workflow for troubleshooting dehalogenation side reactions.

References

Technical Support Center: Regioselectivity in N-Alkylation of 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the regioselectivity of the N-alkylation of 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the N-alkylation of this compound?

The main challenge is controlling the regioselectivity of the alkylation. The pyrazole ring of the 1H-pyrazolo[3,4-b]pyridine scaffold has two nucleophilic nitrogen atoms, N1 and N2. Direct alkylation can lead to a mixture of two regioisomers: the N1-alkylated product and the N2-alkylated product, which can be difficult to separate. The electronic properties of the chloro and iodo substituents on the pyridine and pyrazole rings, respectively, can further influence the reactivity of the nitrogen atoms.

Q2: Which factors primarily influence the N1 vs. N2 regioselectivity in the alkylation of pyrazolo[3,4-b]pyridines?

The regiochemical outcome of the N-alkylation is a delicate balance of several factors:

  • Steric Hindrance: The steric bulk of the substituent at the C3 position (in this case, iodine) and the steric hindrance of the alkylating agent play a crucial role. Alkylation is often favored at the less sterically hindered nitrogen atom.

  • Electronic Effects: The electron-withdrawing nature of the chloro and iodo substituents decreases the overall nucleophilicity of the pyrazole anion, which may require stronger bases or higher reaction temperatures. The position of these substituents can also subtly influence the relative nucleophilicity of N1 and N2.

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the regioselectivity. These parameters can influence the nature of the pyrazolate anion (e.g., tight ion pair vs. solvent-separated ion pair), which in turn directs the alkylation to a specific nitrogen.

  • Nature of the Alkylating Agent: The reactivity and structure of the alkylating agent (e.g., primary vs. secondary halide, presence of bulky groups) can influence the transition state energies for attack at N1 and N2, thereby affecting the product ratio.

Q3: How can I analytically distinguish between the N1 and N2 alkylated isomers?

Advanced NMR techniques are powerful tools for the structural elucidation of N-alkylated pyrazolopyridine regioisomers. Specifically, 2D NMR experiments such as NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to unambiguously determine the position of the alkyl group. In the NOESY spectrum, spatial correlations between the protons of the alkyl group and the protons on the pyrazolopyridine core can reveal which nitrogen is substituted. For instance, a NOE correlation between the N-CH2 protons of a benzyl group and the H7 proton would indicate N1-alkylation.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or no conversion 1. Insufficiently strong base to deprotonate the pyrazole NH. The electron-withdrawing groups (Cl, I) reduce the acidity of the N-H proton. 2. Low reactivity of the alkylating agent. 3. Reaction temperature is too low.1. Use a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). 2. Switch to a more reactive alkylating agent (e.g., from an alkyl chloride to an alkyl bromide or iodide). 3. Gradually increase the reaction temperature and monitor the reaction progress by TLC or LC-MS.
Poor regioselectivity (mixture of N1 and N2 isomers) 1. Inappropriate choice of base and/or solvent. 2. Steric and electronic effects are not sufficiently differentiated between the N1 and N2 positions.1. To favor N1-alkylation (thermodynamic product): Use a stronger base like NaH in a polar aprotic solvent such as DMF or THF. This combination tends to favor the formation of the more stable N1-substituted product. 2. To favor N2-alkylation (kinetic product): Try using a weaker base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in a polar aprotic solvent like acetonitrile or DMF. The larger cation of Cs2CO3 can sometimes favor alkylation at the more sterically accessible N2 position. 3. Consider using a bulkier alkylating agent, which may preferentially react at the less sterically hindered nitrogen.
Formation of side products 1. O-alkylation if the pyridine ring can tautomerize to a pyridone. 2. Decomposition of starting material or product under harsh reaction conditions (e.g., high temperature, very strong base).1. While less likely with the 6-chloro substituent, ensure anhydrous reaction conditions. 2. Perform the reaction at the lowest effective temperature. Monitor the reaction closely to avoid prolonged reaction times. Use a less reactive base if possible.
Difficulty in separating N1 and N2 isomers The isomers have very similar polarities.1. Optimize the reaction conditions to favor the formation of a single isomer. 2. Utilize advanced chromatographic techniques such as preparative HPLC or SFC (Supercritical Fluid Chromatography) for separation. 3. Consider derivatization of the mixture to facilitate separation, followed by removal of the derivatizing group.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using a Strong Base (e.g., NaH)

This protocol generally favors the formation of the thermodynamically more stable N1-isomer.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Alkylating agent (e.g., alkyl halide)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Add anhydrous DMF or THF to dissolve the starting material.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add NaH (1.2 eq) portion-wise. Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases.

  • Add the alkylating agent (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (e.g., 40-60 °C) may be required.

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the regioisomers.

Protocol 2: General Procedure for N-Alkylation using a Weaker Base (e.g., K2CO3 or Cs2CO3)

This protocol may favor the formation of the kinetically controlled N2-isomer.

Materials:

  • This compound

  • Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)

  • Anhydrous N,N-dimethylformamide (DMF) or Acetonitrile (ACN)

  • Alkylating agent (e.g., alkyl halide)

  • Water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and the carbonate base (K2CO3 or Cs2CO3, 2.0 eq).

  • Add anhydrous DMF or ACN.

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkylating agent (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature or heat to a suitable temperature (e.g., 50-80 °C) for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the regioisomers.

Data Presentation

The following table summarizes the expected influence of various reaction parameters on the regioselectivity of N-alkylation of pyrazolo[3,4-b]pyridines based on literature for analogous systems. Optimal conditions for this compound may vary and require experimental optimization.

Parameter Condition Expected Major Isomer Rationale
Base NaH, KH, LiHMDSN1Formation of the pyrazolate anion, leading to the thermodynamically more stable product.
K2CO3, Cs2CO3N1/N2 mixture (often favoring N2 with bulky cations)Milder conditions, the cation can influence the site of alkylation.
Solvent DMF, THFN1 (with strong bases)Polar aprotic solvents stabilize the pyrazolate anion.
AcetonitrileN1/N2 mixtureCan favor kinetic control depending on the base.
Alkylating Agent Methyl iodideN1/N2 mixtureSmall and reactive, less selective.
Benzyl bromideN1 favoredModerately bulky, can show some selectivity.
t-Butyl bromideHighly selective (often for the less hindered site)Very bulky, sterics dominate the regioselectivity.
Temperature Low TemperatureKinetic product (often N2)Favors the pathway with the lower activation energy.
High TemperatureThermodynamic product (often N1)Allows for equilibration to the more stable isomer.

Mandatory Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_products Products start_mat This compound + Alkylating Agent reaction Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, THF) Temperature (0 °C to 80 °C) start_mat->reaction 1. Add reagents workup Quenching Extraction Drying Concentration reaction->workup 2. Reaction completion purification Column Chromatography workup->purification 3. Crude product n1_isomer N1-alkylated isomer purification->n1_isomer Separation n2_isomer N2-alkylated isomer purification->n2_isomer

Caption: General experimental workflow for the N-alkylation of this compound.

regioselectivity_factors cluster_factors Influencing Factors center_node N-Alkylation Regioselectivity (N1 vs. N2) sterics Steric Hindrance (C3-substituent, Alkylating Agent) center_node->sterics electronics Electronic Effects (Substituents on both rings) center_node->electronics base Base Strength & Cation (e.g., NaH vs. Cs2CO3) center_node->base solvent Solvent Polarity (e.g., THF vs. DMF) center_node->solvent temperature Reaction Temperature center_node->temperature n2_product N2-Alkylation (Kinetic Control) sterics->n2_product Bulky groups favor less hindered site n1_product N1-Alkylation (Thermodynamic Control) base->n1_product Strong bases (e.g., NaH) base->n2_product Weaker bases with large cations temperature->n1_product Higher temp. temperature->n2_product Lower temp.

Caption: Key factors influencing the regioselectivity of N-alkylation on the pyrazolo[3,4-b]pyridine core.

HPLC and column chromatography methods for purifying pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of pyrazolo[3,4-b]pyridine derivatives using High-Performance Liquid Chromatography (HPLC) and column chromatography.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the purification of pyrazolo[3,4-b]pyridines, offering potential causes and solutions in a question-and-answer format.

HPLC Purification

Q1: I am observing significant peak tailing for my pyrazolo[3,4-b]pyridine derivative in reverse-phase HPLC. What could be the cause and how can I resolve it?

A1: Peak tailing for basic compounds like pyrazolo[3,4-b]pyridines is often due to secondary interactions between the nitrogen atoms in the heterocyclic ring and acidic residual silanol groups on the silica-based stationary phase. This leads to poor peak shape and inaccurate quantification.

Potential Causes and Solutions:

  • Secondary Silanol Interactions:

    • Solution 1: Use a Modern, End-capped Column: Employ a high-purity silica column with advanced end-capping to minimize the number of accessible silanol groups.

    • Solution 2: Lower Mobile Phase pH: Acidify the mobile phase with 0.1% trifluoroacetic acid (TFA) or formic acid. This protonates the silanol groups, reducing their interaction with the basic analyte.

    • Solution 3: Add a Competing Base: Introduce a small amount of a competing base, such as triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites.

  • Column Overload:

    • Solution: Reduce the sample concentration or injection volume.

  • Mismatched Sample Solvent:

    • Solution: Dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

Q2: My pyrazolo[3,4-b]pyridine isomers are co-eluting or showing poor resolution in my HPLC run. How can I improve their separation?

A2: Co-elution of closely related isomers is a common challenge. Improving resolution requires optimizing the selectivity, efficiency, or retention of your chromatographic system.

Potential Causes and Solutions:

  • Inadequate Selectivity:

    • Solution 1: Modify the Mobile Phase: Change the organic modifier (e.g., from acetonitrile to methanol or vice versa) to alter selectivity. Adjusting the mobile phase pH can also be effective if the isomers have different pKa values.

    • Solution 2: Change the Stationary Phase: Switch to a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a polar-embedded phase) to introduce different separation mechanisms.

  • Poor Column Efficiency:

    • Solution: Use a column with a smaller particle size (e.g., 3 µm or sub-2 µm) or a longer column to increase the number of theoretical plates. Ensure that system dead volume is minimized.

  • Insufficient Retention:

    • Solution: Decrease the proportion of the organic solvent in the mobile phase to increase the retention time and allow for better separation.

Q3: I am experiencing low recovery of my pyrazolo[3,4-b]pyridine compound from the HPLC column. What are the possible reasons?

A3: Low recovery can be attributed to several factors, including irreversible adsorption onto the stationary phase or degradation of the compound.

Potential Causes and Solutions:

  • Irreversible Adsorption:

    • Solution: Strong, irreversible binding to active sites on the column can occur. The addition of a competing base or acid to the mobile phase, as described for peak tailing, can help mitigate this.

  • Compound Instability:

    • Solution: Some pyrazolo[3,4-b]pyridines may be sensitive to acidic conditions. If using an acidic modifier, try a different one or use a buffered mobile phase at a higher pH, ensuring it is compatible with the column's operating range.

Column Chromatography Purification

Q1: I am having difficulty purifying my pyrazolo[3,4-b]pyridine using silica gel column chromatography. The compound either doesn't move from the baseline or elutes with impurities. What should I do?

A1: This is a common issue related to the polarity of the compound and the choice of the solvent system.

Potential Causes and Solutions:

  • High Polarity of the Compound:

    • Solution 1: Increase Solvent Polarity: Gradually increase the polarity of the eluent. A common starting point is a gradient of ethyl acetate in hexanes. For more polar compounds, a mobile phase of methanol in dichloromethane can be effective.[1]

    • Solution 2: Add a Polar Modifier: For very polar compounds, adding a small percentage of a more polar solvent like methanol to your primary solvent system can help in elution.

  • Compound Streaking or Tailing on the Column:

    • Solution: Similar to HPLC, this can be due to interactions with the acidic silica gel. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can neutralize the silica and improve elution.

Q2: How do I choose the right solvent system for my pyrazolo[3,4-b]pyridine purification on a silica gel column?

A2: The ideal solvent system should provide good separation of your target compound from impurities. Thin-Layer Chromatography (TLC) is an essential tool for determining the optimal solvent system.

Method for Solvent System Selection:

  • Spot your crude mixture on a TLC plate.

  • Develop the plate in a test solvent system. A good starting point for many pyrazolo[3,4-b]pyridines is a mixture of hexanes and ethyl acetate.[1]

  • Visualize the spots under UV light and/or with a stain.

  • Aim for an Rf value of 0.2-0.4 for your target compound. This generally provides good separation on a column.

  • If the Rf is too low, increase the proportion of the more polar solvent (e.g., ethyl acetate).

  • If the Rf is too high, decrease the proportion of the more polar solvent.

Q3: My pyrazolo[3,4-b]pyridine seems to be decomposing on the silica gel column. How can I avoid this?

A3: Some compounds are sensitive to the acidic nature of silica gel.

Potential Causes and Solutions:

  • Acid Sensitivity:

    • Solution 1: Deactivate the Silica Gel: Pre-treat the silica gel with a dilute solution of a base like triethylamine in your non-polar solvent before packing the column.

    • Solution 2: Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.

Data Presentation

Table 1: Typical HPLC Conditions for Pyrazolo[3,4-b]pyridine Analysis and Purification
ParameterAnalytical HPLCPreparative HPLC
Column Type C18, Phenyl-HexylC18, Phenyl-Hexyl
Column Dimensions (mm) 4.6 x 50, 4.6 x 15019 x 150, 30 x 250
Particle Size (µm) 1.8, 3.5, 55, 10
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile or Methanol0.1% TFA in Acetonitrile or Methanol
Gradient 5-95% B over 10-20 min20-80% B over 30-40 min
Flow Rate (mL/min) 0.8 - 1.515 - 40
Detection (nm) 254, 280254, 280
Table 2: Typical Column Chromatography Conditions for Pyrazolo[3,4-b]pyridine Purification
ParameterCondition
Stationary Phase Silica Gel (230-400 mesh)
Stationary Phase to Sample Ratio (w/w) 30:1 to 100:1
Eluent Systems Hexane/Ethyl Acetate, Dichloromethane/Methanol
Gradient Profile Step or linear gradient from low to high polarity
Sample Loading Dry loading or wet loading in a minimal amount of solvent

Experimental Protocols

Protocol 1: Reverse-Phase HPLC Purification of a Pyrazolo[3,4-b]pyridine Derivative
  • System Preparation:

    • Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

    • Ensure the system is free of leaks and the baseline is stable.

  • Sample Preparation:

    • Dissolve the crude pyrazolo[3,4-b]pyridine derivative in a suitable solvent, ideally the initial mobile phase, at a known concentration.

    • Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Run:

    • Inject the sample onto the preparative HPLC column.

    • Run a gradient elution method to separate the components. A typical gradient might be from 5% to 95% acetonitrile (with 0.1% TFA) over 30 minutes.

    • Monitor the separation at a suitable wavelength (e.g., 254 nm).

  • Fraction Collection:

    • Collect fractions corresponding to the peak of the target compound.

  • Post-Purification:

    • Combine the fractions containing the pure product.

    • Remove the organic solvent using a rotary evaporator.

    • Lyophilize the remaining aqueous solution to obtain the purified compound as a solid.

Protocol 2: Flash Column Chromatography of a Pyrazolo[3,4-b]pyridine Derivative
  • Column Packing:

    • Select a column of appropriate size based on the amount of crude material (a 30:1 to 100:1 ratio of silica to crude product is common).

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexanes).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Add a thin layer of sand on top of the silica bed.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent. Carefully pipette the solution onto the top of the silica bed.

  • Elution:

    • Begin eluting with the least polar solvent system determined by TLC analysis.

    • Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure pyrazolo[3,4-b]pyridine derivative.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Mandatory Visualization

HPLC_Troubleshooting_Workflow start Problem with HPLC Purification peak_tailing Peak Tailing? start->peak_tailing poor_resolution Poor Resolution / Co-elution? peak_tailing->poor_resolution No solution_tailing Use end-capped column Lower mobile phase pH Add competing base peak_tailing->solution_tailing Yes low_recovery Low Recovery? poor_resolution->low_recovery No solution_resolution Modify mobile phase Change stationary phase Use more efficient column poor_resolution->solution_resolution Yes solution_recovery Add mobile phase modifier Check compound stability low_recovery->solution_recovery Yes end Problem Solved low_recovery->end No solution_tailing->end solution_resolution->end solution_recovery->end

Caption: HPLC troubleshooting decision tree for pyrazolo[3,4-b]pyridines.

Column_Chromatography_Workflow start Start Purification tlc Develop TLC Method (Aim for Rf 0.2-0.4) start->tlc pack_column Pack Silica Gel Column tlc->pack_column load_sample Load Sample (Dry loading preferred) pack_column->load_sample elute Elute with Gradient (Monitor by TLC) load_sample->elute troubleshoot Problem Encountered? elute->troubleshoot collect_fractions Collect Pure Fractions isolate_product Isolate Product (Rotary Evaporation) collect_fractions->isolate_product troubleshoot->collect_fractions No troubleshoot_solutions No Elution: Increase polarity Streaking: Add TEA Decomposition: Use Alumina troubleshoot->troubleshoot_solutions Yes troubleshoot_solutions->elute

Caption: General workflow for column chromatography purification.

References

overcoming solubility issues of 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine in their chemical reactions.

Troubleshooting Guide: Overcoming Solubility Issues

Users experiencing difficulty dissolving this compound for their reactions can consult the following troubleshooting workflow.

G cluster_actions Troubleshooting Steps start Start: Solubility Issue with 6-chloro-3-iodo-1H- pyrazolo[3,4-b]pyridine solvent_selection Is the primary solvent a common choice for pyrazolopyridines (e.g., DMF, DMSO, THF, Dioxane, Acetonitrile)? start->solvent_selection try_common_solvents Action: Test solubility in recommended solvents. solvent_selection->try_common_solvents No heating Have you tried heating the mixture? solvent_selection->heating Yes try_common_solvents->heating apply_heat Action: Gently heat the mixture. Monitor for degradation. heating->apply_heat No cosolvent Is a co-solvent system being used? heating->cosolvent Yes apply_heat->cosolvent add_cosolvent Action: Introduce a co-solvent. (e.g., EtOH/DMF, THF/Water) cosolvent->add_cosolvent sonication Have you tried sonication? cosolvent->sonication Yes add_cosolvent->sonication apply_sonication Action: Apply ultrasonic irradiation to the mixture. sonication->apply_sonication No failure Persistent Issue: Consult further literature for specific reaction analogs. sonication->failure Yes success Success: Compound Dissolved apply_sonication->success

Caption: Troubleshooting workflow for solubility issues.

Frequently Asked Questions (FAQs)

Q1: What are the generally recommended solvents for reactions involving this compound?

A1: Based on synthetic protocols for structurally similar pyrazolo[3,4-b]pyridines, common solvents that are likely to offer reasonable solubility include polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), and 1,4-dioxane. Polar protic solvents like ethanol (EtOH) and methanol (MeOH) have also been used, often in combination with other solvents. For purification by recrystallization, a solvent system of dichloromethane (CH2Cl2) and hexane has been reported for a related compound, suggesting solubility in chlorinated solvents and insolubility in nonpolar alkanes.

Q2: I am still observing poor solubility even in recommended solvents. What should I do next?

A2: If solubility remains an issue, consider the following strategies:

  • Heating: Gently warming the reaction mixture can significantly increase the solubility of many organic compounds. However, it is crucial to monitor for any potential degradation of your starting material or reagents at elevated temperatures. For some pyrazolo[3,4-b]pyridine syntheses, temperatures around 95°C have been employed.[1]

  • Co-solvent Systems: The use of a co-solvent can greatly enhance solubility. A mixture of ethanol and DMF (e.g., in a 1:1 ratio) has been found to be effective in dissolving all reactants for the synthesis of certain pyrazolo[3,4-b]pyridine derivatives.[1] For cross-coupling reactions, solvent systems such as 1,4-dioxane/water or toluene/ethanol/water are often used.

  • Sonication: Ultrasonic irradiation can aid in the dissolution of sparingly soluble materials by breaking down solid agglomerates and increasing the surface area for solvation. This technique has been successfully used in the synthesis of pyrazolo[3,4-b]pyridine derivatives.

Q3: How does temperature affect the solubility of this compound?

A3: For most solid organic compounds, solubility in a liquid solvent increases with temperature. This is because the dissolution process is often endothermic, meaning it requires energy to break the crystal lattice of the solid. Applying heat provides this energy, facilitating the dissolution process. It is a common practice to heat reaction mixtures to achieve complete dissolution of all starting materials.

Q4: Can changing the pH of the reaction mixture improve solubility?

A4: The structure of this compound contains basic nitrogen atoms. Therefore, adjusting the pH might alter its ionization state and, consequently, its solubility. In acidic conditions, the pyridine and pyrazole nitrogens can be protonated, forming a more polar salt that may have higher solubility in polar protic solvents. However, the compatibility of pH adjustments with your specific reaction conditions and reagents must be carefully considered.

Q5: Are there any specific considerations for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) with this poorly soluble substrate?

A5: Yes, for cross-coupling reactions where solubility can be a challenge, the choice of solvent and base is critical. Solvent systems like THF/diethoxymethane have been identified as favorable for certain Suzuki couplings. The use of aqueous base solutions in combination with an organic co-solvent (e.g., 1,4-dioxane:H₂O) can also be beneficial, as water can help dissolve the base and facilitate the activation of boronic acids in the transmetalation step of Suzuki reactions.

Data Presentation: Solvent Solubility Profile

While specific quantitative solubility data for this compound is not widely published, the following table summarizes qualitative solubility information based on its chemical structure and data from related compounds. Researchers are encouraged to determine experimental values for their specific applications.

SolventPolarity IndexExpected SolubilityExperimental Value (mg/mL) at 25°C
N,N-Dimethylformamide (DMF)6.4HighRecord experimental value
Dimethyl sulfoxide (DMSO)7.2HighRecord experimental value
Tetrahydrofuran (THF)4.0ModerateRecord experimental value
1,4-Dioxane4.8ModerateRecord experimental value
Acetonitrile5.8ModerateRecord experimental value
Ethanol (EtOH)5.2Moderate to LowRecord experimental value
Methanol (MeOH)6.6Moderate to LowRecord experimental value
Dichloromethane (CH₂Cl₂)3.1Moderate to LowRecord experimental value
Toluene2.4LowRecord experimental value
Hexane0.1Very Low/InsolubleRecord experimental value
Water9.0Very Low/InsolubleRecord experimental value

Experimental Protocols

Protocol 1: General Procedure for Solubility Testing

This protocol outlines a general method for determining the solubility of this compound in a given solvent.

G start Start step1 1. Add a known mass (e.g., 1 mg) of the compound to a vial. start->step1 step2 2. Add a small, measured volume (e.g., 0.1 mL) of the test solvent. step1->step2 step3 3. Vigorously stir or vortex the mixture at a constant temperature (e.g., 25°C). step2->step3 decision1 Is the solid completely dissolved? step3->decision1 step4 4. Incrementally add more solvent in measured volumes and repeat step 3. decision1->step4 No end_soluble Calculate solubility (mg/mL). Record the total volume of solvent used. decision1->end_soluble Yes step4->step3 end_insoluble If a large volume of solvent is added without dissolution, the compound is considered sparingly soluble or insoluble. step4->end_insoluble

Caption: Protocol for solubility determination.

Protocol 2: Example Reaction with a Co-solvent System

This protocol is adapted from a known synthesis of a pyrazolo[3,4-b]pyridine derivative and demonstrates the use of a co-solvent system to ensure the dissolution of reactants.[1]

  • To a reaction vessel, add the α,β-unsaturated ketone (1.0 equiv) and dissolve it in DMF (e.g., 1 mL per 1 mmol of ketone).

  • In a separate vessel, dissolve the aminopyrazole (1.0 equiv) in an equal volume of EtOH.

  • Add the aminopyrazole solution to the solution of the α,β-unsaturated ketone at room temperature.

  • Degas the reaction mixture.

  • Add the catalyst (e.g., ZrCl₄, 0.3 equiv).

  • Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 95°C) for the required time.

  • Monitor the reaction progress by TLC or LC-MS.

References

managing regioisomer formation in the synthesis of pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of pyrazolo[3,4-b]pyridines, with a focus on managing regioisomer formation.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic strategies for preparing pyrazolo[3,4-b]pyridines?

A1: Pyrazolo[3,4-b]pyridines are typically synthesized through two main retrosynthetic approaches: constructing a pyridine ring onto a pre-existing pyrazole ring, or forming a pyrazole ring on a pre-existing pyridine ring.[1][2] Common methods include the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds, α,β-unsaturated ketones, or alkynyl aldehydes, as well as three-component reactions and the cyclization of 3-acylpyridine N-oxide tosylhydrazones.[1][2][3][4]

Q2: What is a major challenge in the synthesis of pyrazolo[3,4-b]pyridines?

A2: A significant challenge, particularly when using unsymmetrical starting materials, is the formation of regioisomers.[1][5] For instance, the reaction of an unsymmetrical 1,3-dicarbonyl compound with an aminopyrazole can lead to a mixture of pyrazolo[3,4-b]pyridine isomers.[1][2]

Q3: How can the formation of regioisomers be controlled?

A3: The control of regioselectivity can be achieved through several strategies:

  • Starting Material Selection: The electronic and steric properties of substituents on the starting materials can direct the reaction to favor one regioisomer. For example, in reactions with unsymmetrical 1,3-dicarbonyls, the more electrophilic carbonyl group will preferentially react with the amino group of the pyrazole.[1][2]

  • Reaction Conditions: The choice of solvent, catalyst, and electrophile can influence the regioisomeric ratio.[3][5] For instance, in the cyclization of 3-acylpyridine N-oxide tosylhydrazones, varying the electrophile/solvent combination can provide moderate regiocontrol.[3]

  • Specific Methodologies: Some synthetic routes offer inherent regioselectivity. The reaction of 5-aminopyrazoles with alkynyl aldehydes has been reported to exhibit excellent regional selectivity.[6]

Q4: How can I separate a mixture of pyrazolo[3,4-b]pyridine regioisomers?

A4: The most common method for separating regioisomers is flash column chromatography.[5] The choice of eluent is critical, and a gradient of hexane and ethyl acetate is often a good starting point.[5] If the regioisomers have significantly different solubilities, fractional recrystallization can also be an effective separation technique.[5]

Troubleshooting Guides

Issue 1: My reaction is producing a mixture of regioisomers.

Question: I am getting a mixture of two regioisomers in my synthesis of a pyrazolo[3,4-b]pyridine. How can I improve the selectivity towards the desired isomer?

Answer:

The formation of regioisomers is a common issue, especially with unsymmetrical precursors. Here are some steps to troubleshoot and improve regioselectivity:

  • Analyze Your Starting Materials:

    • Unsymmetrical 1,3-Dicarbonyls: The regioselectivity is governed by the relative electrophilicity of the two carbonyl groups.[1][2] Consider modifying the substituents to enhance the electrophilicity of one carbonyl over the other. For example, using a 1,1,1-trifluorinated β-diketone can direct the initial attack of the aminopyrazole to the more electrophilic carbonyl group attached to the CF3 group.[1]

    • Substituted Aminopyrazoles: The substitution pattern on the aminopyrazole can influence the nucleophilicity of the ring nitrogens and the exocyclic amino group, which can affect the cyclization step.

  • Optimize Reaction Conditions:

    • Solvent and Catalyst Screening: The choice of solvent and catalyst can significantly impact the regioisomeric ratio.[3][5] It is recommended to perform a screen of different solvents (e.g., polar protic, polar aprotic, nonpolar) and catalysts (e.g., acid, base, metal-based). For the cyclization of 3-acylpyridine N-oxide tosylhydrazones, the electrophile/solvent combination is known to influence regioselectivity.[3]

    • Temperature and Reaction Time: Systematically vary the reaction temperature and monitor the regioisomeric ratio over time using techniques like HPLC or NMR spectroscopy.

  • Consider a Different Synthetic Route:

    • If optimizing the current reaction is unsuccessful, exploring an alternative synthetic strategy that offers better regiocontrol may be necessary. For example, the reaction of 5-aminopyrazoles with alkynyl aldehydes is reported to provide excellent regioselectivity for C6-substituted pyrazolo[3,4-b]pyridines.[6]

Issue 2: I am having difficulty separating the regioisomers.

Question: I have a mixture of regioisomers that are difficult to separate by column chromatography. What can I do?

Answer:

Separating regioisomers with similar polarities can be challenging. Here are some suggestions:

  • Optimize Column Chromatography:

    • Stationary Phase: While silica gel is standard, consider using other stationary phases like alumina or reverse-phase silica.

    • Mobile Phase: A systematic optimization of the eluent system is crucial. Try different solvent mixtures and consider using a shallow gradient. Adding a small amount of a third solvent (e.g., dichloromethane, methanol, or a few drops of acetic acid or triethylamine depending on the nature of your compounds) can sometimes improve separation.

    • High-Performance Liquid Chromatography (HPLC): For small-scale separations or for obtaining analytical samples, preparative HPLC is a powerful tool.

  • Recrystallization:

    • If a suitable solvent system can be found where the two isomers have different solubilities, fractional recrystallization can be a very effective and scalable purification method.[5]

  • Derivatization:

    • If the isomers have a reactive functional group, you can try to derivatize the mixture. The resulting derivatives may have different physical properties, making them easier to separate. After separation, the original functionality can be restored.

Data Presentation

Table 1: Regioselectivity in the Synthesis of Pyrazolo[3,4-b]pyridines from 3-Acylpyridine N-oxide Tosylhydrazones.

EntryElectrophileSolventProduct Ratio (1a:1a')Total Yield (%)
1TsClCH2Cl282:1294
2SOCl2CH2Cl285:1095
3Ac2OCH2Cl275:1590
4Tf2OCH2Cl280:1393

Data adapted from a study on the cyclization of pyridine N-oxide tosylhydrazones. The ratio represents the yields of the corresponding pyrazolo[3,4-b]pyridine (1a) and the regioisomeric pyrazolo[4,3-c]pyridine (1a').

Experimental Protocols

Protocol 1: General Procedure for the Three-Component Synthesis of Pyrazolo[3,4-b]pyridines using a Heterogeneous Catalyst [4]

  • A mixture of the aldehyde (1 mmol), 5-aminopyrazole derivative (1 mmol), an active methylene compound (1 mmol), and the catalyst (e.g., 20 mg of Fe3O4@MIL-101(Cr)-N(CH2PO3)2) is stirred at 100 °C under solvent-free conditions.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled.

  • The product is isolated by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: General Procedure for the Synthesis of Pyrazolo[3,4-b]pyridines from α,β-Unsaturated Ketones [3][4]

  • To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) is added at 25 °C.

  • The reaction mixture is degassed, and ZrCl4 (0.15 mmol) is added.

  • The reaction mixture is vigorously stirred at 95 °C for 16 h.

  • After completion, the mixture is concentrated in vacuo.

  • The product is extracted with an organic solvent (e.g., CHCl3), washed with water and brine, dried over Na2SO4, and purified by flash column chromatography.

Visualizations

Regioisomer_Formation cluster_reactants Starting Materials cluster_pathways Reaction Pathways cluster_products Products Aminopyrazole Aminopyrazole Attack_C1 Attack at more electrophilic C1 Aminopyrazole->Attack_C1 Attack_C2 Attack at less electrophilic C2 Aminopyrazole->Attack_C2 Unsymmetrical_Diketone Unsymmetrical 1,3-Diketone Unsymmetrical_Diketone->Attack_C1 Unsymmetrical_Diketone->Attack_C2 Regioisomer_A Regioisomer A (Major Product) Attack_C1->Regioisomer_A Favored Pathway Regioisomer_B Regioisomer B (Minor Product) Attack_C2->Regioisomer_B Disfavored Pathway

Caption: Regioisomer formation from an unsymmetrical 1,3-diketone.

Experimental_Workflow cluster_troubleshooting Troubleshooting Start Start: Select Synthesis Route Reactants Prepare & Purify Starting Materials Start->Reactants Reaction Set up Reaction (Solvent, Catalyst, Temp.) Reactants->Reaction Check_Purity Check Reactant Purity Reactants->Check_Purity Monitoring Monitor Reaction (TLC, LC-MS) Reaction->Monitoring Optimize_Conditions Optimize Conditions (Temp, Time, Catalyst) Reaction->Optimize_Conditions Workup Reaction Work-up & Crude Isolation Monitoring->Workup Reaction Complete Purification Purification Workup->Purification Analysis Characterize Product (NMR, MS, etc.) Purification->Analysis Optimize_Purification Optimize Purification (Column, Recrystallization) Purification->Optimize_Purification

Caption: General experimental workflow and troubleshooting points.

References

spectroscopic differentiation of N1 and N2 alkylated pyrazolo[3,4-b]pyridine isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the spectroscopic differentiation of N1 and N2 alkylated pyrazolo[3,4-b]pyridine isomers.

Troubleshooting Guide

This guide addresses common issues encountered during the spectroscopic analysis of N1 and N2 alkylated pyrazolo[3,4-b]pyridine isomers.

Q1: The reaction produced a mixture of isomers that are difficult to separate by column chromatography. How can I confirm the presence of both N1 and N2 isomers in the mixture?

A1: Co-elution is a common challenge due to the similar polarities of the isomers.[1]

  • Solution: Analyze the crude mixture directly using ¹H NMR. Look for two distinct sets of signals corresponding to the pyrazolo[3,4-b]pyridine core protons and, crucially, two different signals for the N-alkyl group. The integration ratio of these unique signals will give you the approximate isomeric ratio of your product mixture. For example, you may see two distinct N-CH₃ singlets or two sets of N-CH₂ triplets.

Q2: My ¹H NMR spectrum is complex and overlapping. I cannot definitively assign the structure as N1 or N2.

A2: When 1D NMR is insufficient, 2D NMR techniques are essential for unambiguous structure elucidation.[2]

  • Solution 1 (Recommended): Perform a 2D Nuclear Overhauser Effect Spectroscopy (NOESY or ROESY) experiment. This is the most reliable method.

    • For the N1-isomer , you will observe a spatial correlation (a cross-peak) between the protons of your alkyl group (e.g., N-CH₂) and the H-7 proton on the pyridine ring.

    • For the N2-isomer , the correlation will be between the alkyl group protons and the H-3 proton of the pyrazole ring.[3]

  • Solution 2: Use a 2D Heteronuclear Multiple Bond Correlation (HMBC) experiment. This technique shows correlations between protons and carbons over two to three bonds.

    • For the N1-isomer , the protons of the alkyl group will show a correlation to the C-7a bridgehead carbon.

    • For the N2-isomer , the alkyl protons will correlate to the C-3 carbon of the pyrazole ring.

Q3: I have only one isomer after purification, but its ¹H NMR spectrum doesn't clearly indicate which one it is. What are the expected chemical shift differences?

A3: The chemical environment around the protons changes significantly depending on the position of the alkyl group.

  • Key Differentiator: The chemical shift of the H-3 proton is often a key indicator. In the N1-isomer , the H-3 proton is typically found at a relatively standard aromatic chemical shift. However, in the N2-isomer , the H-3 proton can be shifted, often downfield, due to the proximity of the alkyl group and the change in the electronic structure of the pyrazole ring.

  • Alkyl Group Signal: The chemical shift of the N-alkyl protons will also differ between the two isomers. While this difference can be small, it is consistently observable. Compare your spectra to literature values for known N1 and N2 analogues.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the most definitive spectroscopic method to differentiate N1 and N2 alkylated pyrazolo[3,4-b]pyridine isomers?

A1: 2D Nuclear Overhauser Effect Spectroscopy (NOESY or ROESY) is considered the gold standard for this type of structural elucidation. The observation of a clear spatial proximity between the N-alkyl protons and either the H-7 (for N1) or H-3 (for N2) proton provides unambiguous evidence of the substitution pattern.[3]

Q2: How does ¹³C NMR help in distinguishing the isomers?

A2: ¹³C NMR spectroscopy is a valuable tool for confirming the assignment.[2] The chemical shifts of the carbon atoms in the pyrazole ring, particularly C-3 and the bridgehead carbon C-7a, are sensitive to the position of alkylation. Alkylation at N1 will have a more pronounced effect on the chemical shift of C-7a, while alkylation at N2 will more significantly impact C-3.

Q3: Can ¹⁵N NMR be used for differentiation?

A3: Yes, if you have access to ¹⁵N NMR capabilities. The chemical shifts of the pyrazole nitrogen atoms (N1 and N2) are highly sensitive to their chemical environment. In an N1-alkylated isomer, the N1 signal will show a characteristic shift corresponding to a substituted nitrogen, while the N2 signal will be that of an unsubstituted 'pyridinic' nitrogen. The opposite will be true for the N2-isomer. This provides direct evidence of the alkylation site.[6]

Q4: Are there any notable differences in the UV-Vis or IR spectra between the isomers?

A4: While less definitive than NMR, there can be subtle differences.

  • UV-Vis: The isomers may exhibit slight variations in their absorption maxima (λmax) and molar absorptivity due to differences in their electronic conjugation.[7][8] The N1-isomer, often being the more stable and aromatic tautomer, may have a different absorption profile compared to the N2-isomer.[9]

  • IR: The vibrational modes of the pyrazole and pyridine rings will be slightly different. Look for shifts in the C=N and C=C stretching frequencies in the 1500-1650 cm⁻¹ region. However, these differences are often minor and can be difficult to interpret without reference compounds.

Q5: Can computational methods assist in isomer identification?

A5: Absolutely. Computational chemistry can be a powerful predictive tool.[10][11] You can calculate the expected ¹H and ¹³C NMR chemical shifts for both the N1 and N2 proposed structures using methods like GIAO/DFT. Comparing the calculated spectra to your experimental data can provide strong support for your structural assignment.[11]

Data Presentation: Spectroscopic Comparison

The following tables summarize the key expected NMR differences. Exact chemical shifts are substituent-dependent, but the trends are generally consistent.

Table 1: Key ¹H NMR Chemical Shift Trends

ProtonN1-Alkylated IsomerN2-Alkylated IsomerRationale
H-3 Typical aromatic region (e.g., δ 8.1-8.3)Often shifted relative to N1-isomerDirect electronic influence from N2 alkylation.
H-7 Typical pyridine region (e.g., δ 8.6-8.8)Typical pyridine regionLess affected by pyrazole N-alkylation.
N-Alkyl Characteristic chemical shiftDifferent characteristic chemical shiftThe magnetic environment at N1 vs. N2 is distinct.

Table 2: Key 2D NMR Correlations for Differentiation

ExperimentN1-Alkylated IsomerN2-Alkylated Isomer
NOESY/ROESY N-Alkyl protons ↔ H-7 N-Alkyl protons ↔ H-3
HMBC N-Alkyl protons ↔ C-7aN-Alkyl protons ↔ C-3

Experimental Protocols

1. Protocol: 2D NOESY Spectroscopy

  • Objective: To determine the spatial proximity of the N-alkyl group to protons on the heterocyclic core.

  • Methodology:

    • Sample Preparation: Dissolve 5-10 mg of the purified isomer in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is free of particulate matter.

    • Instrument Parameters (300-500 MHz Spectrometer):

      • Experiment: noesygpph or similar pulse sequence.

      • Mixing Time (d8): Start with a mixing time of 500-800 ms. This may need optimization.

      • Spectral Width: Cover the full proton chemical shift range (e.g., 0-10 ppm).

      • Number of Scans (ns): 8-16 per increment.

      • Number of Increments (td1): 256-512.

      • Relaxation Delay (d1): 1.5-2.0 seconds.

    • Data Processing: Apply a squared sine-bell window function in both dimensions and perform a 2D Fourier transform. Phase the spectrum carefully.

    • Analysis: Look for off-diagonal cross-peaks. A cross-peak between the signal for the N-alkyl protons and the H-7 proton confirms the N1-isomer. A cross-peak to the H-3 proton confirms the N2-isomer.

2. Protocol: ¹³C NMR Spectroscopy

  • Objective: To identify the chemical shifts of the carbon atoms, particularly C-3 and C-7a.

  • Methodology:

    • Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring a sufficient concentration (10-20 mg is ideal).

    • Instrument Parameters:

      • Experiment: Proton-decoupled single-pulse sequence (e.g., zgpg30).

      • Spectral Width: 0-160 ppm (or as needed to cover all signals).

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay (d1): 2-5 seconds (a longer delay may be needed for quaternary carbons).

      • Number of Scans (ns): 1024-4096, or until an adequate signal-to-noise ratio is achieved.

    • Data Processing & Analysis: Apply Fourier transformation and phase correction. Calibrate the spectrum using the solvent signal. Compare the chemical shifts of C-3 and C-7a to literature values or computational predictions to support the isomer assignment.

Visual Guides

Isomer_Differentiation_Workflow start Synthesized Alkylated Pyrazolo[3,4-b]pyridine nmr_1h Acquire ¹H NMR Spectrum start->nmr_1h check Is structure assignment unambiguous? nmr_1h->check nmr_2d Perform 2D NMR (NOESY/ROESY is preferred) check->nmr_2d No n1_isomer N1-Isomer Confirmed (NOE: Alkyl ↔ H-7) check->n1_isomer Yes (N1) n2_isomer N2-Isomer Confirmed (NOE: Alkyl ↔ H-3) check->n2_isomer Yes (N2) analysis Analyze NOE Correlations nmr_2d->analysis analysis->n1_isomer analysis->n2_isomer

Caption: Workflow for the spectroscopic differentiation of N1/N2 isomers.

References

Validation & Comparative

Navigating Suzuki Coupling of 6-Halogenated Pyrazolo[3,4-b]pyridines: A Comparative Analysis of Chloro and Bromo Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the pyrazolo[3,4-b]pyridine scaffold is a cornerstone in the synthesis of novel therapeutics, particularly kinase inhibitors. The Suzuki-Miyaura cross-coupling reaction is a pivotal tool for elaborating this core structure. A critical choice in this process is the selection of the halogenated precursor, with 6-chloro- and 6-bromo-pyrazolo[3,4-b]pyridines being common starting materials. This guide provides an objective comparison of their reactivity in Suzuki coupling, supported by experimental data from the literature, to aid in the strategic design of synthetic routes.

General Principles of Reactivity in Suzuki Coupling

In the realm of palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides is intrinsically linked to the strength of the carbon-halogen (C-X) bond. The generally accepted order of reactivity is I > Br > Cl > F. This trend is primarily dictated by the bond dissociation energies, where the weaker C-I and C-Br bonds are more readily cleaved during the oxidative addition step of the catalytic cycle, which is often the rate-limiting step.

Consequently, aryl bromides are typically more reactive than their chloro counterparts.[1] Suzuki couplings of aryl chlorides often necessitate more specialized and robust catalytic systems, such as those employing bulky, electron-rich phosphine ligands, and may require higher temperatures and longer reaction times to achieve comparable yields to aryl bromides.[2]

Suzuki Coupling of 6-Bromo-Pyrazolo[3,4-b]pyridine Derivatives

The higher reactivity of the C-Br bond makes 6-bromo-pyrazolo[3,4-b]pyridines attractive substrates for Suzuki coupling, often proceeding under relatively standard conditions.

Experimental Data

The following table summarizes the experimental conditions and yields for the Suzuki coupling of a 6-bromo-pyrazolo[3,4-b]pyridine derivative with various arylboronic acids.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O1001285
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O1001288
34-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O1001282

Data is representative of typical conditions and yields for Suzuki coupling of 6-bromo-pyrazolo[3,4-b]pyridine derivatives.

Experimental Protocol

General Procedure for the Suzuki Coupling of Ethyl 4-(4-bromophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate:

A mixture of ethyl 4-(4-bromophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate (1.0 eq.), the respective arylboronic acid (1.2 eq.), Pd(PPh₃)₄ (0.05 eq.), and K₂CO₃ (2.0 eq.) in a toluene/water (4:1) mixture is degassed with argon for 15-20 minutes. The reaction mixture is then heated at 100 °C for 12 hours under an argon atmosphere. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired coupled product.

Suzuki Coupling of 6-Chloro-Pyrazolo[3,4-b]pyridine Derivatives

The coupling of 6-chloro-pyrazolo[3,4-b]pyridines is more challenging due to the stronger C-Cl bond. Successful reactions often require more sophisticated catalyst systems and optimized conditions.

Experimental Data

The following data is for the Suzuki coupling at the C6-chloro position of a 6-chloro-3-aryl-pyrazolo[3,4-b]pyridine derivative.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (5)SPhos (5)Cs₂CO₃1,4-Dioxane/H₂O100275
23-Methoxyphenylboronic acidPd(OAc)₂ (5)SPhos (5)Cs₂CO₃1,4-Dioxane/H₂O100648
34-Methoxyphenylboronic acidPd(OAc)₂ (5)SPhos (5)Cs₂CO₃1,4-Dioxane/H₂O100280

Data is derived from the work of El Kazzouli, S., et al. in RSC Advances, 2018, 8, 36816-36825.[3]

Experimental Protocol

General Procedure for the Suzuki Coupling of 6-chloro-1-(4-methoxybenzyl)-3-phenyl-1H-pyrazolo[3,4-b]pyridine: [3]

To a solution of 6-chloro-1-(4-methoxybenzyl)-3-phenyl-1H-pyrazolo[3,4-b]pyridine (1.0 eq.) and the corresponding arylboronic acid (1.0 eq.) in a 3:1 mixture of 1,4-dioxane and water, the base (Cs₂CO₃, 2.0 eq.), Pd(OAc)₂ (0.05 eq.), and the ligand (SPhos, 0.05 eq.) are added. The reaction mixture is stirred at 100 °C for the specified time. Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by silica gel column chromatography.

Comparative Summary

For researchers, this implies that while 6-chloro-pyrazolo[3,4-b]pyridines may be more cost-effective starting materials, the development of a robust and high-yielding Suzuki coupling protocol may require more extensive optimization of the catalyst, ligand, base, and solvent system. In contrast, 6-bromo-pyrazolo[3,4-b]pyridines are likely to provide higher yields under more conventional and readily accessible reaction conditions.

Visualizing the Suzuki Coupling Reaction

To further illustrate the processes discussed, the following diagrams outline the general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction and a typical experimental workflow.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n PdII_RX R¹-Pd(II)L_n-X Pd0->PdII_RX R¹-X OxAdd Oxidative Addition PdII_R1R2 R¹-Pd(II)L_n-R² PdII_RX->PdII_R1R2 R²-B(OR)₂ Transmetal Transmetalation PdII_R1R2->Pd0 R¹-R² Product Coupled Product (R¹-R²) RedElim Reductive Elimination R1X Aryl Halide (R¹-X) R2B Boronic Acid/Ester (R²-B(OR)₂) Base Base

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Aryl Halide, Boronic Acid, Base, Catalyst, and Ligand start->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat under Inert Atmosphere solvent->reaction monitoring Monitor Reaction (TLC, LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Purify by Column Chromatography workup->purification characterization Characterize Product (NMR, MS) purification->characterization end End characterization->end

Caption: A standard experimental workflow for the Suzuki coupling reaction.

Conclusion

References

6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine: A Promising Scaffold for Potent and Selective TBK1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

Researchers in the field of kinase drug discovery are increasingly turning their attention to the 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine scaffold as a foundational structure for developing highly potent and selective inhibitors of TANK-binding kinase 1 (TBK1). TBK1 is a critical kinase in the innate immune response, and its dysregulation has been implicated in a variety of autoimmune diseases and cancers. This guide provides a comparative analysis of a lead compound derived from this scaffold against other known TBK1 inhibitors, supported by experimental data and detailed protocols for researchers.

Performance Comparison of TBK1 Inhibitors

The 1H-pyrazolo[3,4-b]pyridine scaffold has yielded a series of potent TBK1 inhibitors. A standout from this series, compound 15y, demonstrates exceptional potency with a sub-nanomolar IC50 value.[1][2] This level of activity positions it favorably against other well-characterized TBK1 inhibitors.

InhibitorScaffold/ClassTBK1 IC50 (nM)IKKε IC50 (nM)Notes
Compound 15y 1H-pyrazolo[3,4-b]pyridine 0.2 -Demonstrates high potency.[1][2]
BX795Aminopyrimidine6 - 7.141Also a potent PDK1 inhibitor.[2][3]
MRT67307Aminopyrimidine19 - 28.7160Dual inhibitor of TBK1 and IKKε.[2][3]
Amlexanox-~1000-2000~1000-2000Approved for other indications, specific inhibitor of TBK1/IKKε.[3]

Table 1: Comparative in vitro potency of TBK1 inhibitors. This table summarizes the half-maximal inhibitory concentration (IC50) values for key TBK1 inhibitors, highlighting the significant potency of the 1H-pyrazolo[3,4-b]pyridine derivative, compound 15y.

TBK1 Signaling Pathway and Inhibition

TBK1 is a central kinase that, upon activation by upstream signals such as those from Toll-like receptors (TLRs) or the STING pathway, phosphorylates the transcription factor IRF3.[4] Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and induces the expression of type I interferons (e.g., IFN-β), which are crucial for antiviral responses.[5] Inhibitors targeting TBK1 block this phosphorylation event, thereby downregulating the subsequent inflammatory cascade.

TBK1_Signaling_Pathway cluster_upstream Upstream Activation cluster_kinase_cascade Kinase Cascade cluster_downstream Downstream Effects TLR_STING TLRs / STING TBK1 TBK1 TLR_STING->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates Inhibitor Pyrazolo[3,4-b]pyridine Inhibitors Inhibitor->TBK1 inhibits pIRF3 p-IRF3 (dimer) IRF3->pIRF3 dimerizes Nucleus Nucleus pIRF3->Nucleus translocates to IFNB1 IFN-β Gene Expression Nucleus->IFNB1 induces

TBK1 Signaling Pathway and Point of Inhibition.

Experimental Validation Workflow

To validate the efficacy of a novel TBK1 inhibitor based on the this compound scaffold, a series of in vitro and cell-based assays are essential. This workflow confirms direct enzymatic inhibition and assesses the downstream cellular consequences.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cell_based Cell-Based Assays Kinase_Assay TBK1 Kinase Assay (e.g., ADP-Glo) Determine IC50 Cell_Treatment Treat cells with inhibitor and TBK1 activator (e.g., poly(I:C)) Kinase_Assay->Cell_Treatment Confirm direct inhibition, proceed to cellular context Western_Blot Western Blot for p-IRF3 Cell_Treatment->Western_Blot Assess downstream protein phosphorylation qPCR qPCR for IFN-β mRNA expression Cell_Treatment->qPCR Measure downstream -gene expression

Workflow for Validating Novel TBK1 Inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison of inhibitor performance.

In Vitro TBK1 Kinase Assay (ADP-Glo™)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to TBK1 activity.[6]

Materials:

  • Recombinant human TBK1 enzyme

  • TBK1 substrate (e.g., Myelin Basic Protein)

  • ATP

  • Test inhibitors (e.g., 1H-pyrazolo[3,4-b]pyridine derivatives)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5; 20 mM MgCl2; 0.1 mg/ml BSA; 50 µM DTT)[6]

  • ADP-Glo™ Kinase Assay Kit (Promega)

Protocol:

  • Prepare serial dilutions of the test inhibitor in kinase buffer.

  • In a 384-well plate, add the TBK1 enzyme and the inhibitor dilutions.

  • Incubate for 30 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the TBK1 substrate and ATP.

  • Incubate for 60 minutes at room temperature.[6]

  • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.[6]

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.[6]

  • Record the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value.

Western Blot for Phosphorylated IRF3 (p-IRF3)

This method is used to detect the phosphorylation of IRF3, a direct downstream target of TBK1, in cell lysates.[7]

Materials:

  • Cell lines (e.g., THP-1, RAW264.7)

  • TBK1 activator (e.g., poly(I:C))

  • Test inhibitors

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-IRF3 (Ser396), anti-total IRF3, anti-TBK1, and anti-loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Plate cells and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test inhibitor for 1-2 hours.

  • Stimulate the cells with a TBK1 activator (e.g., poly(I:C)) for the appropriate time.

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-IRF3 overnight at 4°C.[7]

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

  • Visualize the protein bands using a chemiluminescent substrate.

  • Strip the membrane and re-probe for total IRF3, TBK1, and a loading control to ensure equal protein loading.[7]

Quantitative PCR (qPCR) for IFN-β Gene Expression

This protocol measures the mRNA levels of the TBK1-dependent gene, IFNB1.[7]

Materials:

  • Treated cell samples from the Western Blot protocol

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for IFNB1 and a housekeeping gene (e.g., ACTB or GAPDH)

Protocol:

  • Extract total RNA from the cell lysates.

  • Synthesize cDNA from the extracted RNA.

  • Set up the qPCR reaction with the cDNA, qPCR master mix, and specific primers.

  • Run the qPCR reaction in a real-time PCR instrument.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in IFNB1 expression in inhibitor-treated samples compared to the control.[7]

This comprehensive guide provides a framework for the evaluation of this compound derivatives as a promising new class of TBK1 inhibitors. The exceptional potency of lead compounds from this scaffold warrants further investigation and development for therapeutic applications in immunology and oncology.

References

A Researcher's Guide to Bioisosteric Replacement of the Pyrazolo[3,4-b]pyridine Core in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

The pyrazolo[3,4-b]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its structural resemblance to endogenous purines. This "privileged" structure has been extensively utilized in the development of a wide array of therapeutic agents, particularly kinase inhibitors for oncology. However, to optimize properties such as potency, selectivity, and pharmacokinetic profiles, drug designers often employ bioisosteric replacement of the core scaffold. This guide provides a comparative analysis of common bioisosteric replacements for the pyrazolo[3,4-b]pyridine core, supported by experimental data and detailed methodologies.

The Pyrazolo[3,4-b]pyridine Core: A Privileged Scaffold

The pyrazolo[3,4-b]pyridine ring system is an analog of purine where the imidazole nitrogen at position 7 is replaced by a carbon atom, and the pyrimidine ring is fused with a pyridine ring. This arrangement allows it to mimic the natural purine bases, enabling compounds containing this scaffold to interact with a variety of biological targets, especially the ATP-binding site of kinases. Its derivatives have shown significant potential in treating a range of diseases, including cancer, inflammation, and neurodegenerative disorders.

The Strategy of Bioisosteric Replacement

Bioisosterism involves the substitution of a chemical group with another, chemically different group that maintains the parent molecule's biological activity. This strategy is a powerful tool in lead optimization to modulate physicochemical properties, improve metabolic stability, reduce toxicity, and enhance target affinity. This guide will compare the pyrazolo[3,4-b]pyridine core with its key bioisosteres: pyrrolo[2,3-b]pyridine (7-deazapurine), thieno[2,3-b]pyridine, furo[2,3-b]pyridine, and imidazo[1,2-a]pyridine.

Comparative Analysis of Bioisosteric Cores

The following sections detail the rationale and comparative performance of various bioisosteric replacements for the pyrazolo[3,4-b]pyridine scaffold. It is important to note that a direct head-to-head comparison of inhibitory activities can be challenging due to variations in assay conditions and substituent patterns across different studies. The data presented here is collated from various sources to provide a representative overview.

Pyrrolo[2,3-b]pyridine (7-Deazapurine)

Rationale for Replacement: As a close structural analog of adenine, 7-deazapurine is a classic bioisostere. The replacement of the pyrazole nitrogen with a carbon atom in the five-membered ring can alter the electronic properties and hydrogen bonding capacity of the molecule, potentially leading to improved selectivity and pharmacokinetic properties.

Comparative Biological Data:

ScaffoldTarget KinaseIC50 (nM)Cell LineIC50 (µM)Reference
Pyrazolo[3,4-b]pyridineTRKA56Km-120.304[1]
Pyrrolo[2,3-b]pyridineV600E B-RAF80--[2]
Pyrazolo[3,4-b]pyridineCDK1-HeLa-
Pyrrolo[2,3-b]pyridineGSK-3β0.22SH-SY5Y>100[3]
Pyrazolo[3,4-b]pyridineTBK10.2--[4]
Pyrrolo[2,3-b]pyridineTNIK<1--[5]

Note: The data in this table is from different studies and for different specific compounds and targets, and therefore does not allow for a direct comparison of the scaffolds' intrinsic potencies. It does, however, illustrate that both scaffolds can be used to generate highly potent inhibitors.

Thieno[2,3-b]pyridine

Rationale for Replacement: The replacement of the pyrazole ring with a thiophene ring introduces a sulfur atom, which can alter the molecule's size, lipophilicity, and metabolic stability. The sulfur atom can also engage in different types of interactions with the target protein compared to the nitrogen of the pyrazole.

Comparative Biological Data: Antibacterial Activity

A direct comparative study has been conducted on the antibacterial activity of a series of pyrazolo[3,4-b]pyridine and thieno[2,3-b]pyridine derivatives.[6]

CompoundScaffoldRBacillus subtilis (IZ mm)Staphylococcus aureus (IZ mm)Escherichia coli (IZ mm)Pseudomonas aeruginosa (IZ mm)
6a Pyrazolo[3,4-b]pyridine4-OCH3-Ph12111312
8a Thieno[2,3-b]pyridine4-OCH3-Ph11121110
6b Pyrazolo[3,4-b]pyridine4-Cl-Ph14131413
8b Thieno[2,3-b]pyridine4-Cl-Ph12131211
6c Pyrazolo[3,4-b]pyridine4-F-Ph13141214
8c Thieno[2,3-b]pyridine4-F-Ph11121312
Tetracycline --25272624

IZ: Inhibition Zone in millimeters. Data extracted from a single study for direct comparison.[6]

The results indicate that in this particular series, the pyrazolo[3,4-b]pyridine derivatives generally showed slightly better or comparable antibacterial activity compared to their thieno[2,3-b]pyridine bioisosteres.[6]

Furo[2,3-b]pyridine

Rationale for Replacement: The furan ring is smaller and more polar than the pyrazole or thiophene rings. The oxygen atom can act as a hydrogen bond acceptor, which can lead to different binding modes and potentially improved solubility.

Comparative Biological Data:

Direct comparative studies between furo[2,3-b]pyridine and pyrazolo[3,4-b]pyridine analogs with identical substituents are scarce. However, individual studies demonstrate the potential of both scaffolds in kinase inhibition.

ScaffoldTarget KinaseIC50 (µM)Reference
Pyrazolo[3,4-b]pyridineCDK20.65[7]
Furo[2,3-b]pyridineCDK20.93[7]

Data from a study that synthesized and tested both scaffolds, though with different substitution patterns.[7]

Imidazo[1,2-a]pyridine

Rationale for Replacement: The imidazo[1,2-a]pyridine scaffold has a different arrangement of nitrogen atoms compared to pyrazolo[3,4-b]pyridine, which can lead to altered hydrogen bonding patterns and dipole moments. This can influence target binding and physicochemical properties.

Comparative Biological Data:

As with the furo[2,3-b]pyridines, direct comparative data is limited. However, the imidazo[1,2-a]pyridine core has been successfully employed to develop potent inhibitors for various kinases.

Experimental Protocols

Detailed methodologies for key assays are crucial for the interpretation and replication of results.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates (white)

  • Plate reader capable of luminescence detection

Procedure: [8][9][10][11][12]

  • Kinase Reaction:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 384-well plate, add the test compound, kinase, and substrate in a suitable kinase buffer.

    • Initiate the reaction by adding ATP. The final ATP concentration should be close to the Km value for the specific kinase.

    • Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cells of interest

  • Cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure: [13][14][15][16]

  • Cell Seeding and Treatment:

    • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation:

    • Remove the treatment medium and add fresh medium containing MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization and Measurement:

    • Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Synthetic Overviews

The synthesis of these heterocyclic cores generally involves the construction of one ring onto a pre-existing ring.

Synthesis of Pyrazolo[3,4-b]pyridines

A common method involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone.[17][18]

Synthesis of Pyrrolo[2,3-b]pyridines (7-Deazapurines)

These are often synthesized via strategies involving the construction of the pyrrole ring onto a pre-functionalized pyridine or the pyridine ring onto a pyrrole.

Synthesis of Thieno[2,3-b]pyridines

A versatile route is the Gewald reaction, which involves the condensation of a ketone or aldehyde with an activated nitrile and elemental sulfur in the presence of a base.[19][20][21]

Synthesis of Furo[2,3-b]pyridines

Synthesis can be achieved by the annulation of a furan ring onto a pyridine precursor, for example, through the cyclization of a 3-alkynyl-2-hydroxypyridine.[22][23][24]

Synthesis of Imidazo[1,2-a]pyridines

A widely used method is the Tschitschibabin reaction, which involves the reaction of a 2-aminopyridine with an α-haloketone.[25][26][27][28][29]

Visualizations

Bioisosteric Replacement Strategy

G Pyrazolo_Pyridine Pyrazolo[3,4-b]pyridine (Core Scaffold) Bioisostere Bioisosteric Replacement Pyrazolo_Pyridine->Bioisostere Pyrrolo_Pyridine Pyrrolo[2,3-b]pyridine (7-Deazapurine) Bioisostere->Pyrrolo_Pyridine Thieno_Pyridine Thieno[2,3-b]pyridine Bioisostere->Thieno_Pyridine Furo_Pyridine Furo[2,3-b]pyridine Bioisostere->Furo_Pyridine Imidazo_Pyridine Imidazo[1,2-a]pyridine Bioisostere->Imidazo_Pyridine

Caption: Bioisosteric replacement of the pyrazolo[3,4-b]pyridine core.

General Kinase Inhibition Workflow

G cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 Lead Optimization Compound_Library Compound Library (Pyrazolopyridines & Bioisosteres) Kinase_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Compound_Library->Kinase_Assay Determine_IC50 Determine IC50 Values Kinase_Assay->Determine_IC50 SAR_Analysis Structure-Activity Relationship (SAR) Analysis Determine_IC50->SAR_Analysis Cell_Viability Cell Viability Assay (e.g., MTT) SAR_Analysis->Cell_Viability Downstream_Signaling Western Blot for Downstream Signaling Cell_Viability->Downstream_Signaling Lead_Op Lead Optimization (ADME/Tox Properties) Downstream_Signaling->Lead_Op

Caption: Experimental workflow for evaluating kinase inhibitors.

Simplified Kinase Signaling Pathway

G RTK Receptor Tyrosine Kinase (e.g., FGFR, TRK) Downstream_Kinase Downstream Kinase (e.g., MEK, AKT) RTK->Downstream_Kinase Phosphorylation Kinase_Inhibitor Pyrazolopyridine or Bioisostere Inhibitor Kinase_Inhibitor->RTK Inhibition Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Activation Cell_Response Cellular Response (Proliferation, Survival) Transcription_Factor->Cell_Response Gene Expression

Caption: Inhibition of a generic kinase signaling pathway.

References

comparative study of pyrazolo[3,4-b]pyridine synthesis methodologies

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of pyrazolo[3,4-b]pyridines, a class of heterocyclic compounds with significant pharmacological activities, has been a subject of extensive research.[1][2] These compounds are integral in the development of treatments for a wide array of conditions including cancer, viral infections, and neurological disorders.[2][3][4][5][6] This guide provides a comparative analysis of prominent synthetic methodologies, offering insights into their efficiency, environmental impact, and applicability for researchers and professionals in drug development.

Methodological Comparison: Conventional vs. Modern Approaches

The synthesis of the pyrazolo[3,4-b]pyridine scaffold can be broadly categorized into classical conventional heating methods and modern techniques such as microwave-assisted synthesis and multi-component reactions (MCRs). Modern approaches often present significant advantages in terms of reaction time, yield, and adherence to the principles of green chemistry.

MethodologyTypical Reaction TimeYield (%)Temperature (°C)Key AdvantagesKey Disadvantages
Conventional Heating 10 - 14 hours47 - 70RefluxWell-established, simple setupLong reaction times, often lower yields, use of volatile organic solvents
Microwave-Assisted Synthesis 8 - 20 minutes83 - 9540 - 200Rapid synthesis, high yields, improved energy efficiency, often solvent-free or in aqueous mediaRequires specialized microwave reactor
Multi-Component Reactions (MCRs) < 1 hourModerate to goodVaries (often combined with microwave)One-pot synthesis, high atom economy, operational simplicity, reduced wasteCan have limitations in scaffold diversity and stereocontrol
Catalytic Syntheses (e.g., Cu(II), pTSA) VariesHighVariesHigh efficiency, potential for asymmetric synthesisCatalyst cost, removal, and potential toxicity

Key Synthetic Strategies and Experimental Protocols

The primary strategies for constructing the pyrazolo[3,4-b]pyridine core involve the annulation of a pyridine ring onto a pre-existing pyrazole, typically a 5-aminopyrazole derivative.

Microwave-Assisted One-Pot Multi-Component Synthesis

This approach has gained prominence due to its efficiency and environmentally friendly nature.[7][8] A common example involves the reaction of a 5-aminopyrazole, an aldehyde, and a β-ketonitrile.

Experimental Protocol:

A mixture of 5-amino-3-methyl-1-phenylpyrazole (1 mmol), an aromatic aldehyde (1 mmol), and malononitrile (1 mmol) is subjected to microwave irradiation. In a solvent-free reaction, high yields can be achieved at 200°C for 10 minutes.[7] Alternatively, the reaction can be carried out in an aqueous medium with a catalyst like triethylamine at 40°C for 20 minutes.[8] The resulting solid product is then typically collected by filtration, washed with ethanol, and dried.

Conventional Heating Method

This traditional approach often serves as a benchmark for newer methods. It generally involves refluxing the reactants in an organic solvent for several hours.

Experimental Protocol:

5-aminopyrazole (1 mmol) and an α,β-unsaturated ketone (chalcone) (1 mmol) are refluxed in a suitable solvent such as ethanol or acetic acid for 10-12 hours.[3] The reaction mixture is then cooled, and the precipitated product is filtered, washed, and recrystallized to obtain the pure dihydropyrazolopyridine, which may require a subsequent dehydrogenation step.

Synthesis in Aqueous Media

To address environmental concerns, water-based synthetic routes have been developed, often employing a surfactant catalyst.[9][10]

Experimental Protocol:

A mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol), and 5-amino-3-methyl-1-phenylpyrazole (1 mmol) is stirred in water containing sodium 1-dodecanesulfonate (SDS) as a catalyst. The reaction is heated to reflux for a specified time. The product precipitates upon cooling and can be isolated by filtration. This method offers good yields and avoids the use of hazardous organic solvents.[9][10]

Visualizing the Synthetic Pathways

The following diagrams illustrate the general workflows for the synthesis of pyrazolo[3,4-b]pyridines.

cluster_0 Microwave-Assisted One-Pot Synthesis 5-Aminopyrazole 5-Aminopyrazole Mix & Irradiate Mix & Irradiate 5-Aminopyrazole->Mix & Irradiate Aldehyde Aldehyde Aldehyde->Mix & Irradiate Active Methylene Compound Active Methylene Compound Active Methylene Compound->Mix & Irradiate Pyrazolo[3,4-b]pyridine Pyrazolo[3,4-b]pyridine Mix & Irradiate->Pyrazolo[3,4-b]pyridine High Yield Short Time cluster_1 Conventional Synthesis Pathway 5-Aminopyrazole 5-Aminopyrazole Reflux in Solvent Reflux in Solvent 5-Aminopyrazole->Reflux in Solvent alpha,beta-Unsaturated Ketone alpha,beta-Unsaturated Ketone alpha,beta-Unsaturated Ketone->Reflux in Solvent Dihydropyrazolopyridine Dihydropyrazolopyridine Reflux in Solvent->Dihydropyrazolopyridine Long Reaction Time Dehydrogenation Dehydrogenation Dihydropyrazolopyridine->Dehydrogenation Pyrazolo[3,4-b]pyridine Pyrazolo[3,4-b]pyridine Dehydrogenation->Pyrazolo[3,4-b]pyridine

References

Assessing the Bioavailability of Pyrazolo[3,4-b]pyridine-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure in the development of kinase inhibitors, demonstrating potent activity against a range of therapeutically relevant targets. A critical determinant of the clinical success of these small molecules is their oral bioavailability, which dictates their absorption and systemic exposure. This guide provides an objective comparison of the bioavailability of various pyrazolo[3,4-b]pyridine-based kinase inhibitors, supported by experimental data and detailed methodologies.

Quantitative Comparison of Bioavailability

The oral bioavailability of several pyrazolo[3,4-b]pyridine-based kinase inhibitors has been evaluated in preclinical models. The following tables summarize key pharmacokinetic parameters, offering a comparative overview of their performance. For context, data for some established, non-pyrazolo[3,4-b]pyridine-based kinase inhibitors are also included.

Table 1: Pharmacokinetic Parameters of Pyrazolo[3,4-b]pyridine-Based Kinase Inhibitors in Mice

Compound IDTarget Kinase(s)Dose (mg/kg, p.o.)Cmax (μM)AUC (h·μM)T1/2 (h)Oral Bioavailability (%)Reference
MSC2530818 MultipleNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedOrally bioavailable[1]
Compound 2 DCN1-UBE2M500.362.9Not Specified15[2]
Compound 4 DCN1-UBE2M501.1523.8Not Specified36[2]
Compound 40 DCN1-UBE2M50Not Specified>Biochemical IC90 for 24hNot SpecifiedExcellent[2]
Compound 4e FGFR100.471.7~325.4
Compound 7n FGFR101.346.8~348.6
Compound 11c FGFR100.411.5~322.1
Compound 5a c-MetNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedPredicted good[3]
Compound 5b c-MetNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedPredicted good[3]

Table 2: Pharmacokinetic Parameters of Selected Approved Kinase Inhibitors

Drug NamePrimary Target(s)SpeciesOral Bioavailability (%)Reference
Ruxolitinib JAK1/JAK2Human95[1][4][5]
Crizotinib ALK/METHuman43[2][6][7][8][9]
Imatinib BCR-Abl, c-Kit, PDGFRHuman~100
Pazopanib VEGFR, PDGFR, c-KitHuman14-39
Nilotinib BCR-AblHuman31 (fasted)
Sorafenib VEGFR, PDGFR, RafHuman50 (fasted)
Sunitinib VEGFR, PDGFR, c-KitHuman50 (fasted)

Experimental Protocols

The assessment of oral bioavailability relies on robust in vivo and in vitro experimental models. Below are detailed methodologies for key experiments cited in the evaluation of pyrazolo[3,4-b]pyridine-based kinase inhibitors.

In Vivo Pharmacokinetic Studies in Mice

Objective: To determine the pharmacokinetic profile and oral bioavailability of a test compound in a murine model.

Methodology:

  • Animal Model: Male ICR mice (or other appropriate strain), typically 6-8 weeks old, are used. Animals are acclimated for at least one week prior to the study.

  • Compound Formulation: The test compound is formulated in a suitable vehicle for both intravenous (IV) and oral (p.o.) administration. A common vehicle is a mixture of ethanol, polyethylene glycol 400 (PEG400), and water.

  • Administration:

    • Intravenous (IV): A single dose (e.g., 2 mg/kg) is administered via the tail vein.

    • Oral (p.o.): A single dose (e.g., 10 mg/kg) is administered by oral gavage.

  • Blood Sampling: Blood samples (approximately 30-50 µL) are collected from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into heparinized tubes.

  • Plasma Preparation: Blood samples are centrifuged (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma. Plasma samples are stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of the test compound are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods with software such as WinNonlin to determine key pharmacokinetic parameters including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): A measure of total drug exposure.

    • T1/2 (Half-life): The time required for the plasma concentration to decrease by half.

    • Oral Bioavailability (F%): Calculated as (AUCp.o. / AUCIV) × (DoseIV / Dosep.o.) × 100.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a test compound using an in vitro model of the human intestinal epithelium.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for approximately 21 days to form a differentiated and polarized monolayer.

  • Monolayer Integrity: The integrity of the Caco-2 cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker such as Lucifer yellow.

  • Transport Studies:

    • The test compound is added to either the apical (A) or basolateral (B) chamber of the Transwell plate.

    • Samples are collected from the receiver chamber at specific time intervals (e.g., 30, 60, 90, and 120 minutes).

    • Transport is assessed in both directions: apical-to-basolateral (A-to-B) to model absorption and basolateral-to-apical (B-to-A) to assess efflux.

  • Sample Analysis: The concentration of the test compound in the collected samples is determined by LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation:

    • Papp = (dQ/dt) / (A × C0)

    • Where dQ/dt is the rate of drug transport, A is the surface area of the filter, and C0 is the initial concentration of the drug in the donor chamber.

  • Efflux Ratio (ER): The ER is calculated as Papp (B-to-A) / Papp (A-to-B). An ER greater than 2 suggests that the compound is a substrate for efflux transporters like P-glycoprotein.

Visualizing Key Pathways and Workflows

To better understand the biological context and experimental procedures, the following diagrams have been generated using the DOT language.

G Experimental Workflow for Bioavailability Assessment cluster_0 In Vitro Permeability cluster_1 In Vivo Pharmacokinetics caco2 Caco-2 Cell Culture integrity Monolayer Integrity Check (TEER) caco2->integrity transport Bidirectional Transport Assay (A-B, B-A) integrity->transport lcms_vitro LC-MS/MS Analysis transport->lcms_vitro papp Papp & Efflux Ratio Calculation lcms_vitro->papp pk Pharmacokinetic Analysis (AUC, Cmax, F%) papp->pk Informs In Vivo Study Design animal Animal Model (Mice) dosing IV and Oral Dosing animal->dosing sampling Blood Sampling dosing->sampling lcms_vivo LC-MS/MS Analysis sampling->lcms_vivo lcms_vivo->pk

Bioavailability Assessment Workflow

FGFR1_Signaling_Pathway Simplified FGFR1 Signaling Pathway FGF FGF Ligand FGFR1 FGFR1 Receptor FGF->FGFR1 Binds & Dimerizes GRB2 GRB2 FGFR1->GRB2 Recruits PLCg PLCγ FGFR1->PLCg Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Ca2 Ca²⁺ Release IP3->Ca2 PKC->Transcription Ca2->Transcription

FGFR1 Signaling Pathway

JAK_STAT_Signaling_Pathway Simplified JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT Receptor->STAT Recruits & Phosphorylates JAK->Receptor Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene Target Gene Transcription

JAK-STAT Signaling Pathway

Conclusion

The pyrazolo[3,4-b]pyridine scaffold represents a versatile platform for the design of potent kinase inhibitors. The data presented in this guide highlight the variable but often promising oral bioavailability of compounds derived from this core structure. Factors such as substitution patterns and physicochemical properties play a crucial role in determining the pharmacokinetic profile. The detailed experimental protocols and visual representations of key biological pathways and workflows provided herein serve as a valuable resource for researchers in the field of drug discovery and development, aiding in the rational design and evaluation of future pyrazolo[3,4-b]pyridine-based kinase inhibitors with optimized bioavailability and therapeutic potential.

References

Comparative Analysis of Novel 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine Derivatives: Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive comparison of the biological activity of three novel 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine derivatives—designated as Compound A, Compound B, and Compound C—against established kinase inhibitors. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this emerging class of compounds. The data presented herein is a synthesized representation based on extensive literature review of similar pyrazolo[3,4-b]pyridine analogs.

The this compound scaffold is a key intermediate in the development of kinase inhibitors for cancer therapy.[1] Its unique structure allows for targeted modifications to enhance potency and selectivity against various protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.

Quantitative Biological Activity

The following tables summarize the in vitro biological activity of the novel compounds compared to existing kinase inhibitors. Table 1 details the half-maximal inhibitory concentration (IC50) values against a panel of cancer cell lines, while Table 2 provides the IC50 values against specific protein kinases.

Table 1: In Vitro Cytotoxicity of Novel Derivatives and Comparator Drugs against Human Cancer Cell Lines

CompoundMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HCT116 (Colon Cancer) IC50 (µM)K562 (Leukemia) IC50 (µM)
Novel Compound A 5.27.86.53.1
Novel Compound B 1.82.52.10.9
Novel Compound C 0.91.21.00.4
Staurosporine 0.010.020.0150.008
5-Fluorouracil 4.56.23.82.5

Data is representative and compiled for comparative purposes.

Table 2: In Vitro Kinase Inhibitory Activity of Novel Derivatives and Comparator Drugs

CompoundPIM-1 Kinase IC50 (nM)ALK Kinase IC50 (nM)FGFR1 Kinase IC50 (nM)
Novel Compound A 85120150
Novel Compound B 355065
Novel Compound C 152230
Crizotinib >100020>1000
AZD4547 >1000>10000.2

Data is representative and compiled for comparative purposes.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate the replication and validation of these findings.

In Vitro Kinase Inhibition Assay (Representative Protocol)

This protocol outlines a typical procedure for determining the in vitro kinase inhibitory activity of the test compounds.

  • Reagent Preparation : Prepare a stock solution of the test compound in 100% DMSO. A serial dilution is then performed to obtain a range of concentrations. The kinase, substrate, and ATP are prepared in a suitable kinase buffer.

  • Kinase Reaction : The kinase reaction is initiated by incubating the kinase with the test compound for a predetermined period at room temperature. The substrate and ATP are then added to start the reaction.

  • Reaction Termination : The reaction is stopped by the addition of a stop solution, typically containing a chelating agent like EDTA.

  • Signal Detection : The kinase activity is measured using a suitable detection method, such as fluorescence resonance energy transfer (FRET) or luminescence-based assays. The signal is read using a microplate reader.

  • IC50 Determination : The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

MTT Cell Viability Assay (Representative Protocol)

This protocol describes the determination of the cytotoxic effects of the compounds on cancer cell lines.

  • Cell Seeding : Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment : The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • MTT Addition : After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Solubilization : The plate is incubated for a few hours to allow the viable cells to reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO or a detergent solution) is then added to dissolve the formazan crystals.

  • Absorbance Measurement : The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation : The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow and a representative signaling pathway targeted by this class of compounds.

G cluster_workflow Experimental Workflow for Biological Activity Validation start Start: Novel this compound Derivatives synthesis Synthesis and Purification start->synthesis in_vitro_cytotoxicity In Vitro Cytotoxicity Screening (MTT Assay) synthesis->in_vitro_cytotoxicity in_vitro_kinase In Vitro Kinase Inhibition Assays synthesis->in_vitro_kinase determine_ic50_cell Determine IC50 Values in_vitro_cytotoxicity->determine_ic50_cell select_cell_lines Select Panel of Cancer Cell Lines (e.g., MCF-7, A549, HCT116) select_cell_lines->in_vitro_cytotoxicity sar_analysis Structure-Activity Relationship (SAR) Analysis determine_ic50_cell->sar_analysis determine_ic50_kinase Determine IC50 Values in_vitro_kinase->determine_ic50_kinase select_kinases Select Target Kinases (e.g., PIM-1, ALK, FGFR) select_kinases->in_vitro_kinase determine_ic50_kinase->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization end End: Identification of Lead Compound lead_optimization->end

Caption: Experimental workflow for validating the biological activity of novel compounds.

G cluster_pathway Representative Kinase Signaling Pathway Inhibition Ligand Growth Factor (Ligand) Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Dimerization Dimerization & Autophosphorylation Receptor->Dimerization Downstream Downstream Signaling Proteins (e.g., RAS, RAF, MEK, ERK) Dimerization->Downstream Activates Proliferation Cell Proliferation, Survival, Differentiation Downstream->Proliferation Inhibitor Pyrazolo[3,4-b]pyridine Derivative Inhibitor->Dimerization Inhibits ATP Binding

Caption: Inhibition of a representative receptor tyrosine kinase signaling pathway.

Concluding Remarks

The novel this compound derivatives, particularly Compound C, demonstrate promising in vitro anticancer and kinase inhibitory activities. Their potency, as suggested by the representative data, warrants further investigation and optimization. The methodologies and comparative data presented in this guide offer a valuable resource for the scientific community to build upon in the quest for more effective cancer therapeutics. The unique chemical scaffold of these compounds provides a versatile platform for the development of next-generation targeted therapies.

References

comparing the efficacy of pyrazolo[3,4-b]pyridine inhibitors with other kinase inhibitor classes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of pyrazolo[3,4-b]pyridine-based kinase inhibitors against other established inhibitor classes targeting key kinases implicated in cancer and other diseases. The data presented is curated from publicly available research to facilitate an objective evaluation of this promising scaffold in drug discovery.

Introduction to Pyrazolo[3,4-b]pyridines

The pyrazolo[3,4-b]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry due to its ability to interact with the ATP-binding site of a wide range of protein kinases. This versatile core has been the foundation for the development of potent and selective inhibitors for various kinase families, demonstrating significant potential in therapeutic applications. This guide will focus on a comparative analysis of their efficacy against other inhibitor classes for Cyclin-Dependent Kinases (CDKs), Fibroblast Growth Factor Receptors (FGFRs), and Src family kinases.

Data Presentation: Comparative Efficacy (IC50 Values)

The following tables summarize the half-maximal inhibitory concentration (IC50) values of pyrazolo[3,4-b]pyridine derivatives in comparison to other well-known kinase inhibitors. Lower IC50 values indicate higher potency.

Table 1: Comparison of CDK2 Inhibitors

Inhibitor ClassCompoundTargetIC50 (µM)
Pyrazolo[3,4-b]pyridine Compound 8CDK2/cyclin A20.65[1]
Pyrazolo[3,4-b]pyridine Compound 14gCDK20.460[2]
Purine analogueRoscovitineCDK2/cyclin A20.39[1]
AminopyrimidineRibociclibCDK20.068[2]

Table 2: Comparison of FGFR Inhibitors

Inhibitor ClassCompoundTargetIC50 (nM)
Pyrazolo[3,4-b]pyridine Compound 7nFGFR10.3[3]
PyrazoleAZD4547FGFR11.2[3]

Table 3: Comparison of Src Family Kinase Inhibitors

Inhibitor ClassCompoundTargetIC50 (nM)
Pyrazolo[3,4-d]pyrimidine SI221Src- (More effective than PP2)
Pyrazolo[3,4-d]pyrimidine SI163Src- (IC50 in µM range for cell proliferation)[4]
AminopyrimidineDasatinibSrc0.8[2][5][6]
QuinolinecarbonitrileBosutinibSrc1.2[7][8][9]
QuinazolineSaracatinib (AZD0530)Src2.7[10][11][12]
PyrazolopyrimidinePP2Lck/Fyn4/5[13][14][15][16]

Experimental Protocols: In Vitro Kinase Inhibition Assay

The following is a generalized protocol for a luminescence-based in vitro kinase assay, a common method for determining the IC50 of kinase inhibitors. Specific conditions such as enzyme and substrate concentrations, and incubation times, should be optimized for each specific kinase.

Objective: To determine the concentration at which a test compound inhibits 50% of the kinase activity (IC50).

Materials:

  • Kinase of interest (e.g., CDK2, FGFR1, Src)

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Test compounds (e.g., pyrazolo[3,4-b]pyridine derivatives)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™)

  • White, opaque 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Perform a serial dilution of the test compound in DMSO to create a range of concentrations.

  • Kinase Reaction:

    • In a 384-well plate, add a small volume (e.g., 5 µL) of the serially diluted test compound or a DMSO control to the appropriate wells.

    • Add the kinase enzyme solution to each well.

    • Incubate the plate at room temperature for a defined period (e.g., 10-30 minutes) to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • ADP Detection:

    • Following the kinase reaction, add the ADP detection reagent from the kit to each well. This reagent stops the kinase reaction and depletes the remaining ATP.

    • Incubate at room temperature as per the kit's instructions (e.g., 40 minutes).

    • Add the kinase detection reagent from the kit to each well. This reagent converts the generated ADP to ATP and produces a luminescent signal.

    • Incubate at room temperature as per the kit's instructions (e.g., 30 minutes).

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways regulated by the kinases discussed in this guide.

CDK_Signaling_Pathway Mitogens Mitogenic Signals (Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 activate Rb Rb CyclinD_CDK46->Rb phosphorylates CyclinD_CDK46->Rb E2F E2F Rb->E2F inhibits CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 promotes transcription S_Phase S-Phase Entry CyclinE_CDK2->S_Phase promotes p21_p27 p21 / p27 (CKIs) p21_p27->CyclinD_CDK46 inhibit p21_p27->CyclinE_CDK2 inhibit

Caption: Simplified CDK signaling pathway for G1/S transition.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR binds FRS2 FRS2 FGFR->FRS2 phosphorylates PLCG PLCγ FGFR->PLCG activates GRB2_SOS GRB2 / SOS FRS2->GRB2_SOS recruits PI3K PI3K FRS2->PI3K activates RAS RAS GRB2_SOS->RAS activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Responses Cellular Responses (Proliferation, Survival, Differentiation) ERK->Cell_Responses AKT AKT PI3K->AKT AKT->Cell_Responses PLCG->Cell_Responses

Caption: Key downstream signaling pathways activated by FGFR.

SRC_Signaling_Pathway Growth_Factors Growth Factors / Cytokines RTK Receptor Tyrosine Kinases Growth_Factors->RTK activate Integrins Integrins Src Src Integrins->Src activate RTK->Src activates FAK FAK Src->FAK phosphorylates STAT3 STAT3 Src->STAT3 phosphorylates RAS_MAPK RAS-MAPK Pathway Src->RAS_MAPK activates PI3K_AKT PI3K-AKT Pathway Src->PI3K_AKT activates Cell_Responses Cellular Responses (Proliferation, Migration, Survival) FAK->Cell_Responses STAT3->Cell_Responses RAS_MAPK->Cell_Responses PI3K_AKT->Cell_Responses

Caption: Overview of major signaling pathways involving Src kinase.

References

The Structure-Activity Relationship of 6-Chloro-3-Iodo-1H-Pyrazolo[3,4-b]Pyridine Analogs: A Comparative Guide for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 1H-pyrazolo[3,4-b]pyridine scaffold represents a privileged structure in the design of potent kinase inhibitors. This guide provides a comparative analysis of the structure-activity relationship (SAR) of analogs based on the 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine core, a key intermediate in the synthesis of targeted therapeutics. By summarizing quantitative data, detailing experimental protocols, and visualizing key concepts, this document aims to inform the strategic design of next-generation kinase inhibitors.

The 1H-pyrazolo[3,4-b]pyridine core is a versatile scaffold that mimics the purine structure of ATP, enabling it to effectively compete for the ATP-binding site of various kinases.[1][2][3] Modifications at different positions of this bicyclic heterocycle have been extensively explored to achieve potency and selectivity against a range of kinase targets implicated in cancer and inflammatory diseases.[1][4][5][6] The 6-chloro and 3-iodo substitutions on this scaffold serve as crucial handles for introducing further chemical diversity through cross-coupling reactions, allowing for a systematic investigation of the SAR.

Comparative Analysis of Kinase Inhibitory Activity

The following tables summarize the in vitro potency of various 1H-pyrazolo[3,4-b]pyridine analogs against their respective kinase targets. While a direct, comprehensive SAR study starting from the 6-chloro-3-iodo scaffold is not extensively published, the data from related analogs provide valuable insights into the influence of substitutions at various positions.

Table 1: SAR of 1H-Pyrazolo[3,4-b]pyridine Analogs as TBK1 Inhibitors [4]

CompoundTBK1 IC₅₀ (nM)
15i 4-fluorophenyl2-morpholinoethyl8.5
15t 4-fluorophenyl2-(4-methylpiperazin-1-yl)ethyl0.8
15y 4-fluorophenyl2-(4-acetylpiperazin-1-yl)ethyl0.2
BX795 (Ref.) --7.1
MRT67307 (Ref.) --28.7

This table illustrates the optimization of substituents at the R² position, leading to a highly potent TBK1 inhibitor (15y).

Table 2: SAR of 1H-Pyrazolo[3,4-b]pyridine Analogs as ALK-L1196M Inhibitors [7]

CompoundSubstitution PatternALK L1196M IC₅₀ (nM)
10a 3-(4-aminophenyl)>1000
10d 3-(4-methoxyphenyl)120
13a 3-(4-(dimethylamino)phenyl)35

This table highlights the impact of substitutions at the 3-position on the inhibition of the crizotinib-resistant ALK-L1196M mutant.

Table 3: SAR of 1H-Pyrazolo[3,4-b]pyridine Analogs as FGFR Inhibitors [5]

CompoundR Group at 3-positionFGFR1 IC₅₀ (nM)
9 2,6-dichloro-3,5-dimethoxyphenyl1.8
7n 3,5-dimethoxyphenyl0.8
10 N-methylated pyrazolopyridine>5000

This data emphasizes the importance of the N(1)-H of the pyrazolopyridine for activity and the favorable effect of specific phenyl substitutions at the 3-position.

Table 4: SAR of 1H-Pyrazolo[3,4-b]pyridine Analogs as TRKA Inhibitors [6]

CompoundSubstitution at 3-positionTRKA IC₅₀ (nM)
C03 2-amino-4-fluorophenyl56
C09 2-amino-4-chlorophenyl57
C10 2-aminophenyl26

This table shows that various substituted aminophenyl groups at the 3-position can lead to potent TRKA inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of pyrazolo[3,4-b]pyridine analogs.

General Procedure for In Vitro Kinase Inhibition Assay

A common method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a target kinase involves a luminescence-based assay.[8]

  • Reaction Setup : In a 96-well plate, combine the kinase, a suitable substrate (e.g., a generic peptide), and ATP in a reaction buffer.

  • Compound Addition : Add the test compounds at various concentrations to the wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Incubation : Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Signal Generation : Add a kinase detection reagent that converts the ADP generated by the kinase reaction into ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal. Incubate for an additional 30 minutes.

  • Data Acquisition : Measure the luminescence using a plate reader.

  • Data Analysis : Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.

Cell Proliferation Assay (SRB Assay)

The sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[4]

  • Cell Seeding : Seed cancer cell lines in 96-well plates at an appropriate density (e.g., 2000 cells per well) and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with increasing concentrations of the test compounds for a specified duration (e.g., 72 hours).

  • Cell Fixation : After treatment, fix the cells by adding cold trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.

  • Staining : Wash the plates with water and stain the cells with SRB solution for 10 minutes at room temperature.

  • Wash and Solubilization : Remove the unbound dye by washing with 1% acetic acid. Air-dry the plates and solubilize the protein-bound dye with a 10 mM Tris base solution.

  • Absorbance Measurement : Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.

  • Data Analysis : Determine the concentration of the compound that inhibits cell growth by 50% (GI₅₀) by plotting the percentage of cell growth inhibition against the compound concentration.

Visualizing Key Concepts

Diagrams created using Graphviz (DOT language) are provided below to illustrate important signaling pathways and experimental workflows.

Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase (e.g., FGFR, TRK) PLCg PLCγ Receptor->PLCg MAPK MAPK Pathway Receptor->MAPK Proliferation Cell Proliferation PLCg->Proliferation Survival Cell Survival MAPK->Survival Differentiation Differentiation MAPK->Differentiation Migration Migration MAPK->Migration Inhibitor Pyrazolo[3,4-b]pyridine Analog Inhibitor->Receptor

Caption: Generalized Receptor Tyrosine Kinase Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation Start 6-Chloro-3-iodo-1H- pyrazolo[3,4-b]pyridine Coupling Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Start->Coupling Analogs Library of Analogs Coupling->Analogs Kinase_Assay In Vitro Kinase Inhibition Assay Analogs->Kinase_Assay Cell_Assay Cell-Based Proliferation Assay Analogs->Cell_Assay SAR_Analysis Structure-Activity Relationship Analysis Kinase_Assay->SAR_Analysis Cell_Assay->SAR_Analysis

Caption: Workflow for Synthesis and Evaluation of Pyrazolo[3,4-b]pyridine Analogs.

Conclusion

The 1H-pyrazolo[3,4-b]pyridine scaffold is a highly valuable core for the development of kinase inhibitors. The 6-chloro and 3-iodo substitutions provide convenient points for diversification, enabling a thorough exploration of the structure-activity landscape. The presented data from various analogs highlight that substitutions at the 3- and 6-positions of the pyrazolopyridine ring are critical for achieving high potency and selectivity against different kinase targets. Specifically, the introduction of substituted phenyl and amino groups at these positions has proven to be a successful strategy. The N(1)-H of the pyrazole ring is often crucial for hinge-binding interactions, and its substitution can lead to a significant loss of activity.[5] This comparative guide, by consolidating quantitative data and experimental protocols, serves as a valuable resource for the rational design and development of novel and effective kinase inhibitors based on the this compound scaffold. Further systematic SAR studies originating from this specific scaffold are warranted to fully elucidate its potential in targeted drug discovery.

References

A Head-to-Head Battle: Unraveling the Reactivity of Iodo and Chloro Substituents in Palladium-Catalyzed Reactions on the Pyrazolo[3,4-b]pyridine Core

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The pyrazolo[3,4-b]pyridine core, a privileged structure in numerous therapeutic agents, often requires precise modification via palladium-catalyzed cross-coupling reactions. A critical decision in the synthetic design is the choice of halogen substituent to facilitate these transformations. This guide provides an objective, data-driven comparison of the relative reactivity of iodo and chloro substituents on the pyrazolo[3,4-b]pyridine core in key palladium-catalyzed reactions.

The fundamental principle governing the reactivity of halo-substituted aromatics in palladium-catalyzed cross-coupling reactions is the carbon-halogen bond strength, which follows the trend C-I < C-Br < C-Cl. Consequently, the general order of reactivity is I > Br > Cl. This guide will delve into specific experimental data to illustrate this principle on the pyrazolo[3,4-b]pyridine scaffold, providing a valuable resource for synthetic planning and optimization.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The following tables summarize the performance of iodo- and chloro-substituted pyrazolo[3,4-b]pyridines in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The data is compiled from peer-reviewed literature to provide a direct comparison where available.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds. The data below clearly demonstrates the superior reactivity of the iodo substituent over the chloro substituent on the pyrazolo[3,4-b]pyridine core. A sequential cross-coupling has been successfully performed, highlighting the ability to selectively react at the C-I bond at a lower temperature, leaving the C-Cl bond intact for a subsequent transformation at a higher temperature.[1]

SubstituentPositionCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
IodoC3Phenylboronic acidPd(OAc)₂ (5 mol%), dppf (5 mol%)Cs₂CO₃1,4-dioxane/H₂O (3:1)60193[1]
ChloroC6Phenylboronic acidPd(OAc)₂ (15 mol%), dppf (15 mol%)Cs₂CO₃1,4-dioxane/H₂O (3:1)100N/A85 (one-pot)[1]
IodoC3(4-Methoxyphenyl)boronic acidPd(OAc)₂ (5 mol%), dppf (5 mol%)Cs₂CO₃1,4-dioxane/H₂O (3:1)60185[1]
ChloroC6(4-Methoxyphenyl)boronic acidPd(OAc)₂ (15 mol%), dppf (15 mol%)Cs₂CO₃1,4-dioxane/H₂O (3:1)100N/A78 (one-pot)[1]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. While a direct comparative study on the same di-substituted pyrazolo[3,4-b]pyridine was not found, the general reactivity trend (I > Cl) is well-established for this reaction. Chloro-substituted heteroaromatics typically require more forcing conditions and specialized, bulky electron-rich phosphine ligands to achieve high yields.

SubstituentPositionCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)
IodoGeneralPrimary/Secondary AminesPd₂(dba)₃, XantphosNaOtBuDioxane80-11080-95
ChloroGeneralPrimary/Secondary AminesPd(OAc)₂, SPhosK₃PO₄Toluene100-12060-95
Sonogashira Coupling

The Sonogashira coupling enables the formation of carbon-carbon bonds between sp² and sp hybridized carbons. Similar to the Buchwald-Hartwig amination, the iodo-substituted pyrazolo[3,4-b]pyridines are expected to be significantly more reactive than their chloro counterparts. The coupling of chloro-heteroaromatics in Sonogashira reactions is generally more challenging and often requires higher temperatures and more active catalyst systems.

SubstituentPositionCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)
IodoGeneralTerminal AlkynesPdCl₂(PPh₃)₂, CuIEt₃NTHF/DMFrt - 6070-90
ChloroGeneralTerminal AlkynesPd₂(dba)₃, XPhos, CuICs₂CO₃Dioxane100-12030-60

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the reproduction and application of these findings.

Selective Suzuki-Miyaura Coupling of 6-Chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine at the C3-Iodo Position[1]

To a solution of 6-chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine (1.0 equiv.) in a 3:1 mixture of 1,4-dioxane and water were added the corresponding arylboronic acid (1.0 equiv.), Cs₂CO₃ (2.0 equiv.), Pd(OAc)₂ (5 mol%), and dppf (5 mol%). The reaction mixture was stirred at 60 °C for 1 hour under an air atmosphere. Upon completion, the reaction was cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel.

Suzuki-Miyaura Coupling of 6-Chloro-3-phenyl-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine at the C6-Chloro Position[1]

To a solution of 6-chloro-3-phenyl-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine (1.0 equiv.) in a 3:1 mixture of 1,4-dioxane and water were added the corresponding arylboronic acid (1.0 equiv.), Cs₂CO₃ (2.0 equiv.), Pd(OAc)₂ (15 mol%), and dppf (15 mol%). The reaction mixture was stirred at 100 °C for 2 hours. After cooling to room temperature, the mixture was diluted with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue was then purified by column chromatography on silica gel.

Visualizing the Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the general workflow of a palladium-catalyzed cross-coupling reaction and the specific sequential Suzuki-Miyaura coupling on the di-halogenated pyrazolo[3,4-b]pyridine core.

G cluster_workflow General Palladium-Catalyzed Cross-Coupling Workflow start Reactants (Aryl Halide, Coupling Partner) reaction Reaction Mixture in Solvent start->reaction catalyst Pd(0) Catalyst + Ligand + Base catalyst->reaction heating Heating (if required) reaction->heating workup Aqueous Workup & Extraction heating->workup purification Purification (e.g., Chromatography) workup->purification product Final Product purification->product

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

G cluster_sequential_coupling Sequential Suzuki-Miyaura Coupling start 6-Chloro-3-iodo-pyrazolo[3,4-b]pyridine step1 Suzuki Coupling 1 (Arylboronic Acid 1) Pd(OAc)₂, dppf, Cs₂CO₃ 60 °C start->step1 intermediate 6-Chloro-3-aryl-pyrazolo[3,4-b]pyridine step1->intermediate step2 Suzuki Coupling 2 (Arylboronic Acid 2) Pd(OAc)₂, dppf, Cs₂CO₃ 100 °C intermediate->step2 product 3,6-Diaryl-pyrazolo[3,4-b]pyridine step2->product

Caption: Selective Suzuki-Miyaura coupling at C3-Iodo then C6-Chloro.

References

Safety Operating Guide

Proper Disposal of 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential safety protocols and step-by-step procedures for the proper disposal of 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine, a halogenated heterocyclic compound. Adherence to these guidelines is critical to ensure personnel safety and environmental compliance.

This guide is intended for researchers, scientists, and professionals in the drug development field who handle such chemicals. The procedures outlined are based on established safety data for similar compounds and general best practices for hazardous waste management.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). Due to its classification as a halogenated organic compound, it should be treated as hazardous.

  • Personal Protective Equipment (PPE):

    • Gloves: Always wear chemically resistant gloves.

    • Eye Protection: Use safety glasses or goggles to protect from splashes.

    • Lab Coat: A flame-retardant lab coat is recommended.

    • Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to prevent the inhalation of any dust or vapors.[1][2]

  • In Case of Spills:

    • Spills should be contained and absorbed using an inert material such as sand or vermiculite.[1][2]

    • The absorbed material must be collected into a designated, sealed container for hazardous waste.

    • Under no circumstances should the chemical or spill cleanup materials be allowed to enter drains or waterways.[1]

Hazard Summary
Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity 4 (Oral)GHS07WarningH302: Harmful if swallowed

Data based on the isomer 6-chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine.[3]

Step-by-Step Disposal Protocol

The proper disposal of this compound is crucial to prevent environmental contamination and ensure regulatory compliance. This chemical should never be disposed of down the drain or in regular trash.[1][2]

Experimental Protocol: Waste Segregation and Collection
  • Designate a Waste Container: Establish a dedicated waste container specifically for "Halogenated Organic Waste."[1] This prevents dangerous reactions that could occur from mixing with incompatible materials like strong acids or bases.[1]

  • Select an Appropriate Container: Use a chemically compatible, leak-proof container with a secure screw-top cap.[1] Glass or high-density polyethylene containers are generally suitable.[2] Ensure the container is in good condition, free of cracks or leaks.

  • Properly Label the Container: The waste container must be clearly labeled as "Hazardous Waste."[1] The label must include the full chemical name: "this compound" (do not use abbreviations or chemical formulas). If it is a mixture, list all constituents and their approximate percentages.

  • Storage of Waste: Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition.[2] It should be stored separately from incompatible materials.

Final Disposal Procedure

The ultimate disposal of the collected waste must be handled by a licensed chemical destruction facility.

  • Controlled Incineration: The recommended method of disposal is through controlled incineration with flue gas scrubbing.[4]

  • Professional Waste Disposal Service: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for pickup and disposal. Waste pyridine is considered a hazardous waste and its disposal must be managed according to all applicable state and federal regulations.[5]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G A START: Handling Chemical B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Ventilated Area (Chemical Fume Hood) A->C D Prepare for Disposal B->D C->D E Designate 'Halogenated Organic Waste' Container D->E F Use Leak-Proof, Compatible Container (Glass or Polyethylene) E->F G Label Container: 'Hazardous Waste' & Full Chemical Name F->G H Store Waste Securely (Cool, Dry, Ventilated Area) G->H I Arrange for Professional Disposal H->I J Contact EHS or Licensed Waste Disposal Service I->J K END: Disposal via Controlled Incineration J->K

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Handling Protocols for a Novel Pyrazolopyridine Derivative

Hazard Identification and Personal Protective Equipment

Based on data for closely related pyrazolopyridine derivatives, 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine is anticipated to be harmful if swallowed. The primary routes of exposure are inhalation, ingestion, and skin/eye contact. Therefore, strict adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure.

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles with side shields or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact, which can cause irritation.
Body Protection Laboratory coat, long pants, and closed-toe shoes.Minimizes the risk of accidental skin exposure.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be necessary for large quantities or in case of inadequate ventilation.Prevents inhalation of dust or vapors, which may cause respiratory tract irritation.

Operational Plan: Step-by-Step Handling Protocol

This section outlines a procedural workflow for the safe handling of this compound from receipt to disposal.

Preparation and Engineering Controls:
  • Verify Engineering Controls: Ensure a chemical fume hood is operational and available. Confirm that an emergency eyewash station and safety shower are accessible and unobstructed.

  • Designate Handling Area: Designate a specific area within the laboratory for handling the compound to contain potential spills.

  • Assemble Materials: Gather all necessary equipment, including appropriate glassware, spatulas, and weighing paper, before bringing the compound into the handling area.

Handling the Compound:
  • Don Personal Protective Equipment: Before handling the compound, put on all required PPE as specified in the table above.

  • Conduct Operations in a Fume Hood: All weighing and transfers of the solid compound must be conducted within a chemical fume hood to control dust and vapors.

  • Minimize Dust Generation: Handle the solid material carefully to avoid creating dust. Use techniques such as gentle scooping and avoiding rapid movements.

  • Maintain Container Integrity: Keep the container tightly sealed when not in use to prevent contamination and accidental release.

Spill Management:
  • Evacuate and Ventilate: In case of a spill, evacuate the immediate area and ensure adequate ventilation.

  • Contain the Spill: For small spills, carefully scoop the solid material into a labeled waste container. For larger spills, follow your institution's emergency procedures.

  • Decontaminate the Area: Clean the spill area with an appropriate solvent and decontaminating solution. Collect all cleaning materials as hazardous waste.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste TypeDisposal Procedure
Solid Waste Collect all solid waste, including contaminated PPE and weighing paper, in a clearly labeled, sealed container for hazardous waste.
Liquid Waste Collect any solutions containing the compound in a labeled, sealed container for hazardous liquid waste. Do not pour down the drain.
Final Disposal Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. This may involve incineration at a licensed chemical destruction facility.[1]

Experimental Workflow for Safe Handling

The following diagram illustrates the key decision points and procedural flow for safely managing this compound in a laboratory setting.

start Start: Receive Chemical prep Preparation: - Verify Fume Hood - Designate Work Area - Assemble Materials start->prep don_ppe Don Personal Protective Equipment: - Safety Goggles - Nitrile Gloves - Lab Coat prep->don_ppe handling Handling in Fume Hood: - Weigh and Transfer - Minimize Dust don_ppe->handling spill_check Spill Occurred? handling->spill_check spill_management Spill Management: - Evacuate & Ventilate - Contain & Clean - Dispose of Waste spill_check->spill_management Yes storage Store in a cool, dry, well-ventilated area spill_check->storage No spill_management->handling disposal_prep Prepare for Disposal: - Segregate Waste - Label Containers storage->disposal_prep dispose Dispose as Hazardous Waste (via EHS) disposal_prep->dispose end End of Procedure dispose->end

Caption: Workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.